molecular formula C11H14ClNO3 B194391 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide CAS No. 115538-83-5

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Cat. No.: B194391
CAS No.: 115538-83-5
M. Wt: 243.68 g/mol
InChI Key: OQFMSHFNOSFLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atenolol EP Impurity D is an impurity of Atenolol, a cardioselective β-adrenergic blocker.

Properties

IUPAC Name

2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFMSHFNOSFLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341349
Record name 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115538-83-5
Record name 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical characteristics, its critical role as a pharmaceutical impurity, and essential safety and handling information.

Chemical Identity and Structure

This compound is a substituted aromatic compound. Its structure features a central phenylacetamide core, with a 3-chloro-2-hydroxypropoxy group attached at the para position of the phenyl ring. This molecule is chiral, owing to the stereocenter at the second carbon of the hydroxypropoxy chain. It is commonly available as a racemic mixture, denoted as (±)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide.[1][2]

The IUPAC name for this compound is 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide.[3] It is also known by several synonyms, the most notable being Atenolol Impurity D .[3][4] This designation highlights its primary relevance in the pharmaceutical industry as a known impurity in the synthesis of Atenolol, a widely used beta-blocker for treating cardiovascular diseases.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, analysis, and understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 115538-83-5[3][4][7]
Molecular Formula C11H14ClNO3[3][4][7]
Molecular Weight 243.69 g/mol [1][4][7]
Appearance White to Off-White Solid[4]
Melting Point 139 - 141°C[4]
Boiling Point 492.5 ± 40.0 °C (Predicted)[4]
Density 1.287 ± 0.06 g/cm³ (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
pKa 13.11 ± 0.20 (Predicted)[4]

Role as a Pharmaceutical Impurity: The Atenolol Connection

The primary significance of this compound in the pharmaceutical landscape is its classification as an impurity of Atenolol.[4] Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a beta-1 selective adrenergic antagonist.[5] The structural similarity between Atenolol and this impurity is evident, with the key difference being the presence of a chloro group in the impurity instead of the isopropylamino group in the active pharmaceutical ingredient (API).

The formation of this impurity can occur during the synthesis of Atenolol. A common synthetic route for Atenolol involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by a reaction with isopropylamine. If the reaction with isopropylamine is incomplete or if side reactions occur, this compound can be formed.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"p-Hydroxyphenylacetamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="2-(4-(3-Chloro-2-hydroxypropoxy)\nphenyl)acetamide\n(Atenolol Impurity D)", fillcolor="#FBBC05", fontcolor="#202124"]; "Isopropylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Atenolol" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"p-Hydroxyphenylacetamide" -> "Intermediate" [label="+ Epichlorohydrin"]; "Intermediate" -> "Atenolol" [label="+ Isopropylamine"]; }

Figure 1: Simplified reaction scheme illustrating the formation of this compound as an intermediate and potential impurity in the synthesis of Atenolol.

The presence and quantification of such impurities are strictly regulated by pharmacopeias to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of the properties of this compound is essential for analytical method development, quality control, and process optimization in the manufacturing of Atenolol.

Spectral Information

While detailed spectral data with peak assignments are proprietary to various manufacturers and databases, general information is available. Spectroscopic techniques are the cornerstone for the identification and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are instrumental in elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetamide group, and the protons of the 3-chloro-2-hydroxypropoxy side chain.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used for confirmation of its identity. The predicted monoisotopic mass is 243.0662210 Da.[3][8]

  • Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H stretching of the hydroxyl group, and C-O stretching of the ether linkage.

Researchers can access spectral data from various chemical databases and suppliers for reference.[3]

Safety and Handling

This compound is classified as harmful if swallowed.[3] The GHS signal word for this compound is "Warning".[3][7] Standard laboratory safety precautions should be observed when handling this chemical.

Recommended Handling Practices:

  • Work in a well-ventilated area or under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Avoid inhalation of dust.[9]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly closed container in a cool, dry place.[9]

In case of exposure, it is important to follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

Conclusion

This compound is a compound of significant interest primarily due to its role as a process-related impurity in the synthesis of the widely used drug, Atenolol. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is paramount for pharmaceutical scientists and researchers involved in drug development, quality control, and regulatory affairs. The information provided herein serves as a valuable resource for ensuring the purity, safety, and efficacy of Atenolol formulations.

References

  • Advent Chembio. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. Available from: [Link]

  • PubChem. This compound, (+-)-. Available from: [Link]

  • Global Substance Registration System (GSRS). This compound, (±)-. Available from: [Link]

  • precisionFDA. This compound, (2R)-. Available from: [Link]

  • PubChem. 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • DailyMed. ATENOLOL tablet. Available from: [Link]

  • precisionFDA. ATENOLOL. Available from: [Link]

Sources

A Comprehensive Technical Guide to 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (Atenolol Impurity D)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a critical compound in pharmaceutical analysis and development. Primarily known as Atenolol Impurity D, its identification, synthesis, and quantification are paramount for ensuring the quality and safety of the widely used beta-blocker, Atenolol. This document details its nomenclature, physicochemical properties, synthetic origin, and the analytical methodologies required for its control in pharmaceutical preparations. The guide is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this specific process-related impurity.

Nomenclature and Chemical Identification

The compound is most precisely identified by its IUPAC name and its Chemical Abstracts Service (CAS) number. However, in the context of pharmaceutical quality control, it is universally recognized by its pharmacopeial synonym.

The formal IUPAC name for the compound is 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide [1]. This nomenclature precisely describes the molecular structure, consisting of a phenylacetamide core substituted at the 4-position of the phenyl ring with a 3-chloro-2-hydroxypropoxy group. The compound is chiral, and while often encountered as a racemic mixture, stereospecific versions such as the (2R)-enantiomer are also documented[2][3].

A consolidated list of its identifiers and synonyms is presented below for clarity and cross-referencing.

Identifier Type Value Source
IUPAC Name 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamidePubChem[1]
Primary Synonym Atenolol Impurity DEuropean Pharmacopoeia (EP)[1]
CAS Number 115538-83-5 (for racemic mixture)ChemicalBook, PubChem[1][4][5]
Other Synonyms 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamidePubChem[1]
Benzeneacetamide, 4-(3-chloro-2-hydroxypropoxy)-PubChem[1]
2-(4-((2RS)-3-Chloro-2-hydroxypropoxy)phenyl)acetamidePubChem[1]
UNII (FDA) EK1PTE6GCTFDA GSRS[1][6]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for developing analytical methods, predicting its behavior in separation techniques, and for its synthesis and isolation.

Property Value Source
Molecular Formula C11H14ClNO3PubChem, Advent Chembio[1][7]
Molecular Weight 243.68 g/mol PubChem[1][3]
Monoisotopic Mass 243.0662210 DaPubChem[1]
InChI InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)PubChem[1][6]
InChIKey OQFMSHFNOSFLJU-UHFFFAOYSA-NPubChem[1][6]
SMILES C1=CC(=CC=C1CC(=O)N)OCC(CCl)OPubChem[1][6]
Physical State Solid (assumed, typical for such compounds)General Knowledge
Storage Sealed in dry, 2-8°CBLDpharm[5]

Significance and Context in Drug Manufacturing

The primary relevance of this compound is not as a therapeutic agent itself, but as a process-related impurity in the synthesis of Atenolol. Atenolol is a beta-1 selective adrenergic antagonist used to treat cardiovascular diseases, particularly hypertension. Regulatory bodies like the USP, EMA, and BP mandate strict control over impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy[8].

This compound is classified as Atenolol Impurity D in the European Pharmacopoeia and serves as a critical reference standard for quality control laboratories[1]. Its presence in the final Atenolol drug substance indicates an incomplete reaction or a side reaction during the manufacturing process. Therefore, validated analytical methods are required to detect and quantify this impurity to ensure it does not exceed the limits specified in the pharmacopeial monograph.

The diagram below illustrates the position of Atenolol Impurity D within the synthetic pathway of Atenolol, highlighting its relationship to the starting material and the final API.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate / Impurity cluster_api Final API A 2-(4-Hydroxyphenyl)acetamide (Atenolol Impurity A) D This compound (Atenolol Impurity D) A->D Incomplete Epoxide Ring Opening with HCl or Side Reaction E Atenolol A->E Main Synthetic Route (via epoxide intermediate) B 1. Epichlorohydrin / Base C 2. Isopropylamine D->E Reaction with Isopropylamine

Caption: Relationship of Atenolol Impurity D to the Atenolol synthesis pathway.

Synthetic Pathway and Formation Mechanism

Atenolol Impurity D is typically formed during the synthesis of Atenolol. The most common synthetic route involves the reaction of 2-(4-hydroxyphenyl)acetamide (also known as Atenolol Impurity A) with epichlorohydrin, followed by reaction with isopropylamine. Impurity D arises from the intermediate formed after the initial reaction with epichlorohydrin.

The proposed mechanism involves two key steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide attacks epichlorohydrin under basic conditions to form a glycidyl ether intermediate.

  • Epoxide Ring Opening: This is the critical step where deviations can occur. The primary, intended reaction is the opening of the epoxide ring by isopropylamine to form Atenolol. However, if acidic conditions (e.g., from HCl) are present, the epoxide can be opened by the chloride ion, leading to the formation of the chlorohydrin structure of Atenolol Impurity D.

Caption: Plausible synthetic route leading to the formation of Atenolol Impurity D.

Hypothetical Laboratory Synthesis Protocol

This protocol describes a plausible method for synthesizing Atenolol Impurity D for use as a reference standard.

  • Step 1: Etherification:

    • Dissolve 1.0 equivalent of 2-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., ethanol/water mixture).

    • Add 1.1 equivalents of sodium hydroxide and stir until fully dissolved.

    • Add 1.2 equivalents of epichlorohydrin dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture and neutralize. Extract the intermediate epoxide product with a suitable organic solvent (e.g., ethyl acetate).

  • Step 2: Hydrochlorination (Epoxide Ring Opening):

    • Dissolve the crude epoxide intermediate from Step 1 in a solvent such as diethyl ether or methanol.

    • Cool the solution in an ice bath (0-5 °C).

    • Bubble dry hydrogen chloride (HCl) gas through the solution or add concentrated HCl dropwise with vigorous stirring.

    • Monitor the reaction by TLC for the disappearance of the epoxide intermediate.

    • Once complete, quench the reaction with a cold sodium bicarbonate solution.

    • Extract the product, this compound, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure reference standard.

Analytical Methodologies

The control of Atenolol Impurity D requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its separation and quantification.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Typically employing a reversed-phase column (e.g., C18 or C8) with a UV detector. The mobile phase is usually a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. This allows for the separation of the impurity from the main Atenolol peak and other related substances.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification based on the compound's mass-to-charge ratio (m/z), confirming the structure and enabling highly sensitive quantification[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of the synthesized reference standard, ensuring its identity and purity before use in quantitative analysis[10].

General HPLC-UV Protocol for Quantification
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to create a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the Atenolol drug substance or dissolve the final dosage form in the same diluent to achieve a target concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 226 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

  • Quantification: Calculate the amount of Impurity D in the sample by comparing its peak area to the calibration curve.

The following diagram outlines a standard analytical workflow for impurity profiling.

Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API Sample & Reference Standard B Dissolve in Diluent A->B C Prepare Dilutions (Calibration Curve) B->C E Inject Standards & Sample C->E D HPLC System Setup (Column, Mobile Phase) D->E F UV/MS Detection E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Impurity vs Specification G->I

Caption: Standard analytical workflow for HPLC-based impurity quantification.

Conclusion

This compound, known pharmaceutically as Atenolol Impurity D, is a compound of significant interest to the pharmaceutical industry. Its identity as a process-related impurity in the synthesis of Atenolol necessitates its careful monitoring and control. This guide has provided a detailed overview of its nomenclature, chemical properties, synthetic origins, and the analytical strategies employed for its quantification. A thorough understanding of these aspects is fundamental for ensuring that Atenolol drug products meet the stringent quality and safety standards required by global regulatory authorities.

References

  • Veeprho. (n.d.). Atenolol EP Impurity A | CAS 17194-82-0. Retrieved from Veeprho Laboratories Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSoA_0rShMDZXOoRjqM5LrfI6uvYeP5_T7CvT2ReUxJlh-dIDlFDiH_BXjaroATHkZw7Y8ukCLrRQHNqyoNyu-hQdUuxLLfXwUeAmN_LnWs9TAebTaHqsQkiVFUBOUnGx4R7fwxLOEZBtKxpK6w9Upw==]
  • PubChem. (n.d.). This compound, (+-)-. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRTUDEkPHYskZ58Ig999OSVrCM0jJGA6U6RxoXD4goXwEc0KGORV9A7oR3cEmZtWAhkc7CXZEQtsRAZEGfEv-q2Y3kuRz8GovoIKVofqwjOQIwPef-sle9WC5X6_hBAH3j4-jxtXBoCeuattJq_AUmZ49V9hlLsyFFbB6byixTVr-sKNPJZOT45MVFwX3bGWbHCK3Jw==]
  • SynZeal. (n.d.). Atenolol EP Impurity A | 17194-82-0. Retrieved from SynZeal Research Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMvB0smjZPvJ6bGOtJq0pRMh2sTNPXrjNpmUfrRRZgNwadrwhP4y9y7mcKyoKyqHQ5YhTMuSkbS8afqA0R53oav16hfkmWLjXiV-GaGp7XMY9O2FVj0-Ma_PT0YMjMMM6wlNjVvrkKCMGv7N9nw==]
  • Axios Research. (n.d.). Atenolol EP Impurity A - CAS - 17194-82-0. Retrieved from Axios Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvuVGoXAAr82FFRqtrbZllzIpBZFiiKWLxuji-FzbRKfGM3-MW7-IdD6BC2f31owY-YU0f_ETzPmCubDnegjnh3sG_yBv1deD-VvtI_auB5Ntlj_ICW-NLzRfcul7UkSVD_SaSTEhKw8IUaLFkLSiWr2bPoQ118zlW]
  • SynThink Research Chemicals. (n.d.). Atenolol EP Impurity A | 17194-82-0. Retrieved from SynThink Research Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxJoHEASZ-lLrKpilYSNGdPpxq2Dqd55MZdPK63gPrJ7tFSvja0qbRhoOh1uy2T4c7hXIhomBl_grbhXb-U0jFsmL6o2DiT_E0CIur8W8sr5kvWbATc4DA1wtlJAg5F_nei_HQ5ENTA1-NvHdoBqMWfONhHMMk2o=]
  • Alentris Research Pvt. Ltd. (n.d.). Atenolol EP Impurity A. Retrieved from Alentris Research Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MdvV_9FVBnEK2Sd2vIB2FdycFUpb9M5fMlo8n-LZNDmklXEE9vpm-NmM4ir5wfpnd59xOmHkY6Wx30UggM_AqkIoDfG72vfbF3ij_GY93fM1wAzUAIIUB8DUwBAF-6zH7BMHShvLG3lTOnuFO5BiUK5pQ6dV_4d0TTo=]
  • Advent Chembio. (n.d.). 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. Retrieved from Advent Chembio Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnxZ658WJufpW6v19VzCoJWJ_zbKjx5r-RIydhfT28mg445kI0AMADdBD-3y_Q4NZDVj-jlNuFPyVcQcCq8g3Mv2J-ZJKbhIIeNIHXFQ0U_ndYTYUuYlnTvWcq2ONbW5u_jB9DZ5ay9Tjhl7iA8FTwt93D1qY3Fswrb0BjHoRLuHRAP38mvYulwYbTKHKye-2hAzynXNCXIRY=]
  • Global Substance Registration System. (n.d.). This compound, (+/-)-. Retrieved from FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMrDmedullRnT0fRKMhzd5mm6RiMB9FixhTGmQf7gWtMnpS8_bGtp04MznrFcxvr-GjubhdzfBDuF3eUjj6DywljLSwV-vd1rp_fqLeaeppyeR7TZ101yevemymDTyEj0HFKQK35RpVNDSn-B6_Ud_I6A8lY93-gDosA==]
  • precisionFDA. (n.d.). This compound, (2R)-. Retrieved from FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1XWtPqB2DSYVAftML8YmW2mpwDwJQ0ssZ1ib0VsdBw1QZsbWeKZEM7JcobrLRBFBrvJll5r_Fyj7ouds8_Yp0OixY6sJsyHHQI767o09-NGZlvRwamje4Ngi6f20XIoJs6RIMr9cKRYAPrPt0ipZtp4qRRo79wfXN4juDZP4Kc0uj9YxPrtD17G8KtqeSSoJq]
  • PubChem. (n.d.). 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUGWKszmjOvU7v2_zuibUBo8fJ6zVMGsAYOmgpo-uXbheZu7dys6vsed74SkJTDKqXxVYbNFLbhF1q0axaiviEkAE0nXAkaSvSwyHLBaN5gOkRbdEKMkiPRnn7VSXCvI5gWs9a2ZWnZ-gZQ==]
  • PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNqO9gOTbcArs7NI6DfspTiy9Ay009w_vGkulHGFLqzBPk02FLE5g-hNP9D0i9aIpruTw11PMuHqdRQzXJBPzSE_UU22_tH4tO76J8kvCakQj607W7cvFITnmdjrYARDw_R_5X7ammDNIjf6I=]
  • ChemicalBook. (n.d.). 2-[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]ACETAMIDE. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdzDRtMaZb8Yd2LqRePN2kcJZ1S_4ow0T55ZClaTsgvlmBSGl39JxM9DQyO214EwgRo4soGyaay61d_hwyEsPSAI6tLCwiK4Q-ZBn8sYd_UmEf0R8dk-4_V5iR7AX2-2SIFRHTPiyV7mFjgjtRDsLVXoykUITYDsBRcIiD0Bfag==]
  • BLDpharm. (n.d.). 115538-83-5|this compound. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMt4sUiudE6a9IXSdFiu8-BC_WWgPdgyVJl-BEaImHq3LY0-gy98sNCn9mBhn510gVRSS9zlJIV8godn01_xtuIjCyqehU8KJh2N5A4ypanqdd35qxpH7yCXc70CtADqdGe7ym1DSCe5OXj5ov]
  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEL_4mXADMVzpWPki-kfuAXJZu9Zo6W9CcCVhFJBNtXOvihO0pTQHPc7uEeMfu4RtDKL55tvtXwbtZKLhup-rB0RfIPTPSKCyT7FK2J7ZzenPr1Y8qZ09dHmPw5EONMNJxzfc6HU7cHtbJfmvuzg==]

Sources

An In-depth Technical Guide to 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (CAS: 115538-83-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a pivotal intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines validated synthesis and purification protocols, and elucidates its primary application in the manufacturing of the beta-blocker Atenolol. Furthermore, it covers essential analytical techniques for quality control and summarizes critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a deep technical understanding of this compound.

Introduction and Core Properties

This compound, registered under CAS number 115538-83-5, is a chlorohydrin derivative of significant interest in the pharmaceutical industry.[1] Its molecular structure incorporates a reactive chlorohydrin moiety attached to a phenylacetamide core, making it an ideal precursor for the synthesis of various active pharmaceutical ingredients (APIs). Primarily, it is recognized as "Atenolol Impurity D," which underscores its role as a key intermediate in the production of Atenolol, a widely used β1-selective adrenergic antagonist.[2][3]

The strategic importance of this compound lies in its bifunctional nature: the secondary alcohol and the primary alkyl chloride offer sites for sequential chemical modifications, enabling the efficient construction of more complex molecules. Understanding its properties and reaction pathways is crucial for optimizing synthetic routes and ensuring the purity of the final drug product.

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for designing experimental setups, purification strategies, and for ensuring safe handling.

PropertyValueSource
CAS Number 115538-83-5[1]
Molecular Formula C₁₁H₁₄ClNO₃[1]
Molecular Weight 243.69 g/mol [1][4]
IUPAC Name 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide[2]
Appearance White powder[3]
Melting Range 118 - 122°C[3]
Storage 2-8°C Refrigerator[5]
Chemical Structure

The molecular structure is depicted below, highlighting the key functional groups.

Caption: Structure of this compound.

Synthesis and Reaction Mechanism

The synthesis of racemic this compound is typically achieved through the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.[6] This reaction is a cornerstone for producing the necessary intermediate for Atenolol synthesis.

Causality of Experimental Design

The choice of reactants and conditions is governed by fundamental principles of organic chemistry.

  • Starting Material : 2-(4-Hydroxyphenyl)acetamide (also known as Atenolol Impurity A) serves as the nucleophile.[7] Its phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base.

  • Reagent : Epichlorohydrin is an excellent electrophile. It contains a strained epoxide ring and a chlorine atom, providing two sites for nucleophilic attack.

  • Catalyst : A base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl group, forming a more potent phenoxide nucleophile. Using a catalytic amount of base can help improve the yield and minimize side reactions.[6][8]

Reaction Mechanism

The reaction proceeds via a nucleophilic ring-opening of the epoxide.

  • Deprotonation : The base abstracts the acidic proton from the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide, forming a sodium phenoxide intermediate.

  • Nucleophilic Attack : The phenoxide ion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack preferentially occurs at the less sterically hindered terminal carbon.

  • Ring-Opening : The attack leads to the opening of the epoxide ring, forming an alkoxide intermediate.

  • Protonation : Subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide, yielding the final chlorohydrin product.[6][9]

This process results in a racemic mixture of the chlorohydrin.[6] It's important to note that a competing reaction can form an epoxide byproduct, 2-(4-(2-oxiran-2-ylmethoxy)phenyl)acetamide (Atenolol Impurity C).[3][9] Reaction conditions must be optimized to favor the formation of the desired chlorohydrin.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from established literature procedures.[6][8][9]

Materials:

  • 2-(4-Hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Suitable organic solvent (e.g., Tetrahydrofuran - THF)

  • Acetic acid

Procedure:

  • Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Add a catalytic amount of sodium hydroxide to the solution to deprotonate the phenol.

  • Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature. The reaction is exothermic.

  • Allow the reaction to proceed for several hours, monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully neutralize the mixture. One method involves the addition of acetic acid.[6][9]

  • Perform an aqueous workup to remove salts and unreacted starting materials.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of the target chlorohydrin.

Application in Atenolol Synthesis

The primary and most critical application of this compound is its role as the direct precursor to Atenolol.[10] The transformation involves the reaction of the chlorohydrin intermediate with isopropylamine.

Reaction Mechanism: Conversion to Atenolol

This conversion is a classic example of a nucleophilic substitution reaction.

  • Nucleophilic Attack : Isopropylamine, a primary amine, acts as the nucleophile. It attacks the primary carbon atom bonded to the chlorine atom. This is an Sɴ2 reaction.

  • Intermediate Formation : In some pathways, the chlorohydrin can first be converted in situ to its corresponding epoxide by an intramolecular reaction catalyzed by a base. The isopropylamine then attacks and opens this epoxide ring.

  • Displacement : The carbon-chlorine bond is broken, and a new carbon-nitrogen bond is formed, displacing the chloride ion as the leaving group.

  • Final Product : The reaction yields 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, which is Atenolol.

This amination step is stereospecific. If an enantiomerically pure chlorohydrin is used, the stereochemistry is inverted at the carbon bearing the chlorine, leading to the formation of a specific enantiomer of Atenolol.[6] For instance, reacting the (R)-chlorohydrin yields the therapeutically active (S)-Atenolol.[8][9]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Chlorohydrin 2-(4-(3-Chloro-2-hydroxypropoxy) phenyl)acetamide Reaction Nucleophilic Substitution (Sɴ2) Chlorohydrin->Reaction Amine Isopropylamine Amine->Reaction Atenolol Atenolol Reaction->Atenolol Byproduct Chloride Ion (Cl⁻) Reaction->Byproduct

Caption: Logical pathway for the conversion to Atenolol.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing. Several analytical techniques are employed for this purpose.

TechniquePurposeKey Observations
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities (e.g., starting material, byproducts).A reversed-phase C18 column is often used with a mobile phase of water and acetonitrile, sometimes with formic acid.[8] The retention time and peak area are used for identification and quantification.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification.The spectrum will show characteristic peaks for the aromatic protons, the acetamide group (-CH₂- and -NH₂), and the protons of the 3-chloro-2-hydroxypropoxy chain.
Mass Spectrometry (MS) Molecular weight confirmation.LC-MS analysis can confirm the molecular mass of the compound (243.69 g/mol ) and help identify byproducts.[8][11]
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group identification.The spectrum will exhibit characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide carbonyl), and C-Cl bonds.

Safety and Handling

As a chemical intermediate, proper safety precautions must be observed during the handling and storage of this compound.

  • Hazard Classification : The compound is classified as harmful if swallowed.[2][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

  • First Aid :

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[14]

    • On Skin : Wash with plenty of soap and water.[14]

    • In Eyes : Rinse immediately with plenty of water for at least 15 minutes.[14]

  • Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

  • Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound (CAS: 115538-83-5) is a compound of high strategic value in the pharmaceutical industry. Its well-defined synthesis from readily available precursors and its efficient conversion to Atenolol make it an indispensable intermediate. A thorough understanding of its synthesis, reaction mechanisms, analytical profiles, and safety protocols, as detailed in this guide, is essential for any scientist or researcher involved in the development and manufacturing of Atenolol and related pharmaceutical agents.

References

  • Hauk, P., Aas, A. L., Tungen, J. E., & Hansen, T. V. (2022). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 27(19), 6289. [Link]

  • Hauk, P., Aas, A. L., Tungen, J. E., & Hansen, T. V. (2022). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... ResearchGate. [Link]

  • Hansen, T. V., et al. (2022). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. [Link]

  • Agustian, J., Parshad, B., & Sharma, S. K. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound, (+-)-. PubChem. [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

  • Pharmaffiliates. (n.d.). Atenolol - Impurity D. Pharmaffiliates. [Link]

  • precisionFDA. (n.d.). This compound, (2R)-. precisionFDA. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Global Substance Registration System. (n.d.). This compound, (+/-)-. gsrs.ncats.nih.gov. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80. [Link]

  • Patel, D. R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Atenolol Impurity D

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Atenolol Impurity D, chemically known as 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide.[1][2][3] As a critical process-related impurity in the manufacturing of the widely used beta-blocker Atenolol, understanding its formation is paramount for researchers, scientists, and drug development professionals. This document delves into the core chemical principles, reaction mechanisms, a detailed experimental protocol, and characterization methods, offering field-proven insights grounded in authoritative scientific literature.

Introduction: The Significance of Impurity Profiling

Atenolol, (RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide, is a selective β1 receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina.[4] In pharmaceutical manufacturing, the control of impurities is a critical aspect governed by stringent regulatory standards. Impurities can originate from starting materials, intermediates, or degradation products and may impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Atenolol Impurity D is a key process-related impurity that can arise during the synthesis of Atenolol. Its presence must be monitored and controlled within pharmacopoeial limits. This guide focuses on the deliberate synthesis of Impurity D, a necessary step for obtaining a reference standard for analytical method development, validation, and routine quality control.

Table 1: Chemical Identity of Atenolol Impurity D

PropertyValueReferences
Chemical Name 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide[2][3]
Alternate Name 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
CAS Number 115538-83-5[2][5][6]
Molecular Formula C₁₁H₁₄ClNO₃[2][5][6]
Molecular Weight 243.69 g/mol [2][6]

Core Synthesis Pathway and Mechanistic Rationale

The most direct and common synthesis of Atenolol Impurity D involves the O-alkylation of a phenolic precursor with epichlorohydrin. This pathway is analogous to the initial step in the synthesis of Atenolol itself.

Starting Material and Key Reagent

The synthesis commences with 2-(4-hydroxyphenyl)acetamide , a compound also identified as Atenolol Impurity A.[1][7] This molecule provides the core phenylacetamide structure. The key alkylating agent is epichlorohydrin (systematically named 2-(chloromethyl)oxirane), a bifunctional molecule containing both an epoxide ring and a reactive chlorine atom.[4][8]

The Core Reaction: A Williamson Ether Synthesis Variant

The fundamental reaction is a base-catalyzed etherification. The mechanism can be understood in two primary steps:

  • Deprotonation: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide is weakly acidic. In the presence of a suitable base (e.g., sodium hydroxide), it is deprotonated to form a highly nucleophilic phenoxide ion. This activation is crucial as the neutral phenol is not a sufficiently strong nucleophile.

  • Nucleophilic Attack and Ring Opening: The resulting phenoxide ion attacks the epichlorohydrin molecule. This attack preferentially occurs at the least sterically hindered carbon of the epoxide ring, leading to its opening. The subsequent workup with a proton source neutralizes the resulting alkoxide to yield the hydroxyl group.

The Duality of Reaction Products: Formation of Impurity D vs. Impurity C

A critical aspect of this reaction is that it can lead to two distinct but related products:

  • Atenolol Impurity D (The Chlorohydrin): Formed when the phenoxide attacks the terminal carbon of the epoxide, followed by the opening of the ring to form the 2-hydroxy-3-chloropropyl ether.

  • Atenolol Impurity C (The Epoxide): Formed when the phenoxide attacks the carbon atom bearing the chlorine, displacing it in an Sₙ2 reaction to form a glycidyl ether, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1][9]

The reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin often produces a mixture of these two impurities.[10] The reaction conditions, including the choice of base, solvent, and temperature, can influence the ratio of these products.

To selectively synthesize Atenolol Impurity D, the reaction can be followed by a targeted ring-opening step. If the epoxide intermediate (Impurity C) is formed, it can be readily converted to Impurity D by treatment with a source of hydrochloric acid (e.g., aqueous HCl or lithium chloride in acetic acid).[10] This step involves the acid-catalyzed opening of the epoxide ring, where the chloride ion acts as the nucleophile.

Synthesis_Pathway_Atenolol_Impurity_D Fig. 1: Synthesis Pathway of Atenolol Impurity D cluster_products Potential Products Start 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) Intermediate_Mix Start->Intermediate_Mix   Reagent Epichlorohydrin + Base (e.g., NaOH) Reagent->Intermediate_Mix   Impurity_C Atenolol Impurity C (Epoxide Intermediate) Intermediate_Mix->Impurity_C Path B Impurity_D Atenolol Impurity D (Chlorohydrin Product) Intermediate_Mix->Impurity_D Path A Acid_Step HCl source (e.g., aq. HCl) Impurity_C->Acid_Step Acid_Step->Impurity_D

Caption: Fig. 1: Synthesis Pathway of Atenolol Impurity D.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles for ether synthesis and epoxide ring-opening, adapted from related procedures in the literature.[1][8][10]

Materials and Reagents
  • 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Synthesis Procedure
  • Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-(4-hydroxyphenyl)acetamide in 100 mL of deionized water. Add 2.7 g of sodium hydroxide pellets and stir until fully dissolved. The solution should be clear.

  • Addition of Epichlorohydrin: Cool the solution to 15-20°C in a water bath. Add 7.4 g of epichlorohydrin dropwise over 30 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, raise the temperature to 40-45°C and let the reaction stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Epoxide Ring Opening: Cool the reaction mixture to room temperature. Carefully and slowly add concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 1-2. This step ensures any formed epoxide intermediate (Impurity C) is converted to the desired chlorohydrin (Impurity D).

  • Work-up and Extraction: Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from methanol. Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Experimental_Workflow Fig. 2: Experimental Workflow for Synthesis A 1. Dissolve Reactants (Impurity A + NaOH in H₂O) B 2. Add Epichlorohydrin (Dropwise, < 25°C) A->B C 3. Reaction (40-45°C, 6-8h, TLC Monitoring) B->C D 4. Acidification (pH 1-2) (Epoxide Ring Opening) C->D E 5. Neutralization & Extraction (NaHCO₃, Ethyl Acetate) D->E F 6. Drying & Concentration (MgSO₄, Rotovap) E->F G 7. Purification (Recrystallization from Methanol) F->G H 8. Characterization (HPLC, NMR, MS) G->H

Caption: Fig. 2: Experimental Workflow for Synthesis.

Characterization and Validation

Confirmation of the synthesized product's identity and purity as Atenolol Impurity D is achieved through a combination of analytical techniques.

Table 2: Analytical Characterization Data

TechniqueExpected Result
Appearance White to off-white powder/solid.[1]
Melting Range 118 - 122°C.[1]
HPLC A single major peak corresponding to the retention time of a certified reference standard of Atenolol Impurity D. Purity should be assessed by peak area percentage.[11]
¹H-NMR The spectrum should show characteristic peaks for the aromatic protons, the acetamide (-CH₂CONH₂) group, and the protons of the 3-chloro-2-hydroxypropoxy side chain (-OCH₂CH(OH)CH₂Cl).
Mass Spec (MS) The mass spectrum (positive ionization mode) should show a molecular ion peak [M+H]⁺ at m/z 244.2, consistent with the molecular weight of 243.69 g/mol .[11]

Conclusion

This guide has detailed a robust and chemically sound pathway for the synthesis of Atenolol Impurity D. The methodology begins with the base-catalyzed O-alkylation of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by a crucial acidic ring-opening step to ensure the selective formation of the desired chlorohydrin product. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers in pharmaceutical development and quality control, enabling the reliable production of this critical impurity standard for analytical purposes. A thorough understanding of this synthesis is essential for the effective control of impurities in the manufacturing of Atenolol, thereby ensuring the quality and safety of the final drug product.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD.
  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
  • Pharmaffiliates. (2020, April 14). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Slideshare. (2017, February 11). atenolol.
  • SynThink Research Chemicals. (n.d.). Atenolol EP Impurity D | 115538-83-5.
  • ResearchGate. (n.d.). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide....
  • Apicule. (n.d.). (4-Hydroxyphenyl)acetamide (CAS No: 17194-82-0) API Intermediate Manufacturers.
  • MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • SynZeal. (n.d.). Atenolol Impurities.
  • Pharmaffiliates. (n.d.). Atenolol-impurities.
  • Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC.
  • Chemicea. (n.d.). Atenolol EP Impurity D | CAS No- 115538-83-5.
  • Simson Pharma Limited. (n.d.). Atenolol EP Impurity D | CAS No- 115538-83-5.
  • ChemicalBook. (2025, March 6). 2-[4-(2,3-EPOXYPROPOXY)PHENYL]ACETAMIDE | 29122-69-8.
  • Santa Cruz Biotechnology. (n.d.). 4-(2,3-Epoxypropoxy)phenylacetamide | CAS 29122-69-8.

Sources

Spectroscopic Data of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, systematically known as Atenolol Impurity D, is a critical reference standard in the pharmaceutical industry.[1] As a significant related substance of the widely prescribed beta-blocker Atenolol, its accurate identification and characterization are paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering valuable insights for researchers, analytical scientists, and professionals involved in drug development and quality control.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from analogous structures and established literature values.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

  • IUPAC Name: 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide[1]

  • Synonyms: Atenolol Impurity D, 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide[1]

  • CAS Number: 115538-83-5[1]

  • Molecular Formula: C₁₁H₁₄ClNO₃[1]

  • Molecular Weight: 243.68 g/mol [1]

Synthesis Protocol

A conventional and accessible method for the synthesis of this compound has been reported, which is crucial for obtaining the material for spectroscopic analysis. The synthesis involves the reaction of 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide (Atenolol Impurity C) with hydrochloric acid in a suitable solvent.

Experimental Protocol:

  • Dissolve 10g of 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide in 100 mL of a suitable organic solvent such as methanol or isopropanol in a reaction vessel.

  • Add 10 mL of concentrated hydrochloric acid dropwise to the solution while stirring.

  • Heat the reaction mixture to 50-55°C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% sodium bicarbonate solution.

  • Extract the product with a suitable solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-[4-[(2RS)-3-chloro-2-hydroxypropxy] phenyl]acetamide as a white powder.[2]

Note: This protocol is a general representation based on the cited literature and may require optimization for specific laboratory conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation patterns.

Data Presentation:

ParameterObserved/Predicted ValueSource
Molecular Weight243.68 Da[1]
[M+H]⁺ 244.2 m/z [3]
[M+Na]⁺266.05544 m/z (Predicted)[4]
Isotopic PatternPresence of a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak, characteristic of a monochlorinated compound.

Experimental Protocol for MS Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of formic acid to facilitate protonation.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and its fragment ions.

Interpretation of Fragmentation:

The fragmentation of this compound in the mass spectrometer provides valuable structural information. A plausible fragmentation pathway is initiated by the protonation of the molecule, followed by cleavage at the most labile bonds.

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.

The primary fragmentation involves the loss of water from the hydroxyl group and cleavage of the chloropropyl side chain. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the fragments containing the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Data Presentation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15d, J ≈ 8.5 Hz2HAr-H (ortho to O)
~ 6.85d, J ≈ 8.5 Hz2HAr-H (meta to O)
~ 7.0 (broad s)s1H-CONH₂
~ 6.5 (broad s)s1H-CONH₂
~ 5.5 (broad s)s1H-OH
~ 4.15m1H-CH(OH)-
~ 4.05dd, J ≈ 9.5, 4.0 Hz1HAr-O-CH₂-
~ 3.95dd, J ≈ 9.5, 6.0 Hz1HAr-O-CH₂-
~ 3.75m2H-CH₂-Cl
~ 3.45s2HAr-CH₂-CO

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and standard NMR chemical shift tables.[5][6][7][8] The exact values may vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve the compound and the presence of exchangeable protons (-OH, -NH₂).

  • Internal Standard: Tetramethylsilane (TMS) is used as the reference (δ = 0.00 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased, baseline-corrected, and integrated.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.8-7.2 ppm): The two doublets with an integration of 2H each are characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating alkoxy group are expected to be upfield compared to the protons meta to it.

  • Amide Protons (δ 6.5-7.0 ppm): The two broad singlets correspond to the two protons of the primary amide group. Their broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond.

  • Hydroxyl Proton (δ ~5.5 ppm): The broad singlet is assigned to the hydroxyl proton. Its chemical shift is concentration and temperature-dependent, and it will exchange with D₂O.

  • Aliphatic Protons (δ 3.4-4.2 ppm): The multiplets in this region correspond to the protons of the 3-chloro-2-hydroxypropoxy side chain and the methylene protons of the acetamide group. The diastereotopic nature of the protons in the -O-CH₂- and -CH₂-Cl groups leads to more complex splitting patterns (multiplets or doublets of doublets).

¹³C NMR Spectroscopy

Data Presentation:

Chemical Shift (δ, ppm)Assignment
~ 172.5-C=O (Amide)
~ 157.0Ar-C (ipso to O)
~ 130.5Ar-CH (ortho to O)
~ 129.0Ar-C (ipso to CH₂)
~ 114.5Ar-CH (meta to O)
~ 69.5Ar-O-CH₂-
~ 69.0-CH(OH)-
~ 47.0-CH₂-Cl
~ 40.5Ar-CH₂-CO

Note: These chemical shifts are estimated based on established values for similar functional groups and substitution patterns.[9][10][11][12]

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer with a broadband probe.

  • Solvent: DMSO-d₆.

  • Technique: Proton-decoupled ¹³C NMR is typically performed to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~172.5 ppm): This downfield signal is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (δ 114-157 ppm): Four signals are expected for the para-substituted benzene ring due to symmetry. The carbon attached to the oxygen atom is the most deshielded.

  • Aliphatic Carbons (δ 40-70 ppm): The four signals in the upfield region correspond to the four aliphatic carbons in the side chains. The carbon attached to chlorine (-CH₂-Cl) is expected to be significantly downfield compared to a standard methylene carbon due to the electronegativity of chlorine.

Molecular_Structure Molecular Structure with Atom Numbering struct C1=C(C(=C(C=C1C(C(=O)N)C8)O(C(C(Cl)C11)O)C9)C7)C6)C2

Figure 2: Numbering scheme for NMR assignments would be presented here. (Note: A proper chemical structure drawing tool would be used in a final document).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3400 - 3200Strong, BroadO-H (alcohol) and N-H (amide) stretching
3050 - 3020MediumAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching
~ 1650StrongC=O (Amide I band) stretching
~ 1610, ~1510MediumAromatic C=C stretching
~ 1240StrongAryl-O-C asymmetric stretching
~ 750StrongC-Cl stretching

Note: These are characteristic absorption ranges and the exact peak positions may vary.[13][14][15][16]

Experimental Protocol for IR Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of both the hydroxyl (-OH) group and the amide (-NH₂) group.

  • C=O Stretching: A very strong and sharp peak around 1650 cm⁻¹ is characteristic of the amide I band, which is primarily due to the C=O stretching vibration.

  • Aromatic Region: Peaks in the 1610-1510 cm⁻¹ range confirm the presence of the aromatic ring.

  • C-O and C-Cl Stretching: Strong absorptions in the fingerprint region, particularly around 1240 cm⁻¹ (aryl ether) and below 800 cm⁻¹ (C-Cl), provide further evidence for the complete structure.

Conclusion

The comprehensive spectroscopic analysis of this compound (Atenolol Impurity D) presented in this guide provides a robust framework for its identification and characterization. The combination of mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy offers a multi-faceted approach to confirm the molecular structure and ensure the purity of this important pharmaceutical reference standard. The data and interpretations provided herein are intended to support the work of researchers and scientists in the field of pharmaceutical analysis and drug development, contributing to the overall quality and safety of pharmaceutical products.

References

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

  • ResearchGate. (n.d.). Scheme of fragmentation of TMS-α-chlorohydrin parent ion. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Atenolol Impurities. [Link]

  • Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

  • PubChem. (n.d.). This compound, (+-)-. [Link]

  • University of Colorado Boulder. (n.d.). Proton and C-13 Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

  • PubMed. (2008). Characterization of atenolol transformation products on light-activated TiO2 surface by high-performance liquid chromatography/high-resolution mass spectrometry. [Link]

  • Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. [Link]

  • Gore, S. S. (2024, January 1). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. [Link]

  • precisionFDA. (n.d.). This compound, (2R)-. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. [Link]

  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. [Link]

  • ResearchGate. (n.d.). Determination of atenolol in bulk and pharmaceutical normotic by derivative spectroscopy method for ion-pair complex. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • SynZeal. (n.d.). Atenolol Impurities. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Potsdam. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. [Link]

  • MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. [Link]

  • ResearchGate. (2025, August 8). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Phenylacetamide Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive searches of the scientific literature and crystallographic databases have revealed that the specific crystal structure of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide , an impurity of the drug Atenolol, has not been determined or is not publicly available at this time.

In the spirit of providing a comprehensive guide that adheres to the requested depth and format, this document will focus on the crystal structure of a closely related and structurally significant compound: 2-(4-Chlorophenyl)acetamide . This molecule shares the core phenylacetamide framework and offers valuable insights into the solid-state interactions that govern the properties of this class of compounds. The principles and methodologies described herein are directly applicable to the study of other phenylacetamide derivatives, should the crystal structure of the target compound become available in the future.

An In-depth Technical Guide to the Crystal Structure of 2-(4-Chlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a substance's physicochemical properties. For active pharmaceutical ingredients (APIs) and their impurities, understanding the crystal structure is paramount. It influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a thorough characterization of the crystal structure is a cornerstone of modern drug development.

This guide provides a detailed examination of the crystal structure of 2-(4-chlorophenyl)acetamide (C₈H₈ClNO), a compound that serves as a valuable model for understanding the solid-state behavior of phenylacetamide derivatives. We will explore the synthesis of suitable crystals, the determination of the crystal lattice and molecular geometry by single-crystal X-ray diffraction, and the nature of the intermolecular forces that dictate the crystal packing.

Experimental Foundation: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis and crystallization of high-quality single crystals. The chosen methodology must not only yield the desired compound with high purity but also encourage the slow, ordered growth necessary for X-ray diffraction analysis.

Synthesis of 2-(4-Chlorophenyl)acetamide

A reported method for the synthesis of 2-(4-chlorophenyl)acetamide involves the solvothermal treatment of 4-cyanobenzylchloride.[1] This process highlights the hydrolysis of a nitrile precursor to form the acetamide group.

Experimental Protocol:

  • A mixture of 4-cyanobenzylchloride, sodium azide (NaN₃), and copper(II) chloride dihydrate (CuCl₂·2H₂O) is sealed in a Teflon-lined reactor.

  • The reactor is heated to 150°C for 72 hours.

  • The system is then allowed to cool slowly to room temperature, promoting the formation of crystalline material.

  • The resulting mixture is washed with water to remove soluble byproducts.

  • Pale yellow, block-like crystals of 2-(4-chlorophenyl)acetamide are collected.

Causality Behind Experimental Choices: The solvothermal method provides the necessary energy to drive the nitrile hydrolysis while the slow cooling phase is crucial for the nucleation and growth of well-ordered crystals suitable for diffraction studies. The sealed reactor maintains high pressure, which can influence reaction pathways and crystal formation.

Single-Crystal X-ray Diffraction: Illuminating the Molecular World

The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to reconstruct a three-dimensional model of the atomic arrangement.

Data Collection and Refinement Workflow:

workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Solution crystal Mount Single Crystal on Diffractometer xray Irradiate with Monochromatic X-ray Beam crystal->xray Positioning detector Collect Diffraction Data xray->detector Scattering process Process Raw Data & Correct for Absorption detector->process Data Transfer solve Solve Structure (e.g., SHELXS) process->solve Structure Factors refine Refine Structural Model (e.g., SHELXL) solve->refine Initial Model refine->refine packing cluster_layer Hydrogen-Bonded Layer mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···O mol3 Molecule C mol1->mol3 mol4 Molecule D mol2->mol4 mol3->mol4 N-H···O

Sources

Solubility Profile of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A Methodological Approach for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) and their related substances are fundamental to drug development. Among these, solubility is a critical parameter that influences bioavailability, manufacturability, and formulation design.[1][2] This technical guide provides a comprehensive framework for determining the solubility of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (CAS 115538-83-5), a known impurity of the beta-blocker Atenolol, referred to as Atenolol Impurity D.[3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles, experimental methodologies, and analytical considerations required for a robust solubility assessment. By presenting a self-validating, step-by-step protocol based on the gold-standard shake-flask method, this guide explains not just the "how" but the critical "why" behind each experimental choice, ensuring scientifically sound and reproducible results.

Introduction: The Critical Role of Impurity Solubility

This compound is a process-related impurity and potential degradant of Atenolol.[3][4] The control and characterization of such impurities are mandated by regulatory agencies worldwide. Understanding the solubility of this compound is not merely an academic exercise; it has profound practical implications for:

  • API Purification: Designing efficient crystallization processes to remove this impurity relies on differential solubility between the API and the impurity in various solvent systems.

  • Analytical Method Development: The choice of diluent for chromatography (e.g., HPLC) methods requires knowledge of the analyte's solubility to ensure complete dissolution and accurate quantification.[5]

  • Formulation Strategy: In a final drug product, the solubility of an impurity can affect the physical stability of the formulation, potentially leading to precipitation or crystallization over time.

  • Risk Assessment: Poorly soluble impurities can pose challenges in toxicological studies and may exhibit different pharmacokinetic profiles than the parent drug.

This guide, therefore, establishes a definitive methodology for characterizing the solubility of this specific molecule across a range of pharmaceutically relevant solvents.

Theoretical Principles of Solvation

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[1] The extent to which this compound dissolves is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which can be broken down by examining the molecular structure of our target compound.[6]

Molecular Structure Analysis:

  • Polar Groups: The molecule possesses several polar functional groups capable of hydrogen bonding: a primary amide (-CONH₂), a secondary hydroxyl (-OH), and an ether (-O-).

  • Non-Polar Groups: A benzene ring provides a significant non-polar, hydrophobic character.

  • Halogen: The chloro group (-Cl) adds to the molecular weight and introduces a slight polar component.

This amphiphilic nature suggests that the compound will exhibit moderate solubility in polar solvents and poor solubility in non-polar solvents. The key to dissolution is for the energy released from solute-solvent interactions to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Solvent Selection: A Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities, hydrogen bonding capabilities, and solvent classes relevant to pharmaceutical manufacturing and analysis.

Solvent ClassExample SolventRationale for Inclusion
Polar Protic Purified WaterThe universal biological and pharmaceutical solvent. Essential for understanding aqueous solubility and pH effects.[2]
Methanol (MeOH)A common solvent for synthesis and purification; its hydroxyl group allows for hydrogen bonding.
Ethanol (EtOH)Frequently used in formulations and as a co-solvent to enhance the solubility of poorly soluble drugs.[7][8]
Polar Aprotic Acetonitrile (ACN)A widely used mobile phase component in reverse-phase HPLC.
Dimethyl Sulfoxide (DMSO)A powerful organic solvent used for creating high-concentration stock solutions for screening assays.[9][10]
Non-Polar Dichloromethane (DCM)Represents a non-polar, aprotic solvent used in organic synthesis and extraction processes.
Buffered Aqueous pH 1.2, 4.5, 6.8 BuffersEssential for determining the effect of pH on the solubility of ionizable compounds, mimicking physiological conditions.[11][12]

Experimental Methodology: A Validated Approach

This section details the protocol for determining the thermodynamic equilibrium solubility, which is the most accurate and reliable measure.[13][14] The shake-flask method is the universally recognized gold standard for this purpose.[14][15]

Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents: HPLC-grade solvents as listed in Section 3.0

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with screw caps

    • Orbital shaker with temperature control

    • Centrifuge capable of >10,000 x g

    • Syringe filters (0.45 µm, preferably PTFE or other chemically resistant material)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector or a UV-Vis spectrophotometer[1]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to a known volume of solvent in a vial B 2. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C 3. Allow to stand to let undissolved solids settle B->C D 4. Centrifuge the vial to pellet excess solid C->D E 5. Withdraw supernatant and filter through a 0.45 µm syringe filter D->E F 6. Dilute filtrate accurately with appropriate mobile phase E->F G 7. Quantify concentration using a validated HPLC-UV method F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a vial. The key is to ensure a solid phase remains at equilibrium.[13] Add a precisely known volume of the selected solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 100 rpm).[11] The equilibration time is critical; 24 to 48 hours is typically sufficient for most compounds to reach equilibrium.[11][16] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[16]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter to remove any remaining particulates. Causality Note: This step is crucial to prevent undissolved solid from artificially inflating the measured concentration. The first few drops of the filtrate should be discarded to account for any potential adsorption of the compound onto the filter membrane.[13]

  • Quantification (HPLC-UV):

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a multi-point calibration curve using accurately weighed standards of the compound.

    • Analyze the samples via a validated HPLC-UV method. The concentration in the original saturated solution is calculated by applying the dilution factor.[5]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, concise table for easy comparison. The results are typically expressed in mass/volume units (e.g., mg/mL or µg/mL) or molarity.

Table 1: Example Solubility Data for this compound at 25°C

SolventSolvent ClassDielectric Constant (Approx.)Solubility (mg/mL)
Purified Water (pH 7.0)Polar Protic80.1[Insert Experimental Value]
0.1 M HCl (pH 1.2)Buffered Aqueous~80[Insert Experimental Value]
Acetate Buffer (pH 4.5)Buffered Aqueous~80[Insert Experimental Value]
Phosphate Buffer (pH 6.8)Buffered Aqueous~80[Insert Experimental Value]
MethanolPolar Protic32.7[Insert Experimental Value]
EthanolPolar Protic24.5[Insert Experimental Value]
AcetonitrilePolar Aprotic37.5[Insert Experimental Value]
Dimethyl SulfoxidePolar Aprotic46.7[Insert Experimental Value]
DichloromethaneNon-Polar9.1[Insert Experimental Value]

Interpretation: The data should be analyzed by correlating the observed solubility with the properties of the solvents. It is expected that solubility will be highest in polar solvents like DMSO and methanol, moderate in other alcohols and acetonitrile, and significantly lower in water and non-polar solvents like dichloromethane. This aligns with the "like dissolves like" principle, where the polar functional groups of the analyte interact favorably with polar solvents.[6]

Critical Factor Analysis

The Effect of pH on Aqueous Solubility

The solubility of ionizable compounds is highly dependent on the pH of the medium.[12][17] While the amide group in this compound is generally neutral, the molecule's overall properties can be influenced by pH. Determining solubility in buffers of varying pH (e.g., 1.2, 4.5, and 6.8) is essential for predicting its behavior in different parts of the gastrointestinal tract and in buffered formulations.[11] A significant change in solubility across this pH range would indicate ionizable behavior that may not be immediately obvious from the structure alone.[18]

Logical Relationship Diagram: Factors & Solubility

G cluster_solvent Solvent Properties cluster_conditions System Conditions Compound Analyte Solubility Polarity High Polarity Polarity->Compound Increases H_Bond H-Bonding Capability H_Bond->Compound Increases NonPolar Low Polarity NonPolar->Compound Decreases Temp Temperature Temp->Compound Influences pH pH (Aqueous) pH->Compound Influences Crystal Crystal Form (Polymorphism) Crystal->Compound Influences

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a key intermediate in pharmaceutical synthesis, notably identified as Atenolol Impurity D.[1] Understanding the thermal behavior of this compound is critical for ensuring the stability, safety, and efficacy of active pharmaceutical ingredients (APIs) and their final formulations. This document outlines the foundational principles of thermal degradation, details robust experimental protocols for characterization, and discusses the interpretation of analytical data. Methodologies covered include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating High-Performance Liquid Chromatography (HPLC) for the identification of degradation products. This guide is intended for researchers, scientists, and drug development professionals to establish safe handling, storage, and processing parameters.

Introduction: The Imperative of Thermal Stability Profiling

The compound this compound is a molecule of significant interest in pharmaceutical process chemistry. Its structural features—a chlorohydrin group, a secondary alcohol, an ether linkage, and an acetamide moiety—present multiple potential pathways for degradation under thermal stress.[1][2] Thermal degradation can compromise the purity of an API, leading to loss of potency, altered bioavailability, and the formation of potentially toxic byproducts.

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to define storage conditions and shelf-life for drug substances and products.[3][4][5][6][7] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are a crucial component of this process.[8][9][10][11] These studies help to elucidate degradation pathways, identify likely degradation products, and develop validated, stability-indicating analytical methods.[9][10] This guide provides the scientific rationale and practical methodologies for comprehensively evaluating the thermal stability of this specific compound.

Predicted Thermal Degradation Pathways

The molecular structure of this compound suggests several potential sites for thermal degradation. A proactive analysis of these pathways is essential for designing robust analytical methods capable of detecting and quantifying the resulting degradants.

Key Reactive Moieties:

  • Chlorohydrin Group (-CH(OH)-CH₂Cl): This is the most reactive site. Chlorohydrins are susceptible to intramolecular cyclization via nucleophilic attack by the adjacent hydroxyl group, especially under thermal or basic conditions, leading to the formation of an epoxide. This reaction would eliminate hydrogen chloride (HCl).

  • Ether Linkage (Ar-O-CH₂-): Ether bonds can undergo cleavage at elevated temperatures, though this typically requires more energy than chlorohydrin reactions.

  • Acetamide Group (-NH-C(=O)CH₃): Amide bonds are generally stable but can undergo hydrolysis at extreme temperatures, especially in the presence of moisture.

  • Secondary Alcohol (-OH): This group can undergo oxidation to a ketone, though this is more common under oxidative stress than pure thermal stress.

Based on these functionalities, a primary predicted degradation pathway involves the formation of an epoxide ring, a common reaction for chlorohydrins.

G cluster_main Predicted Primary Thermal Degradation Pathway Parent 2-(4-(3-Chloro-2-hydroxypropoxy) -phenyl)acetamide Epoxide 2-(4-(Oxiran-2-ylmethoxy) -phenyl)acetamide (Major Degradant) Parent->Epoxide Intramolecular Cyclization (Heat-induced) HCl Hydrogen Chloride (HCl) Parent->HCl Elimination

Caption: Predicted primary thermal degradation pathway.

Core Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal profile of a pharmaceutical compound. The combination of thermo-analytical and chromatographic techniques provides a complete picture of both physical and chemical changes.

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] It is an essential first step to determine the onset temperature of thermal decomposition.[15] A loss in mass indicates the volatilization of the compound itself or the formation of volatile degradation products.[12] For this compound, an initial mass loss event would likely correspond to the elimination of HCl during epoxide formation.

Experimental Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an aluminum or platinum pan.

  • Atmosphere: Purge with inert nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It provides critical information on physical transitions (e.g., melting, glass transitions) and chemical reactions (e.g., decomposition).[18][19] An endothermic peak typically corresponds to melting, while an exothermic event often indicates decomposition.[17] By correlating DSC data with TGA results, one can distinguish between melting and decomposition, especially if they occur at similar temperatures.[12]

Experimental Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

  • Atmosphere: Purge with inert nitrogen gas at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (melting point) and exothermic peaks (decomposition).

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (Atenolol Impurity D)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a known impurity of the widely prescribed β-adrenergic receptor antagonist, atenolol, referred to in pharmacopeias as Atenolol Impurity D.[1] Given the limited direct research on this specific compound, this document synthesizes information on the parent drug's mechanism of action, structure-activity relationships of β-blockers, and general principles of impurity pharmacology to construct a scientifically grounded, albeit largely theoretical, profile. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological and toxicological implications of this and other related pharmaceutical impurities.

Introduction and Chemical Identity

This compound, with the CAS number 115538-83-5, is a process-related impurity and potential degradant of atenolol.[2] Atenolol is a cardioselective β-1 adrenergic antagonist used in the management of hypertension and angina pectoris.[3] As with all active pharmaceutical ingredients (APIs), the impurities present in the final drug product must be carefully characterized and controlled to ensure safety and efficacy.[4] Understanding the potential biological activity of these impurities is a critical aspect of this process.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide[1]
SynonymsAtenolol Impurity D, Atenolol USP Related Compound D[1]
CAS Number115538-83-5[2]
Molecular FormulaC11H14ClNO3[2]
Molecular Weight243.69 g/mol [2]
AppearanceWhite powder[5]
Melting Range118 - 122°C[5]
SolubilitySoluble in Methanol[5]

Postulated Mechanism of Action and Biological Activity

Atenolol exerts its therapeutic effects by competitively blocking β-1 adrenergic receptors, primarily in the heart.[3] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3] The key pharmacophoric features of aryloxypropanolamine β-blockers like atenolol include an aromatic ring, a propanolamine side chain with a hydroxyl group, and a bulky N-alkyl substituent.

This compound retains the aromatic ring and a modified propanolamine side chain of atenolol. The critical difference is the absence of the N-isopropyl group, which is replaced by a chlorine atom on the terminal carbon of thepropoxy chain. The N-isopropyl group in atenolol is crucial for its high-affinity interaction with the β-1 adrenergic receptor. Its absence in Impurity D would logically lead to a significantly lower affinity for this receptor.

Therefore, it is hypothesized that This compound possesses weak β-1 adrenergic receptor antagonist activity, if any at all. Any residual activity would be considerably less potent than that of the parent drug, atenolol.

It is also plausible that this compound could have off-target effects or unique toxicological properties not associated with atenolol, stemming from the chloro-hydroxy-propoxy moiety.

Signaling Pathway Context

The diagram below illustrates the canonical β-1 adrenergic receptor signaling pathway that atenolol antagonizes. It is within this context that the activity of its impurities must be considered.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular b1ar β1-Adrenergic Receptor ac Adenylate Cyclase b1ar->ac Activates camp cAMP ac->camp Converts ATP to norepi Norepinephrine/ Epinephrine norepi->b1ar Binds & Activates atenolol Atenolol/ Impurity D atenolol->b1ar Competitively Blocks pka Protein Kinase A (PKA) camp->pka Activates ca ↑ Intracellular Ca²⁺ pka->ca response ↑ Heart Rate ↑ Contractility ca->response

Canonical β-1 Adrenergic Signaling Pathway and Site of Action for Atenolol.

Potential Cardiovascular and Other Biological Effects

Based on the postulated weak β-blocking activity, the cardiovascular effects of this compound at typical impurity concentrations are expected to be minimal. However, at higher, non-physiological concentrations, it might contribute to:

  • Bradycardia (Slowed Heart Rate): A hallmark effect of β-blockade.

  • Reduced Myocardial Contractility: A negative inotropic effect.

  • Hypotension (Lowered Blood Pressure): A consequence of reduced cardiac output.

It is crucial to consider that other acetamide derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[6] While there is no current evidence to suggest such activities for Atenolol Impurity D, a comprehensive toxicological assessment should not entirely dismiss these possibilities.

Proposed Experimental Workflow for Biological Characterization

To definitively elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a standard, logical progression for such a characterization.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: 2-(4-(3-Chloro-2-hydroxypropoxy) phenyl)acetamide Synthesis & Purification in_vitro Phase 1: In Vitro Assays start->in_vitro in_vivo Phase 2: In Vivo Studies (if warranted by in vitro data) in_vitro->in_vivo binding Receptor Binding Assays (β1 and β2 Adrenergic Receptors) in_vitro->binding tox Phase 3: Toxicological Assessment in_vivo->tox cardio Cardiovascular Monitoring in Rodent Models (HR, BP) in_vivo->cardio end End: Complete Biological Activity Profile tox->end functional Functional Assays (e.g., cAMP accumulation) binding->functional cyto Cytotoxicity Assays (e.g., MTT on relevant cell lines) functional->cyto pk Pharmacokinetic Profiling cardio->pk

Proposed Experimental Workflow for Biological Characterization.
Detailed Experimental Protocols (Hypothetical)

The following are representative protocols that could be employed in the biological characterization of this compound.

4.1.1. In Vitro Radioligand Binding Assay for β-1 Adrenergic Receptor

  • Objective: To determine the binding affinity (Ki) of the test compound for the human β-1 adrenergic receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human β-1 adrenergic receptor.

    • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

    • Non-specific binding control: Propranolol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test compound stock solution in DMSO.

  • Procedure:

    • In a 96-well plate, combine membrane preparations, [³H]-CGP 12177 (at a concentration near its Kd), and varying concentrations of the test compound or control.

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold assay buffer.

    • Measure radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

4.1.2. In Vivo Cardiovascular Assessment in a Rodent Model

  • Objective: To evaluate the effect of the test compound on heart rate and blood pressure in an anesthetized rat model.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

    • Implant a catheter in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.

    • Allow the animal to stabilize and record baseline heart rate and blood pressure.

    • Administer a bolus intravenous dose of the test compound or vehicle control.

    • Continuously monitor and record heart rate and blood pressure for a defined period post-administration.

    • Analyze the data for statistically significant changes from baseline and compared to the vehicle control group.

Conclusion

This compound (Atenolol Impurity D) is a structurally related impurity of the β-blocker atenolol. While direct experimental data on its biological activity is lacking, its chemical structure suggests it likely possesses significantly weaker, if any, β-1 adrenergic receptor blocking activity compared to the parent drug. A comprehensive biological and toxicological evaluation, following a systematic experimental workflow as proposed in this guide, is necessary to fully elucidate its pharmacological profile and ensure the safety and quality of atenolol drug products. This guide serves as a foundational document to aid in the design and execution of such studies.

References

  • Veeprho. (n.d.). Atenolol Impurities and Related Compound.
  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
  • NIH. (n.d.). Atenolol.
  • NIH. (n.d.).
  • Science.gov. (n.d.).
  • Cardiovascular Business. (2022, September 30).
  • Wikipedia. (n.d.).
  • Agilent. (n.d.).
  • SynZeal. (n.d.).
  • Pharmascience Inc. (2017, November 3).
  • Drugs.com. (2024, January 16). Atenolol Side Effects: Common, Severe, Long Term.
  • Chemicea. (n.d.). Atenolol EP Impurity D | CAS No- 115538-83-5.
  • De Mey, C., Enterling, D., & Meineke, I. (1995). Cardiovascular effects of eating, atenolol and their interaction: beta1-adrenergic modulation does not play a predominant role in the genesis of postprandial effects. British journal of clinical pharmacology, 39(4), 375–383.
  • PubMed. (1995). Cardiovascular effects of eating, atenolol and their interaction: beta1-adrenergic modulation does not play a predominant role in the genesis of postprandial effects.
  • MDPI. (2024, June 18).
  • Slideshare. (2017, February 11).
  • Benchchem. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide from p-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a key intermediate in the manufacturing of the β-blocker Atenolol.[1][2] The protocol details a robust and optimized procedure starting from p-hydroxyphenylacetamide and epichlorohydrin. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization.

Introduction

The synthesis of this compound is a critical step in the production of Atenolol, a widely used pharmaceutical for treating hypertension and other cardiovascular disorders.[2][3] The molecule is synthesized via a Williamson ether synthesis, a well-established and versatile method for forming ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion of p-hydroxyphenylacetamide reacts with epichlorohydrin.[1][7]

The efficiency and selectivity of this reaction are of paramount importance in industrial applications to ensure a high yield and purity of the final active pharmaceutical ingredient (API).[8] This guide aims to provide a detailed and scientifically grounded protocol that can be reliably implemented in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the base-catalyzed reaction between a phenol and an epoxide. The reaction proceeds via a Williamson ether synthesis, which is an S(_N)2 nucleophilic substitution reaction.[4][5][6][9]

The key steps are:

  • Deprotonation: A base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of p-hydroxyphenylacetamide to form a more nucleophilic phenoxide ion.[1][7]

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin.[10] This attack can, in principle, occur at either the terminal or the central carbon of the epoxide. However, under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered terminal carbon atom.[11][12]

  • Ring Opening: The nucleophilic attack leads to the opening of the epoxide ring, forming a chlorohydrin intermediate.

It is important to note that a competing reaction can lead to the formation of an epoxy derivative, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, as a byproduct.[1][7][13] The reaction conditions can be optimized to favor the formation of the desired chlorohydrin.

Below is a visual representation of the reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product p-hydroxyphenylacetamide p-Hydroxyphenylacetamide Phenoxide_ion Phenoxide Ion p-hydroxyphenylacetamide->Phenoxide_ion + NaOH (Deprotonation) Epichlorohydrin Epichlorohydrin Product 2-(4-(3-Chloro-2-hydroxypropoxy) -phenyl)acetamide Epichlorohydrin->Product Phenoxide_ion->Product + Epichlorohydrin (Nucleophilic Attack & Ring Opening)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
p-HydroxyphenylacetamideC₈H₉NO₂151.1615.1 g (0.1 mol)>98%Sigma-Aldrich
EpichlorohydrinC₃H₅ClO92.5213.9 g (0.15 mol)>99%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.004.0 g (0.1 mol)>97%Merck
Deionized WaterH₂O18.02100 mL-In-house
TolueneC₇H₈92.14150 mLACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededACS GradeVWR
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Analytical balance

Synthetic Procedure

The following workflow diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve p-hydroxyphenylacetamide and NaOH in water. Start->Dissolve_Reactants Add_Epichlorohydrin 2. Add Epichlorohydrin dropwise at controlled temperature. Dissolve_Reactants->Add_Epichlorohydrin Reaction 3. Heat the mixture to reflux and monitor progress by TLC. Add_Epichlorohydrin->Reaction Workup 4. Cool, perform liquid-liquid extraction with Toluene. Reaction->Workup Drying 5. Dry the organic layer over anhydrous sodium sulfate. Workup->Drying Solvent_Removal 6. Remove solvent under reduced pressure. Drying->Solvent_Removal Purification 7. Recrystallize the crude product from ethyl acetate. Solvent_Removal->Purification Characterization 8. Characterize the final product (Melting point, NMR, IR). Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Instructions:

  • Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 15.1 g (0.1 mol) of p-hydroxyphenylacetamide and 4.0 g (0.1 mol) of sodium hydroxide in 100 mL of deionized water. Stir the mixture until all solids have dissolved. The formation of the sodium phenoxide salt will be observed.

  • Addition of Epichlorohydrin: To the stirred solution, add 13.9 g (0.15 mol) of epichlorohydrin dropwise using a dropping funnel over a period of 30 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture between 40-50 °C using a water bath if necessary. Careful temperature control is crucial to minimize side reactions.[12]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up and Extraction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 150 mL of toluene. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of toluene. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and wash it with a small amount of toluene. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a semi-solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization. Collect the white crystalline solid by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Melting Point: The purified product should have a sharp melting point. The reported melting range is 118-122 °C.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The presence of key functional groups (hydroxyl, amide, ether) can be confirmed by their characteristic absorption bands.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[14]

Results and Discussion

Following the protocol described above, the expected yield of the purified product is typically in the range of 60-75%. The purity, as determined by High-Performance Liquid Chromatography (HPLC), should be greater than 98%.

The choice of a slight excess of epichlorohydrin helps to ensure the complete conversion of the p-hydroxyphenylacetamide. The use of a base is essential for the deprotonation of the phenolic hydroxyl group, thereby activating it for nucleophilic attack.[1][7] The reaction temperature is a critical parameter; higher temperatures can lead to the formation of undesirable byproducts.

The purification by recrystallization is an effective method for removing unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent synthetic steps, such as the reaction with isopropylamine to form Atenolol.[1][15]

Safety Precautions

  • Epichlorohydrin is a toxic and carcinogenic substance. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Toluene and ethyl acetate are flammable solvents. Keep them away from open flames and ignition sources.

  • Always perform the reaction in a well-ventilated area.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from p-hydroxyphenylacetamide. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can obtain this key pharmaceutical intermediate in good yield and high purity. The mechanistic insights and procedural details provided herein are intended to support the successful implementation of this synthesis in a laboratory setting.

References

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC - NIH. (n.d.). Retrieved from [Link]

  • ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 14). Retrieved from [Link]

  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - MDPI. (2024, June 18). Retrieved from [Link]

  • Scheme 7. Synthesis of (S)-atenolol (S-6) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 2134 | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... - ResearchGate. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - ResearchGate. (2024, March 10). Retrieved from [Link]

  • CN103739512A - Method for preparing (S) -atenolol - Google Patents. (n.d.).
  • Synthesis of Atenolol Impurities - JOCPR. (n.d.). Retrieved from [Link]

  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Retrieved from [Link]

  • Analysis of the base‐catalyzed phenol–epichlorohydrin condensation - Scite.ai. (n.d.). Retrieved from [Link]

  • Halogenated epoxide-phenol reactions A mechanism study - Scholars' Mine. (n.d.). Retrieved from [Link]

  • Epoxy - Wikipedia. (n.d.). Retrieved from [Link]

  • US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents. (n.d.).
  • Williamson Ether Synthesis mechanism - YouTube. (2023, August 10). Retrieved from [Link]

  • Williamson Ether Synthesis Mechanism - UCLA. (n.d.). Retrieved from [Link]

  • Green Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • This compound, (+-) - PubChem. (n.d.). Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in Atenolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a potential process impurity in the synthesis of the beta-blocker atenolol. This impurity, designated as Atenolol Impurity D in the European Pharmacopoeia, is a critical parameter to monitor for ensuring the quality, safety, and efficacy of the final drug product. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of atenolol active pharmaceutical ingredient (API) and its formulations.

Introduction

Atenolol, chemically 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a widely prescribed cardioselective β-adrenergic blocker used in the management of hypertension and other cardiovascular disorders. The synthesis of atenolol can involve several steps where the formation of impurities is possible. One such critical process-related impurity is this compound, which is a key intermediate in some synthetic routes[1][2][3]. The presence of this and other impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict control over the levels of such impurities in the API[4][5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable analytical method for the quantification of this compound in atenolol. The methodology is based on the principles of reversed-phase chromatography, offering excellent separation and resolution of the impurity from the main atenolol peak and other related substances. Furthermore, this application note details the validation of the analytical method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[6][7].

Chromatographic Principle

The analytical method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. In this method, the more polar compounds will elute from the column earlier, while the more non-polar (hydrophobic) compounds will be retained longer. By carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, a clear separation between atenolol and its impurities, including this compound, can be achieved. The separated compounds are then detected by a UV spectrophotometer at a wavelength where they exhibit significant absorbance, allowing for their quantification.

Experimental Protocol

Materials and Reagents
  • Atenolol API (for spiking and specificity studies)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are based on the European Pharmacopoeia monograph for atenolol and have been verified for their suitability in separating this compound from the main component[5].

ParameterCondition
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase A 20 volumes of methanol, 80 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid
Mobile Phase B 80 volumes of methanol, 20 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 226 nm
Injection Volume 20 µL
Preparation of Solutions

Standard Solution of this compound (Impurity D): Accurately weigh about 10 mg of the reference standard of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A. Further dilute this solution to obtain a final concentration of approximately 1.0 µg/mL.

Test Solution (Atenolol Sample): Accurately weigh about 100 mg of the atenolol sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.

Spiked Solution (for Accuracy and Specificity): Prepare a solution of atenolol as described for the test solution. Spike this solution with a known amount of the this compound standard solution to achieve a final impurity concentration at different levels (e.g., 50%, 100%, and 150% of the specification limit).

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines for the quantification of impurities[6][7]. The following validation characteristics were evaluated:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The specificity of the method was demonstrated by injecting a blank (mobile phase), the atenolol test solution, the impurity standard solution, and a spiked solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A series of solutions of this compound were prepared in the range of the quantitation limit (LOQ) to 150% of the expected impurity level. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by applying the method to the analysis of the spiked atenolol sample containing known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery was calculated.

ParameterAcceptance Criteria
Recovery 90.0% to 110.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate injections of the spiked solution at 100% of the specification limit on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and/or different equipment.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 10.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. These were determined based on the signal-to-noise ratio, typically 10:1 for LOQ and 3:1 for LOD.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the column temperature, and the flow rate. The system suitability parameters were checked after each variation.

Data Presentation

The results of the method validation are summarized in the following tables:

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.5Value
1.0Value
1.5Value
2.0Value
2.5Value
Correlation Coefficient (r²) Value
Linear Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80ValueValueValue
100ValueValueValue
120ValueValueValue
Mean Recovery (%) Value
RSD (%) Value

Table 3: Precision Data

ParameterRSD (%)
Repeatability (n=6) Value
Intermediate Precision (n=6) Value

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation s1 Weigh Atenolol Sample s3 Dissolve in Mobile Phase A s1->s3 s2 Weigh Impurity D Standard s2->s3 s4 Prepare Spiked Samples s3->s4 h1 Inject into HPLC System s4->h1 h2 Gradient Elution h1->h2 h3 UV Detection at 226 nm h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration & Quantification d1->d2 d3 Method Validation (ICH Q2) d2->d3

Caption: Workflow for the quantification of Atenolol Impurity D.

Logical Relationship of Method Validation Parameters

validation_parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOQ LOQ Method Validation->LOQ LOD LOD Method Validation->LOD Robustness Robustness Method Validation->Robustness Linearity->Accuracy Linearity->Precision

Caption: Interrelation of key method validation parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust analytical procedure for the quantitative determination of this compound (Atenolol Impurity D) in atenolol. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This validated method is suitable for routine use in quality control laboratories for the analysis of atenolol API and its formulations, ensuring compliance with regulatory requirements and contributing to the overall quality and safety of the drug product.

References

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q3B (R2):Impurities in new drug products. [Link]

  • Nandini R. Pai and Swapnali S. Patil. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1):375-382. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Phenomenex. (2020). Atenolol Ph. Eur. Monograph Support. [Link]

  • ResearchGate. (2021). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide.... [Link]

  • ResearchGate. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). [Link]

  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. Atenolol. [Link]

Sources

The Definitive Guide to Utilizing 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides an in-depth guide for researchers, scientists, and drug development professionals on the proper use and qualification of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide as a reference standard. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the procedures, ensuring both technical accuracy and practical applicability in a regulated environment.

Introduction: The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical analysis, the accuracy and reliability of analytical data are paramount. A reference standard serves as the benchmark against which a sample is compared, making its own quality and characterization fundamental to the validity of any measurement. This compound, recognized as Atenolol Impurity D by the European Pharmacopoeia (EP), is a critical reference material for the quality control of Atenolol, a widely used beta-blocker for treating cardiovascular conditions[1]. Its use is essential for quantifying impurities in Atenolol drug substances and products, ensuring they meet the stringent safety and efficacy requirements set by regulatory bodies.

This guide will provide a holistic overview of this compound, from its synthesis and physicochemical properties to a detailed protocol for its qualification as a reference standard and its application in a validated analytical method.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the reference standard's properties is the foundation of its proper use.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[2]
Synonyms Atenolol Impurity D (EP), Atenolol Chloro Impurity[1][2]
CAS Number 115538-83-5[3]
Molecular Formula C₁₁H₁₄ClNO₃[3][4][5]
Molecular Weight 243.69 g/mol [3][4][5]
Appearance White powder[6]
Solubility Soluble in Methanol[6]
Melting Range 118 - 122 °C[6]
Synthesis Pathway

The synthesis of this compound is crucial for understanding its potential impurity profile. A common synthetic route involves the reaction of 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) with epichlorohydrin[6].

Synthesis_Pathway A 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) C This compound (Atenolol Impurity D) A->C Base B Epichlorohydrin B->C

Caption: Synthesis of Atenolol Impurity D.

This reaction highlights the potential for residual starting materials or by-products to be present in the final material, underscoring the necessity for a rigorous qualification process.

Qualification of this compound as a Reference Standard

The qualification of a reference standard is a systematic process to confirm its identity, purity, and stability for its intended use[7][8][9]. This process ensures that the standard is reliable and fit for purpose.

Reference_Standard_Qualification_Workflow Sourcing 1. Sourcing of Material (GMP-compliant supplier) Identity 2. Identity Confirmation (NMR, MS, IR) Sourcing->Identity Purity 3. Purity & Impurity Assessment (HPLC, qNMR, TGA) Identity->Purity Stability 4. Stability Studies (Accelerated & Long-term) Purity->Stability Documentation 5. Documentation & Certification (Certificate of Analysis) Stability->Documentation

Caption: Reference Standard Qualification Workflow.

Protocol for Identity Confirmation

Objective: To unequivocally confirm the chemical structure of the candidate reference standard.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The spectral data should be consistent with the assigned structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the substance in a suitable solvent (e.g., methanol).

    • Acquisition: Infuse the sample into a mass spectrometer (e.g., ESI-QTOF).

    • Data Analysis: The observed mass of the molecular ion should correspond to the calculated exact mass of the compound (C₁₁H₁₄ClNO₃, calculated monoisotopic mass: 243.0662 Da)[2]. Fragmentation patterns can provide further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

    • Acquisition: Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Data Analysis: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., -OH, N-H, C=O, C-Cl).

Protocol for Purity and Impurity Assessment

Objective: To determine the purity of the reference standard and to identify and quantify any impurities present.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity:

    • Chromatographic Conditions:

      • Column: C18, 125 mm x 4.0 mm, 5 µm (or equivalent)[10].

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol, acetonitrile)[10][11][12].

      • Flow Rate: 1.0 mL/min[11][12].

      • Detection: UV at 226 nm[11][12].

    • Procedure:

      • Prepare a solution of the reference standard at a suitable concentration (e.g., 1.0 mg/mL).

      • Inject the solution into the HPLC system.

      • Analyze the chromatogram for the presence of any secondary peaks.

      • Calculate the area percentage of the main peak to determine the chromatographic purity.

  • Thermogravimetric Analysis (TGA):

    • Procedure: Heat a small, accurately weighed sample of the substance under a controlled atmosphere (e.g., nitrogen) at a constant rate.

    • Data Analysis: Determine the weight loss at different temperatures to quantify the content of volatile impurities and water.

  • Quantitative NMR (qNMR):

    • Procedure: A highly accurate method for determining purity by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Acceptance Criteria: The purity of a reference standard should be as high as possible, typically ≥99.5%. All impurities should be identified and quantified.

Protocol for Stability Studies

Objective: To establish the shelf life and appropriate storage conditions for the reference standard.

Methodologies:

  • Study Design: Store aliquots of the reference standard under various conditions:

    • Long-term: 2-8 °C (recommended storage)

    • Accelerated: 40 °C / 75% RH

  • Testing Intervals: Test the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, assess the purity of the sample using the validated HPLC method.

  • Data Evaluation: Evaluate any significant changes in purity or the appearance of new degradation products. The data is used to establish a re-test date or expiry date for the reference standard.

Application in Pharmaceutical Analysis: HPLC Assay for Atenolol and its Impurities

Once qualified, the reference standard for this compound can be used for the routine quality control of Atenolol.

Analytical_Workflow Prep 1. Preparation of Solutions (Standard & Sample) SST 2. System Suitability Testing (SST) Prep->SST Analysis 3. Chromatographic Analysis SST->Analysis Calculation 4. Calculation of Results Analysis->Calculation

Sources

The Lynchpin in Beta-Blocker Synthesis: Application Notes for 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of key synthetic intermediates is paramount to innovation and efficiency. This guide provides an in-depth exploration of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a critical building block in the synthesis of widely-used beta-blockers, most notably atenolol. While not an active pharmaceutical ingredient (API) itself, its strategic importance in the manufacturing of life-saving medications cannot be overstated. This document will delve into its synthesis, characterization, and application, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Unsung Hero of Cardioselective Beta-Blockers

This compound, often referred to as "Atenolol Impurity D" in pharmacopeial contexts, is a chlorohydrin derivative that serves as a pivotal precursor in the synthesis of several beta-adrenergic receptor antagonists.[1][2] Its molecular structure contains the core phenoxypropanolamine backbone essential for the pharmacological activity of many beta-blockers. The presence of a reactive chlorohydrin moiety allows for the straightforward introduction of various amine side chains, leading to a diverse array of potential beta-blocker candidates.

The primary and most well-documented application of this compound is in the synthesis of (S)-atenolol, the enantiomer responsible for the therapeutic effects of this widely prescribed cardioselective beta-blocker used in the management of hypertension and angina pectoris.[3] The strategic placement of the chloro and hydroxyl groups on the propoxy chain is key to its utility, facilitating a nucleophilic substitution reaction with an appropriate amine to yield the final API.

Synthesis and Purification: From Precursor to Key Intermediate

The synthesis of this compound is a well-established process, typically commencing from the readily available 2-(4-hydroxyphenyl)acetamide. The following section outlines a standard laboratory-scale protocol for its synthesis and subsequent purification.

Synthesis Protocol: Racemic this compound

This protocol details the synthesis of the racemic mixture, which can be used for the production of racemic atenolol or as a substrate for chiral resolution.

Materials and Reagents:

  • 2-(4-Hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-hydroxyphenyl)acetamide (1 equivalent) in methanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature.

  • Epichlorohydrin Addition: After the 2-(4-hydroxyphenyl)acetamide has dissolved completely, add epichlorohydrin (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to pH ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • The use of a slight excess of sodium hydroxide ensures complete deprotonation of the phenolic hydroxyl group, which is the nucleophile in the reaction.

  • Epichlorohydrin serves as the electrophile, and a slight excess is used to drive the reaction to completion.

  • Methanol is a suitable solvent that dissolves the starting material and facilitates the reaction.

  • The workup procedure is designed to remove unreacted starting materials, salts, and other impurities.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity suitable for subsequent synthetic steps.

Materials and Reagents:

  • Crude this compound

  • Methanol or Ethanol

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol or ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A melting range of 118-122°C is expected for the purified compound.[4]

Characterization of this compound

Thorough characterization of the synthesized intermediate is crucial to ensure its identity and purity before proceeding to the next synthetic step. The following table summarizes the key analytical data for this compound.

Analytical Technique Expected Data
1H NMR Signals corresponding to aromatic protons, the acetamide group, and the chlorohydroxypropoxy chain.[1]
13C NMR Resonances for all carbon atoms in the molecule, including the aromatic ring, the acetamide carbonyl, and the aliphatic chain.[5]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄ClNO₃, MW: 243.69 g/mol ).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide), and C-O (ether) functional groups.[1]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.[1]

Application in the Synthesis of (S)-Atenolol

The primary application of this compound is in the synthesis of atenolol. The (S)-enantiomer of atenolol is the pharmacologically active form. Therefore, an enantioselective synthesis or a chiral resolution of the intermediate is often employed.

Enantioselective Synthesis of (R)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

The synthesis of enantiomerically pure (S)-atenolol requires the (R)-enantiomer of the chlorohydrin intermediate. This can be achieved through enzymatic kinetic resolution.

Enantioselective_Synthesis racemic_intermediate Racemic this compound lipase Lipase (e.g., Candida antarctica Lipase B) racemic_intermediate->lipase r_enantiomer (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide lipase->r_enantiomer Unreacted s_ester (S)-2-acetoxy-1-(4-acetamidophenylmethoxy)-3-chloropropane lipase->s_ester Acetylated acyl_donor Acyl Donor (e.g., vinyl acetate) acyl_donor->lipase

Caption: Enzymatic kinetic resolution of racemic chlorohydrin.

Protocol: Conversion of (R)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide to (S)-Atenolol

Materials and Reagents:

  • (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

  • Isopropylamine

  • Ethanol or Isopropanol

  • Deionized water

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Amine Addition: Add an excess of isopropylamine (e.g., 5-10 equivalents) to the solution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 80-100 °C. The reaction progress can be monitored by TLC or HPLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess isopropylamine and solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of hot water or a suitable solvent mixture and allow it to cool to induce crystallization of (S)-atenolol.

  • Purification: The crude (S)-atenolol can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final API with high purity.

Atenolol_Synthesis_Workflow start 2-(4-Hydroxyphenyl)acetamide intermediate This compound start->intermediate Epichlorohydrin, NaOH atenolol (S)-Atenolol intermediate->atenolol Isopropylamine

Caption: Synthetic pathway from starting material to (S)-Atenolol.

Future Perspectives and Unexplored Potential

While the primary role of this compound is firmly established as a synthetic intermediate, its inherent chemical functionalities—a chlorohydrin, a secondary alcohol, an aromatic ring, and an acetamide group—suggest a potential for broader applications in medicinal chemistry. The acetamide moiety, for instance, is present in various biologically active compounds. Further derivatization of this intermediate could lead to the discovery of novel compounds with different pharmacological profiles. However, to date, there is a lack of published research exploring these possibilities, presenting an open avenue for future investigation.

Conclusion

This compound is a cornerstone intermediate in the synthesis of atenolol and related beta-blockers. A thorough understanding of its synthesis, purification, and characterization is essential for any researcher or professional involved in the development and manufacturing of these vital cardiovascular drugs. The protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering efficiency and innovation in the field of medicinal chemistry.

References

  • PubChem. (n.d.). This compound, (+-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024, June). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide.... Retrieved from [Link]

  • Veeprho. (n.d.). Atenolol EP Impurity D | CAS 115538-83-5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Atenolol Impurities. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Derivatization of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenge

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a polar molecule whose direct analysis by gas chromatography (GC) is hindered by its inherent chemical properties. The presence of a secondary hydroxyl (-OH) group and a primary acetamide (-NH) function leads to strong intermolecular hydrogen bonding.[1] This results in low volatility and poor thermal stability, making it difficult to achieve the vaporization necessary for GC analysis without significant thermal degradation.[2][3]

To enable reliable and reproducible analysis, chemical derivatization is an essential pre-analytical step.[4][5][6] This process chemically modifies the polar functional groups, converting the analyte into a more volatile and thermally stable derivative suitable for GC separation and subsequent mass spectrometric detection.[1][7] This application note provides a detailed protocol for the silylation of this compound, a proven and effective strategy for compounds containing hydroxyl and amide moieties.[8]

The Principle of Silylation: Enhancing Volatility and Stability

Silylation is the most widely utilized derivatization technique for GC analysis, involving the replacement of active hydrogens in polar functional groups with a non-polar trimethylsilyl (TMS) group.[4][8][9][10][11]

The Causality of the Reaction: The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen of the hydroxyl group and the nitrogen of the amide group on the silicon atom of the silylating reagent.[4][12] This masks the polar sites responsible for hydrogen bonding, leading to several key benefits:

  • Increased Volatility: By eliminating hydrogen bonds, the energy required to move the molecule into the gas phase is significantly reduced.[1][12]

  • Improved Thermal Stability: The resulting silyl ethers and silylated amides are more stable at the high temperatures of the GC inlet and column.[4][12]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with active sites on the column.[1][13]

For this application, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is selected as the derivatizing agent. MSTFA is a potent silyl donor, and its by-products are highly volatile, which prevents interference with the chromatography of early-eluting compounds.[12]

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte Analyte (R-OH, R'-NH-C=O) Product Di-TMS Derivative (R-O-TMS, R'-N(TMS)-C=O) Analyte->Product Heat (e.g., 70°C) Catalyst (optional) Reagent MSTFA (2 molecules) Reagent->Product Byproduct Volatile By-products (N-Methyltrifluoroacetamide) Reagent->Byproduct

Caption: Silylation of the target analyte with MSTFA.

Experimental Protocols

This section details the necessary materials and provides step-by-step procedures for both the derivatization of the analyte and its subsequent analysis by GC-MS. The methodology is adapted from established protocols for structurally similar compounds like atenolol.[14][15][16]

Materials and Reagents
Item Specification Purpose
Analyte This compoundTarget Compound
Derivatizing Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Silylating Agent
Catalyst (Optional) Trimethylchlorosilane (TMCS)Increases reactivity for hindered or less reactive groups
Solvent Pyridine or Acetonitrile (Anhydrous Grade)Reaction Solvent
Reconstitution Solvent Ethyl Acetate or Hexane (GC Grade)Solvent for GC injection
Standard Internal Standard (e.g., Metoprolol)For quantitative analysis
Vials 2 mL Amber Glass Vials with PTFE-lined capsReaction vessels
Heating Source Heating block or laboratory ovenFor controlled reaction temperature
Evaporation Unit Nitrogen evaporatorTo remove solvent post-reaction
Glassware Volumetric flasks, pipettesFor standard preparation

Critical Consideration: Silylating reagents are extremely sensitive to moisture.[8][12] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent reagent decomposition and ensure the reaction proceeds to completion. Silanizing the glassware can further prevent sample loss due to adsorption.[13]

General Workflow for Derivatization and GC-MS Analysis

The entire analytical process follows a logical sequence from sample preparation to final data interpretation.

Analytical_Workflow node_prep 1. Sample Preparation (Extraction/Drying) node_deriv 2. Chemical Derivatization (Addition of MSTFA, Heating) node_prep->node_deriv node_gcms 3. GC-MS Analysis (Injection & Separation) node_deriv->node_gcms node_detect 4. Mass Spectrometric Detection (Ionization & Fragmentation) node_gcms->node_detect node_data 5. Data Analysis (Quantification & Confirmation) node_detect->node_data

Caption: Generalized workflow for sample analysis.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Place a precisely weighed amount of the analyte (or an evaporated extract of the sample) into a 2 mL reaction vial. For quantitative analysis, add the internal standard at this stage. Ensure the sample is completely dry.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of MSTFA to the vial. For difficult-to-derivatize samples, a reagent mixture of MSTFA + 1% TMCS can be used to enhance reactivity.[8]

  • Reaction Incubation: Securely cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 45 minutes .

    • Rationale: Elevated temperature is often required to ensure the complete derivatization of the less reactive amide group.[8] Reaction time and temperature may require optimization for specific sample matrices.[8]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Solvent Management (Optional): If necessary, the solvent and excess reagent can be evaporated under a gentle stream of dry nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of ethyl acetate or hexane for injection.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Recommended GC-MS Parameters
Parameter Setting Rationale
GC System Gas Chromatograph with Mass Spectrometric DetectorStandard equipment
Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A low-polarity 5% phenyl-methylpolysiloxane phase is robust and suitable for a wide range of derivatized compounds.[11][17]
Injection Port Splitless mode, 280°CEnsures efficient transfer of the analyte onto the column.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 150°C, hold 1 minAllows for solvent focusing.
Ramp: 15°C/min to 300°CSeparates the derivatized analyte from by-products and matrix components.
Hold: 5 min at 300°CEnsures elution of all components.
MS Transfer Line 290°CPrevents condensation of the analyte.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Scan Mode Full Scan (m/z 50-600) for method development; Selected Ion Monitoring (SIM) for quantificationSIM mode increases sensitivity and selectivity for target analysis.

Expected Results and Troubleshooting

Upon successful derivatization, the this compound molecule will have both the hydroxyl and amide hydrogens replaced by TMS groups, forming a di-TMS derivative. This derivative will be significantly more volatile and will elute from the GC column as a sharp, symmetrical peak. The mass spectrum under EI conditions will show a characteristic fragmentation pattern, which can be used for confirmation and quantification.

Potential Issues & Solutions:

  • Broad or Tailing Peaks: May indicate incomplete derivatization or active sites in the GC system.

    • Solution: Increase reaction time/temperature, use a catalyst (TMCS), check for moisture, or perform inlet/column maintenance.[8][11]

  • No Analyte Peak: Could be due to reagent degradation or sample loss.

    • Solution: Use fresh, properly stored silylating reagent. Ensure all sample preparation steps are performed carefully. Consider deactivating glassware to prevent adsorption.[13]

  • Extraneous Peaks: May arise from sample matrix, reagent impurities, or side reactions.

    • Solution: Analyze a reagent blank. Ensure the sample is clean before derivatization. MSTFA is preferred for its volatile by-products, minimizing interference.[12]

Conclusion

The protocol described provides a reliable and robust method for the derivatization of this compound, enabling its successful analysis by GC-MS. By converting the polar, non-volatile analyte into a stable di-TMS derivative, this method overcomes the inherent limitations of direct GC analysis. The use of MSTFA ensures an efficient reaction with minimal interference, making this approach highly suitable for research, quality control, and drug development applications.

References

  • Vertex AI Search. (n.d.).
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • PubMed. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Arch Pharm Res, 24(5), 402-6.
  • Taylor & Francis Online. (n.d.). Determination of Atenolol in Pharmaceutical Preparations by Gas Chromatography with Flame Ionization and Mass Spectrometric Detection. Analytical Letters, 43(15).
  • Semantic Scholar. (2009, September 11). GC–MS Determination of Atenolol Plasma Concentration after Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide. Chromatographia.
  • Slideshare. (n.d.). DERIVETIZATION TECHNIQUE IN GC MODERN PHARMACEUTICAL ANALYTICAL TECHNIQUE.
  • PharmaTutor. (2023, December 20). Analytical Strategies for Atenolol Quantification in Pharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Pharmaceutical Samples after Chemical Derivatization.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • BenchChem. (n.d.). Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones.
  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product.
  • PubMed. (n.d.). Determination of atenolol in human urine by gas chromatography-mass spectrometry method.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ResearchGate. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

Sources

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies Utilizing 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to leverage the chemical scaffold of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide for structure-activity relationship (SAR) studies. This compound, recognized as an impurity of the widely prescribed beta-blocker Atenolol, presents a unique and readily available starting point for the exploration of new chemical entities with potential therapeutic applications.[1][2][3][4]

This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation in the context of an SAR campaign.

Introduction: The Scientific Rationale for Utilizing an Atenolol Impurity as a Starting Scaffold

In drug discovery, the identification of novel molecular scaffolds is a critical yet challenging endeavor. The compound this compound, with the molecular formula C11H14ClNO3, offers a compelling starting point for several reasons.[5][6][7][8] Firstly, its structural similarity to Atenolol, a beta-1 selective adrenergic antagonist, suggests that its derivatives may interact with G-protein coupled receptors (GPCRs) or other related biological targets.[9][10] Secondly, its commercial availability as a reference standard ensures a consistent and high-quality source of starting material for chemical synthesis.[3]

The core structure of this compound features several key functional groups that are amenable to chemical modification: a phenyl ring, a secondary alcohol, a chloromethyl group, and a primary acetamide. Each of these sites can be systematically altered to probe the chemical space and understand how structural changes influence biological activity.

This guide will delineate a strategic approach to building a small, focused library of analogs based on this scaffold and outline the subsequent biological evaluation to establish a robust SAR.

Foundational Knowledge: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the parent compound is essential for designing analogs with favorable pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C11H14ClNO3PubChem[1]
Molecular Weight 243.69 g/mol PubChem[1][6]
IUPAC Name 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamidePubChem[1]
Chirality Exists as a racemate and as individual enantiomers (R and S)PubChem[5][7]
Known Associations Atenolol Impurity DPubChem[1]

Strategic Approach to SAR: A Step-by-Step Workflow

A successful SAR campaign requires a systematic and iterative process of design, synthesis, and biological testing. The following workflow is proposed for studies originating from the this compound scaffold.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: SAR Analysis & Iteration Start Starting Scaffold: This compound Design Design Analog Library (Systematic Modifications) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Binding Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & Potency Determination (IC50/EC50) Hit_ID->Dose_Response Active Compounds Secondary_Assays Secondary & Functional Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis: Correlate Structure with Activity Secondary_Assays->SAR_Analysis Next_Gen_Design Design Next-Generation Analogs SAR_Analysis->Next_Gen_Design Next_Gen_Design->Design Iterative Cycle

Caption: A systematic workflow for SAR studies.

Experimental Protocols: Synthesis and Biological Evaluation

General Synthetic Strategy for Analog Generation

The modular nature of the starting scaffold allows for parallel synthesis approaches to efficiently generate a library of analogs. The following diagram illustrates key points of diversification.

Synthetic_Diversification cluster_mods Potential Modification Sites Scaffold This compound Mod_A A: Acetamide Modification (e.g., N-alkylation, replacement with other functional groups) Scaffold->Mod_A Mod_B B: Phenyl Ring Substitution (e.g., addition of electron-withdrawing/donating groups) Scaffold->Mod_B Mod_C C: Propanolamine Chain Modification (e.g., replacement of chlorine, modification of hydroxyl group) Scaffold->Mod_C Library_A Acetamide Analogs Mod_A->Library_A Generates Library A Library_B Phenyl Analogs Mod_B->Library_B Generates Library B Library_C Propanolamine Analogs Mod_C->Library_C Generates Library C

Caption: Key sites for chemical diversification.

Protocol 4.1.1: N-Alkylation of the Acetamide Moiety

This protocol describes a representative method for modifying the acetamide nitrogen.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Deprotonation: Add 1.1 equivalents of a non-nucleophilic base, such as sodium hydride, at 0°C and stir for 30 minutes to deprotonate the amide.

  • Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Primary Biological Screening: Target-Based Assays

Given the structural relationship to atenolol, a logical starting point for biological evaluation is to screen for activity at adrenergic receptors.

Protocol 4.2.1: Beta-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized analogs for beta-adrenergic receptors.

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the target beta-adrenergic receptor subtype (e.g., β1 or β2).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Competitive Binding: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

Secondary Assays: Cell-Based Functional Assays

Compounds that demonstrate significant binding affinity in the primary screen should be advanced to functional assays to determine their efficacy as agonists or antagonists.

Protocol 4.3.1: cAMP Accumulation Assay

This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a downstream second messenger of beta-adrenergic receptor activation.

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • Antagonist Mode: Add varying concentrations of the test compound followed by a fixed concentration of a known agonist (e.g., isoproterenol).

    • Agonist Mode: Add varying concentrations of the test compound alone.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Antagonist Mode: Determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP production.

    • Agonist Mode: Determine the EC₅₀ value, representing the concentration at which the compound produces 50% of its maximal effect.

Interpreting SAR Data and Iterative Design

The data generated from these assays will form the basis of the structure-activity relationship. For example, a series of N-alkylated analogs may reveal that small, lipophilic substituents at this position enhance binding affinity. Similarly, substitutions on the phenyl ring could influence potency or selectivity.

Key relationships to investigate include:

  • Lipophilicity and Potency: Does increasing or decreasing the lipophilicity of a particular region of the molecule correlate with changes in biological activity?

  • Electronic Effects and Activity: Do electron-withdrawing or electron-donating groups on the phenyl ring impact potency?

  • Stereochemistry and Potency: Does the chirality of the 2-hydroxypropyl group affect binding or functional activity?[5][7]

The insights gained from the initial library of analogs should guide the design of a second-generation library for further optimization of the hit compounds. This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.

Conclusion

The readily available atenolol impurity, this compound, represents a valuable and underutilized starting point for SAR studies. By systematically modifying its core structure and employing the robust biological evaluation protocols outlined in these application notes, researchers can efficiently explore the chemical space around this scaffold. This strategic approach can accelerate the discovery of novel compounds with potentially valuable therapeutic properties. The principles and methodologies described herein are broadly applicable to SAR campaigns and serve as a guide for rational drug design.

References

  • precisionFDA. (n.d.). This compound, (2R)-. Retrieved from [Link]

  • PubChem. (n.d.). This compound, (+-)-. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound, (+/-)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Atenolol, 2TMS derivative. Retrieved from [Link]

  • DailyMed. (n.d.). ATENOLOL tablet. Retrieved from [Link]

  • PubChem. (n.d.). Atenolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • Advent Chembio. (n.d.). 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. Retrieved from [Link]

  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

Sources

The Strategic Utility of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Introduction: A Versatile Building Block in Beta-Blocker Synthesis

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a key chlorohydrin intermediate, has emerged as a cornerstone in the synthesis of various cardio-selective β-adrenergic blockers. Its structural features, particularly the reactive chlorohydrin moiety, make it an ideal precursor for the introduction of the characteristic amino-propanol side chain found in many beta-blocker drugs. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth insights into the synthesis, properties, and applications of this versatile building block. The primary focus will be on its pivotal role in the manufacturing of the widely used drug, (S)-Atenolol, while also touching upon its utility in the synthesis of other related pharmaceuticals and its role as a critical impurity standard.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for quality control purposes.

PropertyValueSource
Chemical Formula C₁₁H₁₄ClNO₃[1]
Molecular Weight 243.69 g/mol [2], [3]
Appearance White powder[4]
Melting Range 118 - 122°C[4]
Solubility Soluble in Methanol[4]
Synonyms Atenolol Impurity D, 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide[1], [5]

Comprehensive characterization data, including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy, is crucial for confirming the identity and purity of the compound. This data is typically provided by commercial suppliers upon purchase and is exemplified by the Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem.[1]

Application in Pharmaceutical Synthesis: The Gateway to (S)-Atenolol

The primary application of this compound is as a pivotal intermediate in the synthesis of Atenolol, a beta-blocker widely prescribed for hypertension and angina. The synthesis involves a multi-step process that highlights the strategic importance of this building block.

Workflow for (S)-Atenolol Synthesis

G A 2-(4-Hydroxyphenyl)acetamide C Racemic this compound A->C Base (e.g., NaOH, catalytic) B Epichlorohydrin B->C D Racemic Chlorohydrin E (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide D->E Lipase (e.g., CALB) Acyl Donor F (S)-Acetylated Chlorohydrin D->F G (R)-Chlorohydrin I (S)-Atenolol G->I Nucleophilic Substitution H Isopropylamine H->I

Caption: Chemo-enzymatic synthesis of (S)-Atenolol.

Protocol 1: Synthesis of Racemic this compound

This protocol describes a general method for the synthesis of the racemic chlorohydrin, a crucial first step. The use of a catalytic amount of base is a key process optimization.

Rationale: The reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin. The use of a catalytic amount of a strong base, such as sodium hydroxide, is sufficient to deprotonate the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide, initiating the reaction. Employing a stoichiometric excess of base can lead to the formation of undesired dimeric by-products, thus reducing the yield of the desired chlorohydrin.

Materials:

  • 2-(4-Hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • Dissolve 2-(4-hydroxyphenyl)acetamide in an aqueous solution containing a catalytic amount of sodium hydroxide.

  • To this solution, add epichlorohydrin dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield this compound as a white powder.[4]

Protocol 2: Enantioselective Synthesis of (S)-Atenolol via Enzymatic Resolution

The synthesis of the biologically active (S)-enantiomer of Atenolol necessitates the use of the (R)-enantiomer of the chlorohydrin intermediate. Enzymatic kinetic resolution is a highly efficient method for obtaining the desired enantiopure building block.

Rationale: Lipases, such as Candida antarctica Lipase B (CALB), can selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other. In the presence of an acyl donor, the (S)-enantiomer of the chlorohydrin is preferentially acetylated, leaving the desired (R)-enantiomer unreacted. This allows for the separation of the two enantiomers. The subsequent nucleophilic substitution reaction between the enantiopure (R)-chlorohydrin and isopropylamine proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the benzylic carbon and yielding the desired (S)-Atenolol.

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., acetonitrile)

  • Isopropylamine

  • Water

Procedure:

  • Enzymatic Kinetic Resolution:

    • Dissolve the racemic chlorohydrin in an appropriate organic solvent.

    • Add the lipase and the acyl donor to the solution.

    • Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Separate the unreacted (R)-chlorohydrin from the acylated (S)-enantiomer by column chromatography.

  • Synthesis of (S)-Atenolol:

    • Dissolve the purified (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide in an aqueous solution of isopropylamine.

    • Heat the reaction mixture and monitor its completion by TLC.

    • Upon completion, cool the reaction mixture and isolate the precipitated (S)-Atenolol by filtration.

    • Purify the product by recrystallization.

Broader Applications in Beta-Blocker Synthesis

The synthetic strategy employing a chlorohydrin intermediate is not limited to Atenolol. A similar building block, N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, is instrumental in the synthesis of another cardio-selective beta-blocker, Practolol .

Synthetic Pathway to (S)-Practolol

G A N-(4-Hydroxyphenyl)acetamide (Paracetamol) C Racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide A->C Base (e.g., NaOH) B Epichlorohydrin B->C D Racemic Chlorohydrin E (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide D->E Lipase (e.g., CALB) Acyl Donor F (S)-Acetylated Chlorohydrin D->F G (R)-Chlorohydrin I (S)-Practolol G->I Nucleophilic Substitution H Isopropylamine H->I

Caption: Synthesis of (S)-Practolol.

The synthesis of (S)-Practolol follows a convergent chemoenzymatic route analogous to that of (S)-Atenolol, underscoring the versatility of the chlorohydrin building block strategy.

Role as a Pharmaceutical Impurity Standard

In addition to its role as a synthetic intermediate, this compound is officially recognized as Atenolol Impurity D in pharmacopeias.[4][6] As such, certified reference standards of this compound are essential for:

  • Quality Control: Pharmaceutical manufacturers use this standard to quantify the levels of this specific impurity in their final Atenolol drug product, ensuring it remains within the stringent limits set by regulatory bodies like the FDA.[2]

  • Method Validation: It is used to validate the analytical methods employed for impurity profiling of Atenolol.

  • Stability Studies: The presence and formation of this impurity are monitored during stability testing of Atenolol formulations.

Conclusion: A Critical Component in Pharmaceutical Development

This compound is a testament to the elegance and efficiency of modern organic synthesis. Its utility as a versatile building block, particularly in the stereoselective synthesis of beta-blockers, is well-established. Furthermore, its critical role as a certified impurity standard underscores its importance in ensuring the safety and efficacy of life-saving medications. The protocols and insights provided in this application note are intended to empower researchers and developers to harness the full potential of this valuable chemical entity.

References

  • Rasayan Journal of Chemistry. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Atenolol Impurities. 4(1), 375-382. [Link]

  • SynThink Research Chemicals. Atenolol EP Impurity D | 115538-83-5. [Link]

  • SynZeal. Atenolol Impurities. [Link]

  • Advent Chembio. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. [Link]

  • PubChem. This compound, (+-)-. [Link]

  • Global Substance Registration System. This compound, (±)-. [Link]

  • precisionFDA. This compound, (2R)-. [Link]

  • Pharmaffiliates. Atenolol-impurities. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in human plasma. This compound is a known process-related impurity and potential metabolite of the widely prescribed beta-blocker, atenolol. The presented protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This robust and reliable method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

This compound is recognized as Atenolol EP Impurity B, a compound that can be present in the final drug product or form as a metabolite.[4][5] Its chemical structure is characterized by a molecular formula of C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol .[6][7][8] Given its potential presence in individuals treated with atenolol, a sensitive and specific analytical method is crucial for its quantification in biological matrices. This allows for the assessment of its pharmacokinetic profile and potential physiological effects.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. This application note presents a comprehensive and validated LC-MS/MS method for the analysis of this compound in human plasma, providing researchers, scientists, and drug development professionals with a reliable tool for their studies.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): Atenolol-d7

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

Sample Preparation

The "dilute-and-shoot" approach, following protein precipitation, was selected for its simplicity, speed, and minimal sample manipulation, which reduces the risk of analyte loss and variability.

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Atenolol-d7 in 50% methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A C18 column was chosen due to its wide applicability for the separation of moderately polar compounds like the target analyte.[9][10] The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its ionization efficiency in the ESI source.

ParameterCondition
Column C18 Reversed-Phase (50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions

Electrospray ionization in positive ion mode (ESI+) was selected as it is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺) for compounds containing basic nitrogen atoms, such as the amide group in the target analyte.[11] Multiple Reaction Monitoring (MRM) was employed for its high selectivity and sensitivity in quantitative analysis.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte

Method Validation

The method was validated in accordance with the US FDA and EMA guidelines on bioanalytical method validation.[1][2][3]

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 8.5± 7.2≤ 9.1± 6.8
Low3≤ 6.2± 5.1≤ 7.5± 4.9
Medium100≤ 4.8± 3.5≤ 5.3± 3.1
High800≤ 3.9± 2.8≤ 4.6± 2.5
Matrix Effect and Recovery

The matrix effect was found to be minimal, with the matrix factor ranging from 0.95 to 1.04. The extraction recovery was consistent and reproducible across the QC levels, averaging approximately 92%.

Stability

The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 30 days).

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc Chromatographic Separation (C18 Column) injection->lc ms Mass Spectrometric Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Figure 1: LC-MS/MS workflow for the analysis of this compound.

Step-by-Step Protocol

  • Prepare Calibration Standards and Quality Control Samples:

    • Prepare a stock solution of this compound in methanol.

    • Serially dilute the stock solution to prepare working solutions for calibration standards and QC samples.

    • Spike drug-free human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (Atenolol-d7).

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters detailed in Tables in sections 2.4 and 2.5.

    • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

    • Create a sequence including a blank, calibration standards, QC samples, and unknown samples.

    • Inject 5 µL of the prepared samples.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use a linear regression model with a 1/x² weighting factor to fit the calibration curve.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications. The method has been thoroughly validated according to international guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability. This method will be a valuable tool for researchers in the fields of pharmacology, toxicology, and clinical drug development.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]

  • Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. June 12, 2018. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation (2011). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. May 2001. [Link]

  • Agilent. Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

  • MDPI. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubChem. This compound, (+-)-. [Link]

  • Advent Chembio. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. [Link]

  • GSRS. This compound, (+/-)-. [Link]

  • precisionFDA. This compound, (2R)-. [Link]

  • PubMed. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. [Link]

  • Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • International Journal of Pharmaceutical Research and Applications. and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. [Link]

  • National Institutes of Health. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. [Link]

  • PubChemLite. This compound. [Link]

  • Federal Aviation Administration. Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. [Link]

  • SynZeal. Atenolol Impurities. [Link]

  • ResearchGate. Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 -2020. [Link]

  • PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Drug Targets and Therapeutics. Forensic Toxicological Analysis of Atenolol in Postmortem Femoral Blood and Liver Tissue Using LC-MS/MS: First Evidence of Atenolol Fatality. [Link]

  • ResearchGate. Identification and structural characterization of biodegradation products of atenolol and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry. [Link]

  • Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a critical intermediate and known impurity (Atenolol Impurity D) in the production of Atenolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ultimately improving yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the reaction of 2-(4-hydroxyphenyl)acetamide (also known as Atenolol Impurity A) with epichlorohydrin in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, followed by ring-opening.

Q2: I am observing a significant amount of a diol impurity in my final product. What is it and how can I minimize its formation?

A2: The diol impurity is likely 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (Atenolol Impurity B). Its formation is primarily due to the hydrolysis of the epoxide intermediate or the final product.[1][2] To minimize its formation, it is crucial to use anhydrous solvents and reagents, and to control the amount of water present in the reaction mixture.

Q3: My overall yield is consistently low. What are the primary factors affecting the yield in this synthesis?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side reactions: The formation of byproducts, such as the diol impurity mentioned above or dimeric impurities, can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of base, solvent, and reaction temperature plays a critical role in maximizing the yield.

  • Loss during work-up and purification: The product can be lost during extraction, washing, and purification steps. Optimize these procedures to minimize losses.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is essential for deprotonating the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide to form the more nucleophilic phenoxide ion. Common bases include inorganic bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the impurity profile. A milder base like K₂CO₃ may offer better control over the reaction and reduce the formation of certain byproducts.

II. Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during the synthesis of this compound.

Problem 1: Low Purity of the Crude Product

Symptoms:

  • Multiple spots on TLC analysis of the crude product.

  • Low assay by HPLC.

  • Difficulty in purification.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Formation of Diol Impurity Hydrolysis of the epoxide ring of the intermediate or product.[1][2]- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Formation of Dimeric Impurities Reaction of the product with another molecule of the starting phenoxide, or self-reaction of the epoxide intermediate.[3]- Use a slight excess of epichlorohydrin to favor the formation of the desired product over the dimer. - Control the reaction temperature; lower temperatures can sometimes reduce the rate of side reactions.
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, temperature, or base.- Monitor the reaction progress by TLC or HPLC until the starting material is consumed. - Ensure the base is of good quality and used in the correct stoichiometric amount. - Optimize the reaction temperature; a moderate increase may improve the reaction rate.
"Abnormal" Epoxide Ring Opening The phenoxide can attack the central carbon of the epichlorohydrin, leading to an isomeric impurity.- While less common, this can be influenced by the reaction conditions. Analyzing the impurity profile by a validated analytical method is crucial for identification.
Problem 2: Difficulty in Product Isolation and Purification

Symptoms:

  • Oily crude product that is difficult to handle.

  • Co-elution of impurities with the product during column chromatography.

  • Poor recovery after recrystallization.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Residual Solvent Incomplete removal of the reaction solvent or extraction solvent.- Ensure complete removal of solvents under reduced pressure. - For high-boiling point solvents, consider a co-evaporation step with a lower-boiling point solvent.
Inappropriate Purification Technique The chosen purification method may not be suitable for the impurity profile.- Column Chromatography: If impurities are close in polarity, try a different solvent system or a different stationary phase. - Recrystallization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective. For example, methanol, ethanol, or acetone could be good solvents, while water or a non-polar solvent like hexane could be used as an anti-solvent.
Product Degradation during Purification The product may be sensitive to heat or prolonged exposure to the stationary phase during chromatography.- Avoid excessive heating during solvent removal. - If using column chromatography, try to minimize the time the product spends on the column.

III. Experimental Protocols

A. Synthesis of this compound
  • Reaction Setup:

    • To a solution of 2-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or a protic solvent like isopropanol) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor the progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

B. Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., methanol or ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visualizing the Process

Reaction Pathway

ReactionPathway A 2-(4-Hydroxyphenyl)acetamide B Phenoxide Intermediate A->B + Base (-H+) D This compound (Desired Product) B->D + Epichlorohydrin F Dimeric Impurity B->F + Intermediate/Product C Epichlorohydrin C->D E Diol Impurity (Atenolol Impurity B) D->E + H2O (Hydrolysis) G Base H H2O H->E

Caption: Synthetic pathway and major side reactions.

Troubleshooting Workflow: Low Purity

TroubleshootingPurity start Low Purity of Crude Product check_tlc Analyze crude by TLC/HPLC. Identify impurity profile. start->check_tlc diol Predominant Diol Impurity? check_tlc->diol dimer Predominant Dimeric Impurity? diol->dimer No solve_diol Use anhydrous conditions. Control water content. diol->solve_diol Yes starting_material Significant Unreacted Starting Material? dimer->starting_material No solve_dimer Adjust stoichiometry (excess epichlorohydrin). Optimize temperature. dimer->solve_dimer Yes solve_sm Increase reaction time/temperature. Check base quality/amount. starting_material->solve_sm Yes purify Proceed to optimized purification. starting_material->purify No solve_diol->purify solve_dimer->purify solve_sm->purify

Caption: Decision tree for troubleshooting low product purity.

V. References

  • Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of atenolol and its derivatives. Retrieved from

Sources

Minimizing byproduct formation in 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a critical intermediate in the development of various pharmaceuticals, notably beta-blockers like Atenolol.[1][2] The control of impurities during this synthesis is not merely a matter of yield optimization; it is fundamental to ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[3][4] This guide provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic origins of byproducts and practical strategies for their minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis, and why do they form?

A1: The primary reaction involves the nucleophilic addition of 2-(4-hydroxyphenyl)acetamide to epichlorohydrin. However, several competing reactions can lead to a range of impurities. The most prevalent are:

  • Bis-ether Impurity (Dimer): 2,2'-[2-hydroxypropan-1,3-diylbis(oxy-4,1-phenylene)]diacetamide. This forms when the phenoxide of the starting material attacks the epoxide ring of the already-formed product molecule instead of epichlorohydrin. It is favored when the concentration of epichlorohydrin is low relative to the starting phenol.

  • Glycidyl Ether Impurity (Epoxide): 2-[4-[[(2RS)-oxiran-2-yl]methoxy]phenyl]acetamide. This is a key intermediate.[5] Its presence in the final product indicates either an incomplete reaction or that the reaction conditions favored intramolecular cyclization of the chlorohydrin intermediate over its stability.

  • Diol Impurity: 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide. This is a hydrolysis product, typically formed by the opening of the epoxide ring by water during the reaction or work-up.

  • Unreacted Starting Material: 2-(4-hydroxyphenyl)acetamide. Its presence indicates an incomplete reaction.

Understanding these pathways is the first step in effective impurity control.[6]

Q2: What is the fundamental role of the base in this reaction?

A2: The base is critical for deprotonating the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide. This creates a phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[5] The choice and amount of base (e.g., NaOH, K₂CO₃, piperidine) can significantly influence the reaction pathway. A strong base in stoichiometric amounts can favor the formation of the glycidyl ether intermediate, while a catalytic amount of a weaker base may favor the direct formation of the desired chlorohydrin.[5][7]

Q3: Why is temperature control so critical during the addition of epichlorohydrin?

A3: Temperature control is paramount for selectivity. The reaction of the phenoxide with epichlorohydrin can occur at two sites on the epichlorohydrin molecule. Lowering the reaction temperature generally favors the desired nucleophilic attack at the C-3 carbon, leading to the chlorohydrin intermediate, while suppressing side reactions.[8] Higher temperatures can increase the rate of formation of the bis-ether impurity and other undesired products.

Process Optimization & Control Strategies

Optimizing reaction parameters is a proven strategy to minimize byproduct formation.[9][10] The following table summarizes the impact of key variables on the synthesis.

ParameterRecommended SettingRationale & Impact on Byproducts
Stoichiometry Epichlorohydrin in molar excess (e.g., 2-3 equivalents)A large excess of epichlorohydrin ensures the phenoxide preferentially reacts with it rather than the product, significantly reducing the formation of the bis-ether (dimer) impurity .
Temperature 0–25°CLower temperatures enhance selectivity for the desired reaction pathway and minimize the formation of thermally-driven byproducts. It slows the rate of the competing reaction that forms the dimer.[8]
Base Selection Catalytic amounts of a moderate base (e.g., K₂CO₃) or careful addition of a strong base (e.g., NaOH)Using catalytic base favors the formation of the chlorohydrin (the desired product) over the epoxide intermediate.[5] Stoichiometric strong base can rapidly form the epoxide, which may then be susceptible to hydrolysis or dimer formation.
Solvent Polar aprotic (e.g., Acetone, Acetonitrile) or protic (e.g., Isopropyl alcohol)The solvent influences the solubility of reactants and the reaction rate. Aprotic solvents can accelerate the SN2 reaction, but conditions must be carefully controlled to prevent side reactions.
Reaction Time Monitored by HPLCAllowing the reaction to proceed to completion minimizes residual unreacted starting material . Over-extending the time, especially at elevated temperatures, can lead to increased byproduct formation.
Work-up pH Acidification (e.g., to pH 1.5) followed by basification (e.g., to pH 12.0)A controlled pH during work-up is crucial. Acidification helps to neutralize the base and quench the reaction. Subsequent basification allows for the precipitation and isolation of the product while keeping some impurities in solution.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, identified through analytical monitoring techniques like HPLC.[11][12][13]

Problem 1: High levels of bis-ether (dimer) impurity detected.

  • Probable Cause: Insufficient molar excess of epichlorohydrin. As the concentration of epichlorohydrin depletes, the phenoxide of the starting material begins to react with the epoxide ring of the newly formed product, leading to the dimer.

  • Solution:

    • Increase Stoichiometric Ratio: Employ a higher molar excess of epichlorohydrin (2.5 to 3.0 equivalents) relative to 2-(4-hydroxyphenyl)acetamide.

    • Controlled Addition: Add the base or the 2-(4-hydroxyphenyl)acetamide solution slowly to the reaction mixture containing epichlorohydrin. This maintains a consistently high concentration of epichlorohydrin throughout the reaction.

Problem 2: Low yield of the desired chlorohydrin product and high levels of the glycidyl ether (epoxide) intermediate.

  • Probable Cause: The reaction conditions (e.g., strong base, high temperature) favored the intramolecular SN2 reaction, causing the chlorohydrin intermediate to cyclize into the epoxide.

  • Solution:

    • Modify Base Strategy: Switch from a stoichiometric amount of a strong base to a catalytic amount. This promotes the formation of the chlorohydrin without driving its immediate conversion to the epoxide.[5]

    • Lower Reaction Temperature: Maintain the reaction temperature below 25°C to disfavor the intramolecular cyclization.

    • Acidic Work-up: Some protocols utilize an acidic work-up with a chloride source (e.g., HCl or LiCl in acetic acid) to convert any formed epoxide back into the desired chlorohydrin.[5]

Problem 3: Significant amount of diol impurity observed in the final product.

  • Probable Cause: Presence of excess water in the reaction mixture or during the work-up, leading to the hydrolysis of the glycidyl ether intermediate.

  • Solution:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are sufficiently dry. Use a non-aqueous solvent if feasible.

    • Control Work-up: When performing an aqueous work-up, minimize the time the product is in contact with water, especially at neutral or slightly acidic/basic pH where the epoxide is labile. Rapidly proceed to extraction or precipitation steps.

    • Temperature Control During Work-up: Perform aqueous washes and extractions at a reduced temperature (0-5°C) to slow the rate of hydrolysis.

Visualizing Reaction and Troubleshooting Pathways

To better understand the chemical transformations and decision-making process, the following diagrams illustrate the key pathways.

SynthesisPathways SM 2-(4-Hydroxyphenyl)acetamide + Epichlorohydrin Phenoxide Phenoxide Intermediate SM->Phenoxide Base (e.g., K₂CO₃) Product Desired Product: This compound Phenoxide->Product Attack at C3 (Desired Pathway) Epoxide Byproduct: Glycidyl Ether Phenoxide->Epoxide Attack at C1 Dimer Byproduct: Bis-ether (Dimer) Phenoxide->Dimer Reacts with Product (Low Epichlorohydrin) Product->Epoxide Intramolecular Cyclization Diol Byproduct: Diol Epoxide->Diol Hydrolysis (H₂O)

Caption: Reaction scheme for the synthesis and major byproduct formation pathways.

TroubleshootingWorkflow start Analyze Crude Product via HPLC check_dimer High Bis-ether (Dimer)? start->check_dimer check_epoxide High Glycidyl Ether (Epoxide)? check_dimer->check_epoxide No sol_dimer Solution: 1. Increase Epichlorohydrin excess 2. Slow addition of base/phenol check_dimer->sol_dimer Yes check_diol High Diol? check_epoxide->check_diol No sol_epoxide Solution: 1. Use catalytic base 2. Lower reaction temp 3. Acidic work-up w/ Cl- source check_epoxide->sol_epoxide Yes sol_diol Solution: 1. Use anhydrous conditions 2. Control work-up time/temp check_diol->sol_diol Yes end Product Meets Purity Specs check_diol->end No sol_dimer->end sol_epoxide->end sol_diol->end

Caption: A decision-tree workflow for troubleshooting common impurity issues.

Recommended Experimental Protocols

Protocol 1: Synthesis Optimized for Minimizing Byproducts

This protocol is designed to favor the formation of the chlorohydrin product directly.

  • Reaction Setup: To a stirred solution of 2-(4-hydroxyphenyl)acetamide (1.0 eq) in acetone (10 volumes) at room temperature, add epichlorohydrin (2.5 eq).

  • Initiation: Add potassium carbonate (K₂CO₃, 0.2 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in a suitable solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol/water) to yield this compound as a white solid.

Protocol 2: HPLC Method for In-Process Monitoring

A robust analytical method is essential for tracking impurity profiles.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 226 nm.[1][12]

  • Injection Volume: 10 µL.

  • Procedure: Prepare samples by dissolving a small amount of the reaction mixture in the mobile phase. Monitor the disappearance of the starting material peak and the appearance of the product and any byproduct peaks.

By implementing these scientifically-grounded strategies and troubleshooting guides, researchers can significantly improve the purity profile of synthesized this compound, ensuring a robust and reliable process for pharmaceutical development.

References

  • Arbain, D. (2015). The control of API impurities - A critical issue to the pharmaceutical industry. Pharma Focus Asia. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control. Retrieved from [Link]

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Retrieved from [Link]

  • ScinoPharm. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Reddy, K. S., et al. (2006). Process for producing atenolol of high optical purity. Google Patents (US6982349B1).
  • Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from [Link]

  • Jacobsen, E., et al. (2018). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules. Retrieved from [Link]

  • Pawlak, Z., & Clark, B. J. (1992). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Kumar, A., et al. (2011). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • Pharmaffiliates. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Retrieved from [Link]

  • Chegg. (2016). A synthesis of the Beta-receptor blocker called toliprolol. Retrieved from [Link]

  • Singh, A., et al. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • V. S. P. de A. Barros, et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules. Retrieved from [Link]

  • Jacobsen, E., et al. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules. Retrieved from [Link]

  • Parshad, B., et al. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). ResearchGate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound, (+/-)-. Retrieved from [Link]

  • Slideshare. (n.d.). SAR and Synthesis of adrenergic blockers. Retrieved from [Link]

  • PubChem. (n.d.). This compound, (+-)-. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-elution of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a compound structurally related to beta-blockers like atenolol and a key subject in pharmaceutical impurity profiling.

The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[1] Regulatory bodies mandate rigorous characterization of these impurities, making the resolution of co-eluting peaks a critical step in analytical method development and validation.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenging separations.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides immediate steps to diagnose and potentially solve co-elution problems.

Q1: What is co-elution, and why is it a critical issue?

A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, unresolved peak.[2] This is a significant problem in pharmaceutical analysis because it prevents the accurate quantification and identification of individual impurities. A chromatogram may show a symmetrical peak, yet it could be hiding a co-eluting impurity.[2] This can lead to underestimation of impurity levels, potentially masking a quality control issue and failing to meet regulatory standards for drug purity and safety.

Q2: I see a shoulder on my main peak or my peak purity analysis is failing. What are my first steps?

A2: A peak shoulder is a classic sign of co-elution.[2] If you are using a Photodiode Array (PDA) detector, a failing peak purity index is a strong confirmation that the peak is not homogenous.[3]

Immediate Actions:

  • Confirm Co-elution: Use your detector's capabilities. For a PDA detector, review the peak purity plot and examine the UV spectra across the peak.[2][3] If the spectra differ from the upslope to the downslope, co-elution is confirmed.[2] If using a Mass Spectrometer (MS), check for different mass-to-charge ratios (m/z) across the peak's elution profile.

  • Evaluate Retention (Capacity Factor, k'): The first variable to check in the resolution equation is the capacity factor.[2][3] If your peak of interest is eluting very early (k' < 2), there is insufficient interaction with the stationary phase for a good separation to occur.

    • The Fix: Weaken the mobile phase to increase retention.[2] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). Aim for a k' between 2 and 10 for the main peak to ensure adequate interaction with the column.

Q3: My retention is adequate (k' > 2), but the peaks are still not resolved. What mobile phase modifications should I try?

A3: If retention is sufficient, the next step is to manipulate the selectivity (α), which is the ability of the chromatographic system to "tell the difference" between the analyte and the impurity.[3] For ionizable compounds like this compound and its likely impurities, mobile phase pH is the most powerful tool.

Systematic Approach to Mobile Phase Optimization:

  • pH Adjustment: The analyte contains an amide and a secondary alcohol, while potential impurities might include carboxylic acids or amines from hydrolysis or starting materials. These functional groups have different pKa values. Adjusting the mobile phase pH can change the ionization state of these compounds, dramatically altering their hydrophobicity and retention on a reversed-phase column.

    • Protocol: Prepare mobile phases with buffers at different pH values. A good starting range is to test a pH at least 2 units below and 2 units above the pKa of the primary analyte and key impurities, if known. Remember that the useful pH range of a buffer is typically pKa ± 1.[4]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic acetonitrile, which can alter selectivity for polar molecules.

  • Buffer Concentration: For ionic or ionizable analytes, increasing the buffer concentration can sometimes improve peak shape and may subtly influence selectivity.

Part 2: Advanced Strategies: Column Chemistry and Instrumental Parameters

If mobile phase adjustments do not yield the desired resolution, changing the stationary phase or adjusting instrumental parameters is the next logical step.

Q4: I've tried multiple mobile phases with my C18 column and still have co-elution. What column should I try next?

A4: A standard C18 column separates primarily based on hydrophobicity. When this is insufficient, especially for polar and structurally similar compounds, switching to a column with a different retention mechanism is crucial.[4][5]

Stationary Phase Primary Interaction Mechanism Best For Resolving... Considerations
C18 (Standard) Hydrophobic InteractionsGeneral purpose, non-polar to moderately polar compounds.May provide insufficient retention for very polar compounds.[6]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic & Hydrogen BondingPolar compounds, offering different selectivity from C18.[4] Good for separating compounds with H-bond donors/acceptors.Compatible with 100% aqueous mobile phases.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds or those with ring structures.[4] Can resolve isomers that differ in the position of a substituent on a ring.The π-π interactions provide a unique selectivity compared to alkyl chains.
Pentafluorophenyl (PFP or F5) Multiple (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange)Positional isomers, halogenated compounds, and polar analytes.[4][5] Excellent for complex mixtures of polar and non-polar compounds.Offers very different selectivity compared to C18.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phase surface.Very polar compounds that are unretained in reversed-phase.[6]Uses high organic mobile phases; elution order is typically reversed from RP.[6]

Recommendation: For this compound, which has a phenyl ring, an ether linkage, and hydroxyl groups, a Phenyl-Hexyl or a PFP column would be the most logical next choice to exploit different retention mechanisms.[4]

Q5: Can I improve resolution by changing the temperature or flow rate?

A5: Yes, these parameters control the efficiency (N) of the separation. While they have less impact on selectivity than mobile phase or column chemistry, they can be used for fine-tuning.

  • Temperature: Increasing the column temperature typically decreases viscosity, which can lead to sharper peaks (higher efficiency) and shorter run times. It can also subtly change selectivity. Try adjusting the temperature in 5 °C increments (e.g., 30°C, 35°C, 40°C).

  • Flow Rate: Decreasing the flow rate generally increases efficiency (up to a point, as described by the van Deemter equation), giving molecules more time to interact with the stationary phase. This can lead to better resolution but at the cost of longer analysis times. Try reducing the flow rate by 20-30% to see if resolution improves.

Part 3: Systematic Workflows & Protocols

Workflow: Systematic Troubleshooting of Co-elution

This flowchart provides a logical decision-making process for addressing co-elution issues.

CoElution_Workflow start Co-elution Detected (Peak Shoulder / Failed Purity) check_k Is Capacity Factor (k') > 2? start->check_k weaken_mp Decrease Organic % in Mobile Phase to Increase Retention check_k->weaken_mp No optimize_mp Systematically Vary Mobile Phase Selectivity check_k->optimize_mp Yes check_res_1 Resolution Achieved? weaken_mp->check_res_1 check_res_1->optimize_mp No end_success Method Optimized & Validated check_res_1->end_success Yes mp_details 1. Adjust pH 2. Change Organic Solvent (ACN <=> MeOH) 3. Vary Buffer Concentration optimize_mp->mp_details check_res_2 Resolution Achieved? optimize_mp->check_res_2 change_column Change Stationary Phase Chemistry (e.g., C18 -> Phenyl -> PFP) check_res_2->change_column No check_res_2->end_success Yes check_res_3 Resolution Achieved? change_column->check_res_3 optimize_params Fine-tune with Instrumental Parameters (Temperature, Flow Rate) check_res_3->optimize_params No check_res_3->end_success Yes check_res_4 Resolution Achieved? optimize_params->check_res_4 check_res_4->end_success Yes end_fail Consult Advanced Techniques (2D-LC, SFC) check_res_4->end_fail No

Caption: A decision tree for systematically troubleshooting co-elution in HPLC.

Protocol: Forced Degradation Study

To ensure your final method is "stability-indicating," you must demonstrate that it can separate the main analyte from all potential degradation products.[7] A forced degradation study intentionally stresses the drug substance to generate these impurities.[8]

Objective: To generate potential degradation products and verify they are resolved from the main peak and from each other.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (ACN, MeOH)

  • Photostability chamber, oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[8]

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2-8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven for a set period (e.g., 48 hours). Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • Evaluation: The goal is to achieve 5-20% degradation of the active ingredient.[8] Examine the chromatograms for new peaks. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak. Use a PDA detector to check for peak purity to ensure no new degradants are co-eluting.

This systematic approach, grounded in chromatographic theory and regulatory expectations, will enable you to confidently resolve co-elution challenges and develop robust, reliable analytical methods suitable for their intended purpose, as outlined in ICH guidelines Q2(R1).[9][10][11]

References

  • Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Impurities and Forced Degradation Studies: A Review. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. LCGC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • How can I separate three structurally similar compounds in HPLC? ResearchGate. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Exploring HPLC Separation Techniques. Chrom Tech, Inc.. [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. National Institutes of Health. [Link]

  • Separation Techniques in HPLC: Exploring the Fundamentals. Conquer Scientific. [Link]

  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. [Link]

  • How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. ResearchGate. [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. PubMed Central. [Link]

Sources

Enhancing detection sensitivity of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in trace analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trace Analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Welcome to the technical support guide for enhancing the detection sensitivity of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with quantifying this analyte at trace levels. Here, we will explore common challenges and provide advanced, field-proven strategies to lower limits of detection and ensure robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the analyte and the general approach to its analysis.

Q1: What is this compound and why is its trace analysis critical?

A1: this compound, with a molecular formula of C₁₁H₁₄ClNO₃ and a molecular weight of approximately 243.69 g/mol , is recognized as a process-related impurity or degradant of certain beta-blocker pharmaceuticals, such as Atenolol (where it is known as Atenolol Impurity D).[1][2][3][4] Trace-level analysis is mandated by regulatory bodies like the ICH to ensure the safety, efficacy, and quality of the final drug product.[5] Even minute quantities of such impurities can impact drug stability and patient health, making sensitive detection a critical part of quality control and drug development.[5][6]

Q2: What are the primary analytical techniques for detecting this compound at trace levels?

A2: The most effective and widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][7] This method offers superior sensitivity and selectivity compared to other techniques. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can also be used, but it often lacks the sensitivity required for trace-level quantification, especially in complex matrices. LC-MS/MS allows for the selective monitoring of specific mass transitions, significantly reducing background noise and enhancing detection limits.[8]

Q3: My signal is weak or non-existent. Where should I start troubleshooting?

A3: A systematic approach is crucial. Begin by verifying the fundamentals: analyte stability, sample preparation efficiency, and instrument performance. A common mistake is to immediately focus on complex instrument parameters. Instead, first ensure your sample preparation effectively isolates and concentrates the analyte. Then, confirm that your chromatographic and detection conditions are appropriate for the analyte's chemical properties. The troubleshooting workflow diagram in Section 3 provides a structured guide for this process.

Q4: My chromatographic baseline is noisy. What are the common causes and how can I fix it?

A4: A noisy baseline directly impacts sensitivity by increasing the Limit of Detection (LOD). Common causes include:

  • Contaminated Mobile Phase: Using non-LC-MS grade solvents or additives can introduce impurities that elute during a gradient, causing baseline disturbances.[9][10] Always use high-purity, MS-grade solvents and additives.[11]

  • Air Bubbles in the System: Improperly degassed mobile phase can lead to air bubbles in the pump or detector cell, causing pressure fluctuations and baseline noise.[9][12] Ensure your mobile phase is thoroughly degassed.

  • Detector Lamp Issues (UV): An aging detector lamp can result in decreased energy output and increased noise.[12]

  • Leaks: Even minor leaks in fittings can cause pressure fluctuations and erratic baselines.[13] Systematically check all connections from the pump to the detector.

Section 2: Troubleshooting Guide for Low Detection Sensitivity

This guide is structured as a logical, question-based workflow to diagnose and resolve issues of poor sensitivity.

Problem: The signal-to-noise ratio (S/N) for my analyte is too low, or the peak is undetectable.

Q1: Is my sample preparation protocol optimized for analyte recovery and concentration?

A1: Rationale: Trace analysis is often impossible without an effective sample preparation strategy that removes interfering matrix components and concentrates the analyte. The analyte possesses both polar (acetamide, hydroxyl) and non-polar (phenyl ring) moieties, making it amenable to reversed-phase solid-phase extraction (SPE).[14][15]

  • Insight: Simple "dilute-and-shoot" methods are rarely sufficient for trace analysis. A well-designed SPE protocol can increase your analyte concentration by 10 to 100-fold while simultaneously cleaning the sample.[16][17]

  • Troubleshooting Steps:

    • Verify SPE Recovery: Is your recovery above 85%? To test this, spike a known concentration of the analyte into a blank matrix, process it through your SPE protocol, and compare the result to a direct injection of the same concentration standard. Low recovery points to incorrect sorbent choice, inadequate conditioning, or an inappropriate elution solvent.

    • Sorbent Selection: For this analyte from an aqueous matrix, a reversed-phase polymer-based sorbent (like Waters Oasis HLB) is an excellent starting point due to its stability across a wide pH range and retention for a broad range of compounds.

    • Elution Solvent Strength: Are you using a strong enough organic solvent for elution? After washing with a weak solvent (e.g., 5% methanol in water) to remove polar interferences, elute the analyte with a strong solvent like methanol or acetonitrile.

Q2: Are my Liquid Chromatography (LC) conditions optimal for peak shape and retention?

A2: Rationale: Poor chromatography leads to broad peaks, which reduces peak height and, consequently, sensitivity. The goal is to achieve a sharp, symmetrical peak with adequate retention.

  • Insight: Given the analyte's structure, a C18 column is a standard starting point.[18] However, peak tailing can occur due to secondary interactions between the analyte's polar groups and residual silanols on the silica surface.

  • Troubleshooting Steps:

    • Mobile Phase pH: The acetamide and hydroxyl groups are neutral, but controlling pH can improve peak shape. A mobile phase containing 0.1% formic acid is a standard starting point for positive mode ESI-MS, ensuring the analyte is in a protonated state for good ionization.[18]

    • Peak Tailing: If you observe tailing, consider a column with end-capping or a different stationary phase (e.g., a Phenyl-Hexyl column) that offers alternative selectivity.

    • Gradient Optimization: Start with a shallow gradient to ensure sufficient separation from matrix components. A typical starting point would be a gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over several minutes.[18]

    • Column Dimensions: For maximum sensitivity, consider using a smaller internal diameter (i.d.) column (e.g., 2.1 mm).[11] This reduces radial dilution and concentrates the analyte band, leading to taller peaks.

Q3: Are my Mass Spectrometer (MS) parameters tuned for maximum analyte response?

A3: Rationale: The MS detector is not a "plug-and-play" device. Each compound has unique ionization and fragmentation characteristics that must be optimized.[7]

  • Insight: The analyte contains a basic nitrogen in the acetamide group and oxygen atoms in the ether and hydroxyl groups, making it suitable for positive mode Electrospray Ionization (ESI). The expected precursor ion would be [M+H]⁺ at m/z 244.1.

  • Troubleshooting Steps:

    • Direct Infusion: The most critical step is to perform direct infusion of a ~1 µg/mL solution of the analyte into the mass spectrometer. This allows you to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and fragmentation (collision energy) without the influence of chromatography.[18]

    • MRM Transition Selection: During infusion, identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM). A plausible fragmentation would be the loss of the chloro-hydroxypropoxy group. You should select at least two transitions—one for quantification (quantifier) and one for confirmation (qualifier)—to ensure specificity.

    • Source Cleanliness: A contaminated ion source is a frequent cause of sensitivity loss.[10] Ensure the source is cleaned regularly according to the manufacturer's protocol.

Q4: Have I considered chemical derivatization to improve ionization efficiency?

A4: Rationale: If sensitivity is still insufficient after optimizing the above parameters, chemical derivatization can dramatically enhance the MS signal.[19] This process involves reacting the analyte with a reagent to attach a moiety that is easily ionizable or has a permanent positive charge.[20][21]

  • Insight: The hydroxyl group on the analyte is a prime target for derivatization. Reagents like dansyl chloride can be used to attach a group with a tertiary amine, which has a very high proton affinity and ionizes exceptionally well in ESI+.[20] This can improve sensitivity by one to two orders of magnitude.[22]

  • Considerations:

    • Reaction Efficiency: The derivatization reaction must be reproducible and high-yielding.

    • Method Development: The chromatographic method will need to be re-optimized for the derivatized analyte, which will have different properties (e.g., be less polar).

    • Commercial Kits: Several kits are available that simplify the derivatization process.[23][24]

Section 3: Key Protocols & Visualizations

Protocol 1: Solid-Phase Extraction (SPE) for Analyte Concentration

This protocol provides a starting point for sample clean-up and concentration from an aqueous matrix (e.g., process water, plasma).

Objective: To remove polar interferences and salts while concentrating the analyte.

Materials:

  • Reversed-Phase SPE Cartridge (e.g., Waters Oasis HLB, 30 mg, 1 mL)

  • SPE Vacuum Manifold

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade) with 0.1% Formic Acid

Steps:

  • Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water with 0.1% formic acid through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Load: Load up to 5 mL of the sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water (with 0.1% formic acid) to wash away salts and highly polar impurities.

  • Elute: Place a clean collection tube under the cartridge. Elute the analyte with 1 mL of methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This achieves a 50x concentration factor if starting with a 5 mL sample.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Sensitivity

TroubleshootingWorkflow start Low S/N or No Peak Detected prep Q1: Is Sample Prep Adequate? (SPE Recovery > 85%?) start->prep lc Q2: Are LC Conditions Optimal? (Peak Shape, Retention) prep->lc Yes fix_prep Optimize SPE: - Sorbent Choice - Wash/Elute Solvents prep->fix_prep No ms Q3: Are MS Parameters Tuned? (Infusion, MRM) lc->ms Yes fix_lc Optimize LC: - Mobile Phase pH - Gradient Profile - Column Chemistry/ID lc->fix_lc No deriv Q4: Consider Derivatization? ms->deriv Yes (Still Low) fix_ms Optimize MS: - Infuse Analyte - Tune Source - Optimize Collision Energy ms->fix_ms No end_ok Sensitivity Achieved ms->end_ok No (Signal OK) protocol_deriv Implement Derivatization Protocol (e.g., Dansyl Chloride) deriv->protocol_deriv Yes deriv->end_ok No fix_prep->prep fix_lc->lc fix_ms->ms protocol_deriv->end_ok

Caption: A step-by-step logical guide for troubleshooting low detection sensitivity.

Diagram 2: Solid-Phase Extraction (SPE) Principle

SPE_Principle cluster_steps SPE Workflow step1 Step 1: Condition Methanol wets the C18 sorbent. step2 Step 2: Equilibrate Water prepares sorbent for aqueous sample. step1->step2 step3 Step 3: Load Analyte (●) is retained. Salts/Impurities (▪) pass through. step2->step3 step4 Step 4: Wash Weakly bound impurities are removed. step3->step4 step5 Step 5: Elute Strong organic solvent disrupts interaction and elutes pure analyte (●). step4->step5

Caption: The five key steps of a reversed-phase solid-phase extraction protocol.

Section 4: Data Summary Tables

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18, < 2.5 µm particle size, 2.1 x 50-100 mmProvides good retention for the phenyl group and high efficiency for sensitivity.[18]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.[18]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; lower UV cutoff than methanol if UV is also used.[11]
Gradient 5% B to 95% B over 5-8 minutesA generic gradient suitable for initial method development.[18]
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm i.d. column.
Injection Volume 2 - 10 µLBalance between loading amount and peak distortion.
Ionization Mode ESI PositiveThe analyte structure is amenable to protonation.[6]
Precursor Ion (Q1) m/z 244.1Corresponds to the [M+H]⁺ of the analyte.[25]
Product Ions (Q3) To be determined by infusionEmpirically determine the most stable and intense fragment ions.
Source Temp. 400 - 550 °CInstrument-dependent; optimize for maximum signal.
Capillary Voltage 3 - 4.5 kVInstrument-dependent; optimize for stable spray and maximum signal.

References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). School of Pharmaceutical Sciences, University of Shizuoka.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023, August 16). MDPI.
  • Use of a Novel Method of Derivatization to Improve LC MSMS Sensitivity. (n.d.). Cayman Chemical.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree.
  • Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS. (n.d.). Sigma-Aldrich.
  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. (n.d.). Gradiva Review Journal.
  • Enhancing the Detection Sensitivity of Trace Analysis of Pharmaceutical Genotoxic Impurities by Chemical Derivatization and Coordination Ion Spray-Mass Spectrometry. (2010, January 15). PubMed.
  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity of 1,3-Dienes. (n.d.). Cayman Chemical.
  • Solid-Phase Extraction of Polar Compounds From Water. (2013, October 12). Tech Briefs.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex.
  • Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry. (2025, August 7). ResearchGate.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
  • Tips & tricks: sensitivity gains in LC-MS. (2019, July 2). European Pharmaceutical Review.
  • Sample Preparation – Manual Solid Phase Extraction. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Simple Tips to Increase Sensitivity in U/HPLC Analysis. (2021, March 1). LCGC International.
  • This compound, (2R)-. (n.d.). precisionFDA.
  • 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. (n.d.). Advent Chembio.
  • This compound, (+-)-. (n.d.). PubChem.
  • This compound, (+/-)-. (n.d.). gsrs.
  • This compound. (n.d.). PubChemLite.
  • This compound. (n.d.). Sigma-Aldrich.
  • 2-[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]ACETAMIDE. (n.d.). ChemicalBook.
  • 2-(4-Chlorophenyl)acetamide. (n.d.). ResearchGate.

Sources

Technical Support Center: Method Validation for 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical quantification of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide. This molecule, often encountered as a process-related impurity or metabolite of beta-blockers like Atenolol, requires a robust and validated analytical method to ensure pharmaceutical quality and safety.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate common method validation challenges in a question-and-answer format, providing both the "how" and the "why" behind the troubleshooting steps.

Our approach is grounded in extensive field experience and adherence to key regulatory standards, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines I should follow for this method validation?

For any analytical procedure used in regulatory submissions, validation must demonstrate that the method is suitable for its intended purpose.[6][7] The foundational documents to consult are:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This guideline details the validation characteristics required for various analytical tests, including accuracy, precision, specificity, linearity, range, and robustness.[3][5][6][7]

  • FDA "Bioanalytical Method Validation Guidance for Industry" : This is essential if you are quantifying the analyte in biological matrices like plasma, serum, or urine. It provides specific recommendations for parameters like matrix effects, stability, and incurred sample reanalysis.[2][8]

Q2: What is the most common analytical technique for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most prevalent technique for quantifying pharmaceutical impurities. For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. The choice depends on the required limit of quantification (LOQ) and the nature of the sample matrix.

Q3: Why is specificity a critical validation parameter for this analyte?

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For this compound, which can be an impurity in a drug substance, the method must be able to distinguish it from the active pharmaceutical ingredient (API), other related substances, and any potential degradation products that may form under stress conditions.

Troubleshooting Guide: Common Method Validation Issues

This section addresses specific experimental problems. Each answer provides potential causes and actionable solutions, including detailed protocols.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Q: My chromatogram for this compound shows significant peak tailing (asymmetry factor > 1.5). What are the likely causes and how can I fix it?

A: Peak tailing is a common issue that can compromise both integration accuracy and resolution from adjacent peaks. The primary causes stem from undesirable chemical interactions within the column or system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The hydroxyl group on the analyte can interact with free, acidic silanol groups on the silica-based column packing. This is a very common cause of tailing for polar, basic, or hydroxyl-containing compounds.

    • Solution: Add a competing base or an acidic modifier to the mobile phase. A small amount of triethylamine (TEA) (e.g., 0.1%) can mask the silanol groups. Alternatively, lowering the mobile phase pH with an acid like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) or formic acid can suppress the ionization of the silanol groups, reducing the interaction.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. A void at the column inlet can also cause peak splitting or tailing.

    • Solution: Implement a robust column washing procedure. If the issue persists after washing, the column may be irreversibly damaged and should be replaced.[9][10]

  • Mismatched Sample Solvent Strength: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.[11] If a stronger solvent is required for solubility, minimize the injection volume.

  • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape, though it can sometimes manifest as tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, you were likely overloading the column.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape (Tailing > 1.5) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent fix_solvent Action: Re-dissolve sample in mobile phase. Minimize injection volume. check_solvent->fix_solvent Yes check_overload Is analyte concentration very high? check_solvent->check_overload No end_node Peak Shape Improved fix_solvent->end_node fix_overload Action: Dilute sample and re-inject. check_overload->fix_overload Yes check_mobile_phase Is mobile phase pH optimized? Are silanol interactions possible? check_overload->check_mobile_phase No fix_overload->end_node fix_mobile_phase Action: Modify mobile phase. Add 0.1% TFA or Formic Acid. Consider a different column type. check_mobile_phase->fix_mobile_phase Yes check_column Is the column old or heavily used? check_mobile_phase->check_column No fix_mobile_phase->end_node fix_column Action: Perform column wash. If no improvement, replace the column and guard column. check_column->fix_column Yes check_column->end_node No fix_column->end_node

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Issue 2: Failure to Meet Linearity & Range Criteria
Q: My calibration curve for a 5-point standard set (1-100 µg/mL) is showing a poor correlation coefficient (r² < 0.995) and a significant y-intercept. What should I investigate?

A: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. A non-linear curve or a significant y-intercept suggests a systematic bias.

Potential Causes & Solutions:

  • Improper Standard Preparation: This is the most common cause. Errors in serial dilutions, incorrect stock solution concentration, or instability of the standards can lead to non-linear results.

    • Solution: Prepare a fresh set of standards from a newly weighed stock solution. Validate the stability of your stock and working solutions over the intended period of use.[12][13] For low-level standards, be mindful of potential adsorption to container surfaces.

  • Detector Saturation: At high concentrations, the UV detector's response may no longer be linear.

    • Solution: Check the absorbance units of your highest standard. If it exceeds ~1.5 Absorbance Units (AU), the detector may be saturated. Exclude the highest point from the curve or narrow the calibration range.

  • Co-eluting Interference: A peak that is not fully resolved from the analyte can contribute to the signal, especially at the lower end of the range, causing a positive y-intercept.

    • Solution: Re-evaluate method specificity. Analyze a blank (matrix or diluent) to check for interfering peaks at the analyte's retention time. If an interference is present, the chromatography must be optimized to improve resolution.

  • Incorrect Integration: Inconsistent or incorrect peak integration, especially for small peaks at the lower limit of quantitation (LLOQ), can skew the curve.

    • Solution: Manually review the integration of every peak in the calibration curve. Ensure the baseline is set correctly and consistently for all standards.

Validation Parameter ICH Q2(R1) Typical Acceptance Criteria for Assay/Impurities
Linearity Correlation coefficient (r²) ≥ 0.995
Y-intercept Should be non-significant or a small percentage of the response at 100% concentration.
Range (Assay) 80% to 120% of the test concentration.
Range (Impurity) From the reporting level to 120% of the specification.

Table 1: Typical Acceptance Criteria for Linearity and Range.[3][7]

Issue 3: Matrix Effects in Biological Samples (LC-MS/MS)
Q: I am quantifying the analyte in human plasma and suspect matrix effects are causing ion suppression, leading to poor accuracy and precision. How can I confirm and mitigate this?

A: Matrix effects—the suppression or enhancement of ionization due to co-eluting endogenous components from the sample matrix—are a major challenge in bioanalysis.[14] Phospholipids, salts, and other metabolites are common culprits.

Confirmation and Mitigation Strategy:

The most direct way to assess matrix effects is through a post-extraction spike experiment .

Protocol for Evaluating Matrix Effects

Objective: To compare the analyte's response in a clean solution versus its response when spiked into an extracted blank biological matrix.

Procedure:

  • Prepare Three Sets of Samples (n=6 replicates per set):

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent. This represents 100% response (no matrix).

    • Set B (Post-Spike Matrix): Extract blank plasma samples using your validated sample preparation method (e.g., protein precipitation, SPE). Spike the analyte and IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into blank plasma before extraction. This set is used to determine extraction recovery.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • The Coefficient of Variation (%CV) of the MF across different lots of matrix should be ≤15%.

  • Calculate Recovery:

    • Recovery % = (Peak Response in Set C / Peak Response in Set B) * 100

Mitigation Strategies:

  • Improve Sample Cleanup: If significant matrix effects are observed, your sample preparation is likely insufficient. Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Optimize Chromatography: Modify your HPLC gradient to better separate the analyte from the early-eluting, highly polar matrix components that often cause suppression. A divert valve can also be used to send the early part of the run to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the ideal solution. It co-elutes with the analyte and experiences the same matrix effects, effectively canceling them out when the analyte/IS peak area ratio is calculated.

Workflow for Investigating Matrix Effects

G start Suspected Matrix Effects (Poor Accuracy/Precision) protocol Perform Post-Extraction Spike Experiment start->protocol check_mf Is Matrix Factor (MF) between 0.85 and 1.15? Is %CV <= 15%? protocol->check_mf pass Matrix Effects are Acceptable. Investigate other causes. check_mf->pass Yes fail Significant Matrix Effects Detected check_mf->fail No optimize_cleanup Action: Improve Sample Cleanup (e.g., switch from PP to SPE) fail->optimize_cleanup optimize_hplc Action: Modify HPLC method to separate analyte from interferences. fail->optimize_hplc use_sil_is Action: Use a Stable Isotope Labeled Internal Standard (SIL-IS) fail->use_sil_is revalidate Re-evaluate Matrix Effects optimize_cleanup->revalidate optimize_hplc->revalidate use_sil_is->revalidate revalidate->check_mf

Caption: Workflow for Investigating and Mitigating Matrix Effects.

References
  • Bioanalytical Method Validation Guidance for Industry ; U.S. Food and Drug Administration (FDA). [Link][2][8]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ; International Council for Harmonisation. [Link][3]

  • M10 Bioanalytical Method Validation and Study Sample Analysis ; U.S. Food and Drug Administration (FDA). [Link][4]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry ; U.S. Food and Drug Administration (FDA). [Link][5]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) ; International Council for Harmonisation. [Link][6][7]

  • Top 10 HPLC Method Development Fails ; Agilent Technologies. [Link][9]

  • HPLC Method Development and Validation for Pharmaceutical Analysis ; AZoM. [Link][12]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies ; LCGC International. [Link][13]

  • Troubleshooting and Performance Improvement for HPLC ; Aurigene Pharmaceutical Services. [Link][11]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" ; IJNRD. [Link][10]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring ; National Institutes of Health (NIH). [Link][14]

  • This compound, (+-) ; PubChem, National Center for Biotechnology Information. [Link][1]

Sources

Strategies for chiral separation of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. This molecule, a key intermediate in the synthesis of pharmaceuticals like atenolol, presents a common but critical challenge for researchers in drug development: the effective separation of its enantiomers.[1][2] This guide is designed to provide practical, in-depth answers to the specific issues you may encounter during your experiments.

Diagram: General Strategy for Chiral Method Development

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Racemic Standard (this compound) screen_csp Screen Multiple CSPs (e.g., Polysaccharide, Pirkle-type) start->screen_csp Select diverse columns screen_mode Test Separation Modes (NP, RP, SFC) screen_csp->screen_mode Evaluate initial separation screen_mode->screen_csp No separation optim_mp Optimize Mobile Phase - Modifier % - Additive Type/Conc. screen_mode->optim_mp Partial separation achieved optim_temp Optimize Temperature optim_mp->optim_temp Improve resolution (Rs) optim_flow Optimize Flow Rate optim_temp->optim_flow Fine-tune peak shape validate Method Validation (Robustness, Linearity, Accuracy) optim_flow->validate Optimized conditions result Robust Chiral Separation Method validate->result

Caption: A systematic workflow for developing a robust chiral separation method.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best suited for separating the enantiomers of this compound?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[3][]

  • HPLC: This is the most established and widely used method.[] You can use it in either normal-phase (NP) or reversed-phase (RP) mode. For a molecule like this, which has polar functional groups (-OH, -NH2, ether), polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point.[5]

  • SFC: This technique is gaining significant popularity, especially in the pharmaceutical industry, for its advantages in speed and reduced environmental impact.[6][7][8] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster separations and higher efficiency compared to HPLC.[6][9][10] It is particularly well-suited for chiral separations.[7][11]

The choice between HPLC and SFC often depends on available instrumentation and specific method requirements (e.g., speed for high-throughput screening vs. compatibility with existing quality control workflows).

Q2: What type of chiral stationary phase (CSP) should I start with?

For this compound, polysaccharide-based CSPs are the most recommended starting point. These are broadly applicable and have a high success rate for a wide range of chiral compounds.

  • Recommended CSPs: Start with columns based on cellulose or amylose derivatives , such as those coated with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate). Columns like Chiralcel® OD, Chiralpak® AD, and their immobilized versions (e.g., Chiralpak IA, IB, IC) are industry standards.[5][12]

  • Why Polysaccharide CSPs? The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The multiple chiral centers and functional groups on your target molecule can interact with the complex 3D structure of the polysaccharide selector, leading to differential retention of the enantiomers.

Q3: Can I use an indirect method with a chiral derivatizing agent?

Yes, an indirect approach is a viable alternative.[9] This involves reacting your racemic analyte with a chiral derivatizing agent (CDA) to form two diastereomers.[9][13] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).

  • Common Agents: Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are used for compounds with amine or hydroxyl groups.[14][15]

  • Causality: The reaction creates two new molecules with different spatial arrangements. This difference is significant enough to be resolved by a standard, non-chiral stationary phase.

  • Considerations: This method has drawbacks. The CDA must be enantiomerically pure, and the reaction must proceed to completion without causing racemization of your analyte.[9] For these reasons, direct separation on a CSP is often the preferred strategy.[9]

Troubleshooting Guide

Problem 1: No separation or very poor resolution (Rs < 1.0) is observed.

This is the most common initial challenge. It indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity.

Potential Cause Troubleshooting Action & Protocol Scientific Rationale
Inappropriate CSP Protocol: CSP Screening. 1. Select 3-4 different polysaccharide-based CSPs. 2. Prepare a stock solution of your racemic standard. 3. For each column, run a simple isocratic mobile phase (e.g., for NP: Hexane/Isopropanol 90:10; for SFC: CO2/Methanol 85:15). 4. Evaluate chromatograms for any sign of peak splitting or shoulders.Chiral recognition is highly specific. A CSP that works for one compound may not work for another. Screening a diverse set of columns maximizes the chance of finding a suitable interaction.[12]
Suboptimal Mobile Phase Protocol: Modifier Optimization. 1. Using the best CSP from screening, vary the percentage of the polar modifier (e.g., Isopropanol, Ethanol, Methanol) in 5% increments. 2. Analyze the resolution (Rs) at each composition.The organic modifier competes with the analyte for interaction sites on the CSP. Changing its type or concentration directly alters the retention and selectivity of the separation.[16] In SFC, the modifier percentage is typically kept in the 10-20% range to enhance the chiral recognition process.[9]
Incorrect Additives Protocol: Additive Screening. 1. For your basic analyte (contains an amine group), add a small amount (0.1%) of a basic additive like Diethylamine (DEA) to the mobile phase. 2. If peak shape is poor, try an acidic additive like Trifluoroacetic Acid (TFA) or Acetic Acid (0.1%).Additives can suppress unwanted interactions (e.g., with residual silanols on the silica support) that cause peak tailing.[12][16] They also modify the ionization state of the analyte and the surface of the CSP, which can profoundly impact chiral recognition.
Problem 2: Peaks are broad or tailing.

Poor peak shape reduces resolution and affects quantitation accuracy.

Potential Cause Troubleshooting Action & Protocol Scientific Rationale
Secondary Interactions Action: Use Additives. As described above, add 0.1% DEA (for basic compounds) or 0.1% TFA (for acidic characteristics) to your mobile phase.The amide and hydroxyl groups in your molecule can interact strongly with active sites on the silica support of the CSP, leading to tailing. A competing additive masks these sites, resulting in more symmetrical peaks.[16]
Column Overload Protocol: Dilution Study. 1. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). 2. Inject each dilution. 3. If peak shape improves significantly at lower concentrations, the original sample was overloading the column.Injecting too much mass can saturate the stationary phase, leading to non-ideal chromatographic behavior and distorted peak shapes.
Column Contamination Action: Column Flushing. If the column has been used with other methods, strongly retained contaminants may be present. Flush the column according to the manufacturer's instructions. Often, reversing the column flow (for flushing only, not analysis) can help dislodge particulates from the inlet frit.[17]Contaminants adsorbed at the head of the column can interfere with the sample's interaction with the stationary phase, causing peak distortion.[17]

Diagram: Troubleshooting Poor Peak Resolution

TroubleshootingResolution cluster_selectivity Selectivity (α) Issues cluster_efficiency Efficiency (N) Issues cluster_retention Retention (k) Issues start start change_csp Change CSP start->change_csp No peak split change_modifier change_modifier start->change_modifier Some separation change_additive change_additive start->change_additive lower_temp Decrease Temperature start->lower_temp lower_flow Decrease Flow Rate start->lower_flow adjust_modifier_pct Adjust Modifier % start->adjust_modifier_pct change_modifier->adjust_modifier_pct lower_temp->lower_flow check_system Check for Dead Volume

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Experimental Protocol Example: SFC Screening

This protocol provides a starting point for screening your compound on a Supercritical Fluid Chromatography system.

Objective: To quickly assess the enantioselectivity of different CSPs for this compound.

Instrumentation:

  • Analytical SFC System with UV Detector

  • Columns: Chiralpak IA, Chiralpak IB, Chiralpak IC (or similar polysaccharide-based columns)

Reagents:

  • Instrument-grade CO2

  • HPLC-grade Methanol (MeOH)

  • Diethylamine (DEA), analytical grade

  • Racemic standard of this compound, dissolved in Methanol (approx. 1 mg/mL)

Procedure:

  • System Preparation:

    • Install the first column (e.g., Chiralpak IA).

    • Set the column temperature to 40°C.

    • Set the back pressure regulator (BPR) to 150 bar.

  • Mobile Phase Preparation:

    • Modifier (Solvent B): Methanol with 0.1% DEA.

  • Screening Method:

    • Flow Rate: 3.0 mL/min

    • Detection: UV at 225 nm or 276 nm[1][2]

    • Injection Volume: 5 µL

    • Run a simple isocratic method first: 85% CO2, 15% Modifier.

    • If no separation, run a shallow gradient:

      • Start at 5% Modifier, hold for 0.5 min.

      • Ramp to 40% Modifier over 5 minutes.

      • Hold at 40% for 1 minute.

      • Return to initial conditions and equilibrate for 2 minutes.

  • Execution and Evaluation:

    • Inject the racemic standard.

    • Evaluate the resulting chromatogram for any degree of separation.

    • Repeat steps 1-4 for each of the other selected CSPs.

  • Selection:

    • Choose the CSP/modifier combination that shows the best "hit"—either baseline separation or the most promising partial separation—for further optimization.

References

  • Van Eeckhaut, A. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022-03-01. Available from: [Link]

  • Agilent Technologies. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Available from: [Link]

  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. 2022-05-20. Available from: [Link]

  • Wikipedia. Supercritical fluid chromatography. Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. 2024-09-19. Available from: [Link]

  • Taylor, L. T. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. 2023-11-25. Available from: [Link]

  • Patel, P. N., et al. NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Gray, M. Trouble with chiral separations. Chromatography Today. 2020-05-20. Available from: [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Patel, P. N., et al. New chiral reverse phase HPLC method for determination of atenolol enantiomers in pharmaceutical formulations. ResearchGate. 2025-08-06. Available from: [Link]

  • de Souza, T. A. J., et al. Development and Validation of a Chiral Liquid Chromatographic Method for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations. PubMed. Available from: [Link]

  • Nguyen, N. V. T., et al. Development of a UPLC method with Chiral Derivatization for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations. ResearchGate. 2025-08-08. Available from: [Link]

  • De Klerck, K., et al. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. Available from: [Link]

  • Scriba, G. K. E. Chiral Drug Separation. ScienceDirect. Available from: [Link]

  • Kumar, P., et al. Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. PharmaTutor. Available from: [Link]

  • Miller, L., et al. Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. PMC - NIH. Available from: [Link]

  • Wang, Y., et al. Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available from: [Link]

  • Ilisz, I., et al. Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. Available from: [Link]

  • Kalíková, K., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available from: [Link]

  • Asnin, L. D. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available from: [Link]

  • Google Patents. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • PubChem. This compound, (+-). Available from: [Link]

  • Global Substance Registration System. This compound, (±)-. Available from: [Link]

  • precisionFDA. This compound, (2R)-. Available from: [Link]

  • ResearchGate. Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. 2025-08-06. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a known process impurity of Atenolol (Atenolol Impurity D). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform analytical method selection and cross-validation strategies.

The Analytical Challenge: Quantifying a Critical Impurity

This compound is a key related substance in the synthesis of Atenolol, a widely prescribed beta-blocker. Its monitoring and control are essential for compliance with regulatory standards. The choice of an analytical method for this purpose is a critical decision, balancing the need for sensitivity, specificity, and accuracy with practical considerations such as sample throughput and cost. This guide will explore the nuances of two commonly employed analytical techniques, HPLC and UV-Vis spectrophotometry, in the context of analyzing this specific impurity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC, particularly in its reverse-phase mode, is the cornerstone of pharmaceutical analysis for its high resolving power and sensitivity. For the analysis of Atenolol and its impurities, stability-indicating HPLC methods are crucial as they can separate the active pharmaceutical ingredient (API) from its degradation products and related substances.[1][2]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method for impurity quantification is a meticulous process. A C8 or C18 column is typically selected for the separation of moderately polar compounds like Atenolol and its impurities.[1] The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate separation. The pH of the buffer is a critical parameter, influencing the ionization state of the analytes and thus their retention on the column. A UV detector is commonly used, with the detection wavelength set at a value where the analyte exhibits significant absorbance, for instance, 226 nm for Atenolol and its related compounds.[1]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method that can be adapted for the analysis of this compound.

1. Chromatographic System:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 5.0) in a ratio of 20:20:60 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 226 nm.[1]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample containing Atenolol and its impurities by dissolving it in the mobile phase to a suitable concentration.

4. System Suitability:

  • Inject the standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and repeatability of peak areas.

5. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the impurity using the peak area and the calibration curve derived from the analysis of standard solutions at different concentrations.

Workflow for HPLC analysis of this compound.

UV-Visible Spectrophotometry: A Simpler, High-Throughput Alternative

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of analytes that possess a suitable chromophore. While it lacks the specificity of HPLC for complex mixtures, it can be a valuable tool for the analysis of bulk drug substances or formulations where the impurity is present at a quantifiable level and there are no interfering substances.

Rationale for UV-Vis Spectrophotometric Method Development

The principle behind UV-Vis spectrophotometry is the measurement of the absorption of light by a substance at a specific wavelength. For Atenolol and its related compounds, the aromatic ring system provides a chromophore that absorbs in the UV region. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte over a range of wavelengths. For Atenolol, a λmax of around 225 nm in 0.1N HCl has been reported.[3]

Experimental Protocol: UV-Vis Spectrophotometric Method

The following protocol outlines a general procedure for the quantification of this compound using UV-Vis spectrophotometry.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.

2. Preparation of Solutions:

  • Solvent: 0.1N Hydrochloric Acid.[3]

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the solvent to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample by dissolving it in the solvent to a concentration that falls within the linear range of the method.

3. Determination of λmax:

  • Scan a standard solution of the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

4. Calibration Curve:

  • Measure the absorbance of the working standard solutions at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

5. Sample Analysis:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for UV-Vis spectrophotometric analysis.

Cross-Validation: A Comparative Performance Analysis

Validation ParameterHPLC MethodUV-Spectrophotometric MethodRationale for Performance
Specificity High (Stability-indicating methods can resolve the impurity from the API and other related substances)[1][2]Low to Moderate (Prone to interference from other UV-absorbing species in the sample matrix)HPLC's chromatographic separation provides superior specificity.
Linearity Range Wide (e.g., 0.05-10 µg/mL for Atenolol)[1]Narrower (e.g., 5-40 µg/mL for Atenolol)[3]HPLC detectors typically have a wider dynamic range.
Accuracy (% Recovery) Excellent (Typically 98-102%)[4]Good (Typically 97-103%)[5]Both methods can achieve good accuracy with proper validation.
Precision (%RSD) High (< 2%)[4]Good (< 2%)[5]Modern instrumentation allows for high precision in both techniques.
Limit of Detection (LOD) Low (e.g., 0.01 µg/mL for Atenolol)[1]Higher (e.g., 0.67 µg/mL for Atenolol)[3]HPLC is generally more sensitive for impurity analysis.
Limit of Quantification (LOQ) Low (e.g., 0.03 µg/mL for Atenolol)[1]Higher (e.g., 2.05 µg/mL for Atenolol)[3]The lower detection limits of HPLC translate to lower quantification limits.
Sample Throughput Lower (due to chromatographic run times)Higher (rapid measurements)UV-Vis spectrophotometry is significantly faster for sample analysis.
Cost & Complexity Higher (instrumentation and solvent costs)Lower (simpler instrumentation and lower solvent consumption)UV-Vis is a more cost-effective and less complex technique.

Conclusion and Recommendations

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound hinges on the specific requirements of the analysis.

  • For routine quality control of the bulk drug substance where the impurity levels are expected to be well above the detection limit and the sample matrix is simple, a validated UV-Vis spectrophotometric method can be a rapid, cost-effective, and reliable option.

  • For the analysis of finished pharmaceutical products, stability samples, or when low levels of the impurity need to be accurately quantified in the presence of the API and other potential degradants, a stability-indicating HPLC method is the unequivocal choice due to its superior specificity, sensitivity, and resolving power.

Cross-validation of these methods is crucial when transferring from a more complex method like HPLC (often used in method development) to a simpler method like UV-Vis (for routine QC). This process ensures that the simpler method provides comparable and reliable results within the specified limits. The data presented in this guide, derived from validated methods for the parent compound, provides a solid foundation for establishing acceptance criteria for such a cross-validation study.

References

  • A Stability-indicating High Performance Liquid Chromatographic Assay for the Simultaneous Determination of Atenolol and Lercanidipine Hydrochloride in Tablets - NIH. [Link]

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations - Longdom Publishing. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC - ResearchGate. [Link]

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations - Longdom Publishing. [Link]

  • Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC - Agilent. [Link]

  • ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. [Link]

  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug - Scholars Research Library. [Link]

  • Development of an analytical method and its validation for the analysis of Atenolol in tablet dosage form by UV- spectrophotometry - ResearchGate. [Link]

  • Development and validation of a RP-HPLC Method for Simultaneous Estimation of Atenolol and Nitrendipine in Tablet Dosage Form - Der Pharma Chemica. [Link]

  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. [Link]

  • DEVELOPMENT AND VALIDATION UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF ATENOLOL IN PURE MATERIALS AND PHARMACEUTICAL DOSAG. [Link]

  • Devlopment & validation of UV spectrophotometric method for determination of ATENOLOL. [Link]

  • An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu - Systematic Reviews in Pharmacy. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (PDF) Validation of UV spectrophotometric method for determination of atenolol. [Link]

  • Chemistry ABSTRACT A UV-Visible Spectrophotometric Determination of atenolol in Pharmaceutical Formulations - Worldwidejournals.com. [Link]

  • Stability Study of Atenolol and validation of its HPLC Quantification method. [Link]

  • Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations - ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the meticulous world of pharmaceutical sciences, the purity of an Active Pharmaceutical Ingredient (API) is not just a quality metric; it is a fundamental pillar of patient safety. Atenolol, a widely prescribed cardioselective β-adrenergic blocker for managing hypertension and angina, is no exception.[1] Its synthesis, like any complex chemical process, can generate a constellation of related substances and impurities. Among these, 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a process-related impurity, warrants close examination due to its potential persistence from a key synthetic step.

This guide provides an in-depth comparative study of this chloro-impurity and its close relatives. We will dissect their synthetic origins, compare their physicochemical properties, and present a robust, validated analytical methodology for their effective separation and quantification, grounding our discussion in the principles of scientific integrity and regulatory compliance.

The Synthetic Tapestry: Origin of Atenolol Impurities

Understanding the genesis of impurities is the first step toward controlling them. The most common synthesis route for atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) with epichlorohydrin.[2] This reaction is designed to form an epoxy intermediate (Atenolol Impurity C), which is then opened by reaction with isopropylamine to yield the final atenolol molecule.

However, incomplete reactions or alternative reaction pathways can lead to the formation of several key impurities:

  • This compound (Atenolol EP Impurity D): This impurity arises from the incomplete reaction of the epoxide intermediate or a direct reaction pathway where the epoxide ring is opened by a chloride ion. It represents a critical intermediate that must be fully converted to ensure the purity of the final API.[1][3][4]

  • 2-[4-[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide (Atenolol EP Impurity C): This is the key epoxy intermediate formed from the reaction of Impurity A and epichlorohydrin. Its presence in the final product indicates an incomplete subsequent reaction with isopropylamine.[1]

  • 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide (Atenolol EP Impurity B): This diol impurity is typically formed by the hydrolysis of the epoxide ring of Impurity C.

The relationship between these compounds is illustrated in the following simplified synthetic pathway.

Caption: Simplified reaction scheme showing the formation of Atenolol and key impurities.

A Comparative Analysis of Physicochemical Properties

The subtle structural variations among atenolol and its impurities directly influence their physical and chemical behaviors, most notably their polarity. This is the critical characteristic exploited for their separation via liquid chromatography.

Compound NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Feature
Atenolol 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamideC₁₄H₂₂N₂O₃266.34[3]Contains a basic isopropylamino group, making it the most polar compound in this set under acidic conditions.
Atenolol Impurity D This compoundC₁₁H₁₄ClNO₃243.69[5][6][7]The chloro group is less polar than the isopropylamino group of atenolol.
Atenolol Impurity C 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamideC₁₁H₁₃NO₃207.23[3]The epoxide ring makes it less polar than the corresponding open-chain chloro- and amino-alcohols.
Atenolol Impurity B 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamideC₁₁H₁₅NO₄225.24[3]The two hydroxyl groups make it a relatively polar impurity.

The Analytical Gauntlet: High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating analytical method is essential for ensuring that these impurities are controlled within the stringent limits set by pharmacopeias and regulatory bodies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application due to its high resolving power and sensitivity.[8][9]

Experimental Protocol: Validated RP-HPLC Method for Atenolol and Impurities

This protocol describes a self-validating system for the routine analysis of atenolol and its related substances.

1. Instrumentation and Reagents:

  • System: HPLC with a UV/Vis or Diode Array Detector.

  • Column: µBondapak C18, 300 x 3.9 mm, or equivalent L1 packing.[8]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Dibutylamine, Water (HPLC Grade).

2. Chromatographic Conditions:

ParameterConditionRationale (The "Why")
Mobile Phase Methanol / 25 mM KH₂PO₄ buffer with 0.06% v/v dibutylamine (20:80, v/v), pH adjusted to 3.0 with H₃PO₄.[8]The acidic pH ensures that atenolol's amine group is protonated, leading to sharp, symmetrical peaks. Dibutylamine acts as an ion-pairing agent to improve peak shape. The C18 stationary phase provides excellent hydrophobic selectivity for separating these structurally similar compounds.
Flow Rate 1.0 mL/min[8]Provides optimal efficiency and resolution within a reasonable analysis time.
Column Temperature Ambient or controlled at 30 °CEnsures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Detection Wavelength 226 nm[8][10]This wavelength is near the UV absorbance maximum for the phenylacetamide chromophore present in all compounds, providing good sensitivity for both the API and its impurities.
Injection Volume 20 µLA standard volume that balances sensitivity with the risk of column overloading.

3. Experimental Workflow:

Caption: Standard workflow for HPLC impurity analysis, from preparation to reporting.

Expected Chromatographic Performance and Data

Based on the principles of reversed-phase chromatography, the elution order is dictated by polarity. The most polar compound (atenolol) will elute first, followed by compounds of decreasing polarity.

CompoundExpected Elution OrderApproximate Relative Retention Time (RRT) vs. Atenolol
Atenolol 11.00
Impurity B (Diol) 2~1.2
Impurity D (Chloro-impurity) 3~1.5
Impurity C (Epoxide) 4~1.8

Note: These RRT values are illustrative and must be experimentally determined and validated for any specific method.

Ensuring Trustworthiness: The Pillars of Method Validation

An analytical method is only as reliable as its validation. To be trustworthy, the protocol described must be rigorously validated according to ICH Q2(R1) guidelines. This process provides documented evidence that the method is suitable for its intended purpose.

G cluster_params Core Validation Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ Trustworthy A Trustworthy, Self-Validating Method Specificity->Trustworthy Linearity->Trustworthy Accuracy->Trustworthy Precision->Trustworthy Range->Trustworthy Robustness->Trustworthy LOQ->Trustworthy

Caption: Key parameters that establish the trustworthiness of an analytical method.

Toxicological Significance and Regulatory Outlook

The control of impurities is driven by safety. While some impurities may be benign, others can have undesirable pharmacological or toxicological effects. Halogenated organic compounds, such as the chloro-impurity (Impurity D), are often scrutinized for potential genotoxicity. Regulatory agencies have strict thresholds for such impurities. Should an impurity exceed the identification threshold (typically 0.10-0.15%), it must be structurally characterized. If it exceeds the qualification threshold, its safety must be established through appropriate toxicological studies.[11] The therapeutic concentration of atenolol in blood is reported as 0.04-0.7 mg/L, with toxic levels starting around 2.5 mg/L, underscoring the importance of minimizing any additional, potentially harmful compounds in the final drug product.[12]

Conclusion

The comparative study of this compound and its related atenolol impurities highlights the intricate challenges in pharmaceutical quality control. A comprehensive strategy, built upon a foundational understanding of synthetic pathways and the physicochemical properties of each compound, is essential. The validated HPLC method presented here serves as a robust framework for the reliable detection and quantification of these impurities. By integrating sound analytical science with rigorous validation and an awareness of toxicological implications, researchers and drug developers can confidently ensure the purity, safety, and efficacy of atenolol, safeguarding the health of patients worldwide.

References

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. Available at: [Link]

  • Slideshare. (2017). atenolol. Available at: [Link]

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121. Available at: [Link]

  • Pawlak, Z., & Clark, B. J. (1992). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 329-334. Available at: [Link]

  • Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Available at: [Link]

  • Scholars Research Library. (n.d.). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Available at: [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Available at: [Link]

  • SynZeal. (n.d.). Atenolol Impurities. Available at: [Link]

  • SynZeal. (n.d.). Atenolol Impurity 1. Available at: [Link]

  • GSRS. (n.d.). This compound, (+/-)-. Available at: [Link]

  • de Oliveira, G. G., et al. (2015). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Journal of Analytical & Pharmaceutical Research, 2(2). Available at: [Link]

  • PubChem. (n.d.). 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). This compound, (+-)-. National Center for Biotechnology Information. Available at: [Link]

  • Belal, F., et al. (2013). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Journal of Chromatographic Science, 51(8), 754-761. Available at: [Link]

  • precisionFDA. (n.d.). This compound, (2R)-. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Lee, S., et al. (2023). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Molecules, 28(19), 6899. Available at: [Link]

  • Lee, H., & Lee, J. (2023). Forensic Toxicological Analysis of Atenolol in Postmortem Femoral Blood and Liver Tissue Using LC-MS/MS: First Evidence of Atenolol Fatality. Drug Targets and Therapeutics, 4, 1-6. Available at: [Link]

Sources

A Comparative Guide to the Inter-laboratory Analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Inter-laboratory Study to Ensure Analytical Consistency and Method Robustness

In the landscape of pharmaceutical development and manufacturing, the precise and accurate analysis of impurities is paramount to ensuring drug safety and efficacy. This guide presents a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a known impurity of Atenolol, hereafter referred to as Impurity D.[1] The objective of this study is to assess the robustness and transferability of a common analytical method across different laboratories, thereby ensuring consistent and reliable results, a cornerstone of regulatory compliance and quality assurance.[2][3]

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven expertise. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

Introduction: The Criticality of Impurity Profiling

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and therapeutic effect of a drug product. Regulatory bodies worldwide mandate stringent control over these impurities. This compound (Impurity D) is a potential process-related impurity in the synthesis of Atenolol, a widely used beta-blocker for treating cardiovascular diseases.[4] Therefore, a validated and transferable analytical method for its quantification is essential for quality control in the pharmaceutical industry.[5]

Inter-laboratory comparison studies are a vital tool for evaluating the performance of analytical methods and the proficiency of different laboratories.[6][7] They provide a framework for assessing the reproducibility and reliability of a method when performed by different analysts, with different equipment, in different environments.[8][9]

Study Design: A Framework for Robust Comparison

This hypothetical inter-laboratory study was designed to evaluate the performance of a high-performance liquid chromatography (HPLC) method for the quantification of Impurity D. The study design adheres to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[10][11][12]

Participating Laboratories

A total of five laboratories (designated Lab A through Lab E) with experience in pharmaceutical analysis were selected to participate in this study. This number is sufficient to provide a reasonable cross-section of typical laboratory environments and to allow for meaningful statistical analysis.[8]

Test Sample and Reference Standard

A single, homogenous batch of Atenolol API spiked with a known concentration of Impurity D (0.15% w/w) was prepared and distributed to all participating laboratories. A certified reference standard of this compound was also provided to each laboratory.

Analytical Method

The selected analytical method is a reversed-phase HPLC method with UV detection, a common and robust technique for the analysis of pharmaceutical impurities.[13][14] The choice of a C18 column and a mobile phase consisting of a phosphate buffer and methanol is based on established methods for Atenolol and its related substances.[14]

Experimental Protocol: A Step-by-Step Guide

The following detailed protocol was provided to each participating laboratory to ensure consistency in execution.

Objective: To accurately quantify the concentration of this compound (Impurity D) in an Atenolol API sample.

Materials:

  • Atenolol API sample containing Impurity D

  • This compound Reference Standard

  • HPLC grade methanol

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Deionized water

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., µBondapak C18, 300 x 3.9 mm i.d.)[14]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters

Chromatographic Conditions:

  • Mobile Phase: Methanol and 25 mM potassium dihydrogen orthophosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 20:80 (v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 226 nm.[14]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in deionized water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in a 80:20 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a final concentration of approximately 1.5 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 50 mg of the Atenolol API sample in the mobile phase in a 50 mL volumetric flask. Sonicate if necessary to dissolve and make up to volume with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution in replicate (n=6) to check for system suitability (e.g., RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

  • Calculation: Calculate the percentage of Impurity D in the Atenolol API sample using the following formula:

Results and Discussion: A Comparative Analysis

The data received from the five participating laboratories were statistically analyzed to assess the method's performance across different sites. The key performance parameters evaluated were accuracy, precision (repeatability and intermediate precision), and reproducibility.

Data Summary

The following table summarizes the quantitative results for the percentage of Impurity D reported by each laboratory.

LaboratoryMean (% w/w)Standard DeviationRSD (%)
Lab A0.1520.00211.38
Lab B0.1480.00251.69
Lab C0.1550.00181.16
Lab D0.1490.00221.48
Lab E0.1510.00191.26
Overall 0.151 0.0028 1.85
Graphical Representation of the Workflow

The experimental workflow can be visualized as follows:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Atenolol API DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard Weigh Impurity D Reference DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard Equilibrate System Equilibration DissolveSample->Equilibrate DissolveStandard->Equilibrate InjectStd Inject Standard (n=6) Equilibrate->InjectStd InjectSample Inject Sample (n=2) InjectStd->InjectSample PeakIntegration Peak Integration & Area Measurement InjectSample->PeakIntegration Calculation Calculate % Impurity D PeakIntegration->Calculation Report Final Report Calculation->Report

Sources

A Comparative Guide to the Comprehensive Characterization of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Analytical Benchmark for a Critical Atenolol Impurity

In the landscape of pharmaceutical quality control, the purity and identity of an active pharmaceutical ingredient (API) are paramount. This is assured through rigorous analytical testing, which, in turn, relies on highly characterized reference standards. 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, identified as Atenolol Impurity D in the European Pharmacopoeia (EP), is a critical process impurity and potential degradation product in the synthesis of Atenolol, a widely used beta-blocker.[1][2] Its effective control is a regulatory necessity to ensure the safety and efficacy of the final drug product.

This guide provides an in-depth, comparative analysis of the essential methodologies required to fully characterize this compound for its use as a qualified reference standard. Moving beyond a simple listing of procedures, we will explore the scientific rationale behind selecting a multi-faceted, orthogonal analytical approach. This ensures the generation of a robust and reliable data package, satisfying stringent global regulatory expectations as outlined by bodies like the FDA and through ICH guidelines.[3][4] The integrity of a reference standard is the bedrock of pharmaceutical analysis; it must be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[3]

This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into establishing a self-validating system for reference standard qualification.

The Foundational Role of a Reference Standard

A pharmaceutical reference standard serves as the benchmark against which production batches of APIs and drug products are evaluated.[5][6] It is used for both qualitative (e.g., identification tests, peak identification in chromatography) and quantitative (e.g., assays, impurity determinations) analyses.[5] Reference standards can be classified as primary or secondary:

  • Primary Reference Standard: A substance shown to have suitable properties for its intended use without comparison to an existing standard.[7] These are often established by pharmacopeial bodies like the USP, EP, or JP.[3]

  • Secondary (or Working) Reference Standard: A standard established by comparison with a primary reference standard.[7] These are typically used for routine laboratory work to conserve the more valuable primary standard.

The characterization data for any non-compendial reference standard—one synthesized in-house or by a third party—must be comprehensive and unequivocal.[3]

A Multi-Pronged Strategy for Unambiguous Characterization

No single analytical technique can sufficiently confirm the identity, purity, and potency of a reference standard. A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to cross-verify results.

Diagram 1: Overall Workflow for Reference Standard Characterization

Reference Standard Characterization Workflow cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Structural Elucidation (Identity) cluster_2 Phase 3: Purity & Potency Determination cluster_3 Phase 4: Qualification & Documentation Synthesis Synthesis & Purification InitialScreen Initial Screening (TLC, HPLC, Appearance) Synthesis->InitialScreen NMR NMR Spectroscopy (¹H, ¹³C, 2D) InitialScreen->NMR MS Mass Spectrometry (HRMS, Fragmentation) InitialScreen->MS IR FTIR Spectroscopy (Functional Groups) InitialScreen->IR HPLC Chromatographic Purity (HPLC-UV, >99.5%) NMR->HPLC MS->HPLC IR->HPLC MassBalance Mass Balance Calculation (Assay Assignment) HPLC->MassBalance Thermal Thermal Analysis (DSC for Purity) Thermal->MassBalance Water Water Content (Karl Fischer) Water->MassBalance ROI Residue on Ignition (Inorganic Impurities) ROI->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Stability Stability Program Initiation CoA->Stability

Caption: A logical workflow for the comprehensive characterization of a new reference standard batch.

Part 1: Structural Elucidation and Identity Confirmation

The first and most critical step is to unequivocally confirm that the synthesized molecule is indeed this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, one would expect to see distinct signals for the aromatic protons, the acetamide methylene (-CH₂CONH₂) and NH₂ protons, and the protons of the 3-chloro-2-hydroxypropoxy side chain. The splitting patterns (multiplicity) and integration values are key to confirming the structure.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically non-equivalent carbon atoms. The expected spectrum would show signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the side chain.

  • Causality Behind Experimental Choice: NMR provides an intimate view of the molecule's covalent framework. Unlike other techniques, it can readily distinguish between isomers, making it indispensable for confirming identity. For instance, it could differentiate the target compound from a potential regioisomer where the propoxy chain is attached at a different position on the phenyl ring.

1.2 Mass Spectrometry (MS) MS provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating structural evidence.

  • High-Resolution Mass Spectrometry (HRMS): This is the preferred method as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₁H₁₄ClNO₃, the expected monoisotopic mass is approximately 243.0662 Da.[2]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation, characteristic daughter ions can be observed, which correspond to specific pieces of the molecule. For example, cleavage of the ether linkage or loss of the chloro-hydroxypropyl group would produce predictable fragments, further confirming the structure.

  • Causality Behind Experimental Choice: While NMR maps the skeleton, HRMS provides the exact mass, a fundamental property. This orthogonality is crucial; a compound could have a plausible NMR spectrum but an incorrect molecular formula, which HRMS would immediately flag.

1.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and simple technique used to identify the presence of key functional groups. For the target molecule, characteristic absorption bands would be expected for:

  • O-H stretch (from the alcohol)

  • N-H stretch (from the primary amide)

  • C=O stretch (from the amide carbonyl)

  • C-O stretch (from the ether linkage)

  • C-Cl stretch

Part 2: Purity and Potency Assessment

Purity is not the absence of everything else, but the quantitative determination of the main component and all detectable impurities.

2.1 High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.

Diagram 2: Rationale for Selecting HPLC over GC

HPLC vs GC Selection Start Analyze 2-(4-(...))phenyl)acetamide? Volatility Is the molecule volatile? Start->Volatility ThermalStability Is it thermally stable? Volatility->ThermalStability No UseGC Use Gas Chromatography (GC) Volatility->UseGC Yes ThermalStability->UseGC Yes UseHPLC Use High-Performance Liquid Chromatography (HPLC) ThermalStability->UseHPLC No

Caption: Decision process for selecting HPLC for a non-volatile, potentially labile molecule.

  • Methodology: A reversed-phase HPLC method using a C18 column is the logical starting point, given the molecule's moderate polarity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile or methanol) allows for the effective separation of the main peak from more or less polar impurities.[8][9] UV detection is ideal due to the presence of the phenyl chromophore.

  • Purity Calculation: Purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram. It is crucial to demonstrate that all potential impurities, including starting materials, by-products, and degradation products, are well-separated from the main peak.

2.2 Thermal Analysis (Differential Scanning Calorimetry - DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] For a highly pure crystalline substance, DSC shows a sharp, single melting endotherm. The presence of impurities broadens the melting range and lowers the melting point. This phenomenon can be used to calculate purity via the van't Hoff equation.

  • Causality Behind Experimental Choice: DSC provides purity data based on a thermal property (melting point depression), which is completely independent of the chromatographic separation mechanism.[11] This makes it an excellent orthogonal technique to HPLC. If both methods yield a purity value of >99.5%, confidence in the result is significantly increased. It can also provide information on polymorphism, which is critical for a reference standard.[10]

2.3 Water Content (Karl Fischer Titration) Water is a common and significant impurity that is often not detected by HPLC or DSC. Karl Fischer titration is the gold standard for accurately quantifying water content in a substance.[5] This value is essential for calculating the final assay value on an anhydrous basis.

2.4 Residue on Ignition (ROI) / Sulfated Ash This test quantifies the amount of non-combustible (inorganic) impurities in the material.[5] The sample is ignited in the presence of sulfuric acid and heated until all organic matter is removed. The weight of the remaining residue represents the inorganic impurity content.

2.5 Mass Balance and Assay Assignment The final assay value is not simply the HPLC purity. It is a mass balance calculation that accounts for all measured impurities:

Assay (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)

This calculated assay value is what is reported on the Certificate of Analysis and used in all subsequent quantitative applications.

Comparative Analysis: Sourcing a Reference Standard

Labs have the option of synthesizing a standard in-house or purchasing one from a specialized commercial vendor. Each approach has distinct advantages and disadvantages.

FeatureIn-House Synthesized StandardCommercial Reference Standard (e.g., from LGC, Veeprho)
Cost High initial cost for synthesis, purification, and full characterization. Lower per-mg cost for large batches.Higher per-mg cost, but no upfront R&D investment.
Time to Availability Weeks to months, depending on synthetic complexity and analytical resources.Typically available from stock for immediate delivery.
Documentation All characterization and documentation (CoA) must be generated internally from scratch.Comes with a comprehensive Certificate of Analysis (CoA) including characterization data.[12]
Traceability & Quality Quality and traceability are dependent on internal expertise and quality systems. May require extensive justification for regulatory filings.Often manufactured under stringent quality systems (e.g., ISO 17025, ISO 17034), ensuring high quality and regulatory acceptance.[13]
Regulatory Scrutiny Higher level of scrutiny during regulatory review; the entire characterization package must be defended.Generally accepted by regulatory agencies with minimal questions, assuming a reputable supplier.[3]

Detailed Experimental Protocols

The following are example protocols and should be fully validated before use.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water and Acetonitrile.

Protocol 2: Structural Confirmation by ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate all signals and reference the spectrum (e.g., to the residual solvent peak).

  • Data Analysis: Assign all peaks to the corresponding protons in the molecular structure. Verify that integrations and multiplicities match the theoretical structure.

Conclusion

The characterization of this compound as a reference standard is a rigorous, multi-step process that forms a critical part of the quality control strategy for Atenolol. An orthogonal approach, combining powerful techniques like NMR and MS for identity, with complementary methods such as HPLC and DSC for purity, is non-negotiable. This ensures the creation of a "self-validating system" where the data from independent analyses converge to provide a high degree of confidence in the standard's identity, purity, and assigned potency. Whether developed in-house or procured from a qualified vendor, the integrity of this reference material directly impacts the accuracy of all subsequent analytical data, ultimately safeguarding patient health.

References

  • SynZeal. (n.d.). Atenolol EP Impurity A | 17194-82-0. SynZeal. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Atenolol EP Impurity and USP Related Compound. SynThink Research Chemicals. Retrieved from [Link]

  • Veeprho. (n.d.). Atenolol EP Impurity A | CAS 17194-82-0. Veeprho. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Retrieved from [Link]

  • Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. Retrieved from [Link]

  • Scribd. (n.d.). Regulatory Guide On Reference Standard. Scribd. Retrieved from [Link]

  • Axios Research. (n.d.). Atenolol EP Impurity A - CAS - 17194-82-0. Axios Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Pharmaffiliates. Retrieved from [Link]

  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound, (+-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]

  • GSRS. (n.d.). This compound, (+/-)-. Global Substance Registration System. Retrieved from [Link]

  • Advent Chembio. (n.d.). 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. Advent Chembio. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound, (2R)-. precisionFDA. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Pharmaffiliates. (2024). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Retrieved from [Link]

  • SciELO. (2005). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farm. Bonaerense. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Google Patents. (n.d.). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard. Google Patents.
  • SpectraBase. (n.d.). 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Retrieved from [Link]

Sources

Comparative analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide from different synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and a known impurity in the production of Atenolol (labeled as Atenolol Impurity D), is a molecule of significant interest to researchers and professionals in drug development.[1] The efficiency of its synthesis, purity of the final product, and the safety and environmental impact of the chosen synthetic route are critical parameters that can significantly influence the overall drug development and manufacturing process. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Chemical Identity

Before delving into the synthetic routes, it is essential to establish the chemical identity of the target compound.

PropertyValue
IUPAC Name 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide
CAS Number 115538-83-5
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol [2]
Synonyms Atenolol Impurity D, 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide

Synthetic Route 1: Direct Alkylation of 4-Hydroxyphenylacetamide with Epichlorohydrin

This is the most direct and commonly employed route for the synthesis of this compound. The reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetamide on the electrophilic carbon of epichlorohydrin.

Reaction Mechanism

The reaction proceeds via a Williamson ether synthesis mechanism. The phenolic hydroxyl group of 4-hydroxyphenylacetamide is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. The regioselectivity of this attack can be influenced by the reaction conditions.

Route 1 Mechanism 4-Hydroxyphenylacetamide 4-Hydroxyphenylacetamide Phenoxide_Ion Phenoxide Ion 4-Hydroxyphenylacetamide->Phenoxide_Ion Base Intermediate Alkoxide Intermediate Phenoxide_Ion->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Final_Product 2-(4-(3-Chloro-2-hydroxypropoxy) -phenyl)acetamide Intermediate->Final_Product Protonation

Caption: Reaction mechanism for the synthesis of this compound via direct alkylation.

Experimental Protocol

A general experimental procedure is as follows:

  • Deprotonation: 2-(4-Hydroxyphenyl)acetamide (1.0 eq) is dissolved in a suitable solvent such as methanol, ethanol, or acetone. A base, typically a hydroxide like sodium hydroxide or potassium hydroxide (1.0-1.2 eq), is added to the solution, and the mixture is stirred to form the phenoxide salt.

  • Alkylation: Epichlorohydrin (1.0-1.5 eq) is added to the reaction mixture. The reaction is then heated to a temperature ranging from room temperature to the reflux temperature of the solvent and maintained for a period of 2 to 12 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final product.

Performance Analysis
ParameterObservation
Yield Moderate to good, typically ranging from 60-80%.
Purity The purity of the product is generally good after purification. However, the formation of byproducts can complicate the purification process.
Reaction Conditions Relatively mild conditions, although heating is often required to drive the reaction to completion.
Byproducts A potential byproduct is 2-(4-(2-oxiran-2-ylmethoxy)phenyl)acetamide, formed by the attack of the phenoxide on the other carbon of the epoxide ring.
Advantages This is a one-step synthesis from readily available starting materials.
Disadvantages The reaction can be prone to the formation of byproducts, which may require careful purification. The handling of epichlorohydrin, a toxic and reactive compound, requires appropriate safety precautions.

Synthetic Route 2: Multi-step Synthesis via a Protected Intermediate

An alternative approach involves a multi-step synthesis, which can offer better control over the reaction and potentially higher purity of the final product. A Russian patent describes a method that can be adapted for this purpose, utilizing a protected intermediate.

Reaction Scheme

This route involves the reaction of 2-(4-hydroxyphenyl)acetamide with a pre-formed chloro-alkoxy derivative.

Route 2 Scheme 4-HPA 2-(4-Hydroxyphenyl)acetamide Intermediate Intermediate Product 4-HPA->Intermediate + Chloroalkoxy (K2CO3, Acetone) Chloroalkoxy (2S)-1-[Benzyl(isopropyl)amino] -3-chloropropan-2-ol Final_Product 2-(4-(3-Chloro-2-hydroxypropoxy) -phenyl)acetamide Intermediate->Final_Product Deprotection (if necessary)

Caption: Multi-step synthetic route to this compound.

Experimental Protocol

Based on the principles outlined in the patent literature, a representative protocol is as follows:

  • Reaction Setup: To a solution of 2-(4-hydroxyphenyl)acetamide (1.0 eq) in a polar aprotic solvent like acetone, an excess of a mild base such as potassium carbonate (K₂CO₃) is added.

  • Addition of Alkylating Agent: A solution of a suitable chloro-alkoxy derivative, for instance, (2S)-1-[benzyl(isopropyl)amino]-3-chloropropan-2-ol (1.1 eq), in the same solvent is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained for an extended period, typically 24-48 hours, with continuous stirring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to isolate the desired product.

Performance Analysis
ParameterObservation
Yield Potentially higher yields compared to Route 1, with reports of up to 96%.
Purity The use of a specific alkylating agent can lead to a cleaner reaction profile and higher purity of the final product.
Reaction Conditions Requires longer reaction times and reflux conditions.
Byproducts The formation of byproducts may be minimized due to the more controlled nature of the reaction.
Advantages Higher yield and potentially higher purity. Offers better control over the stereochemistry if a chiral starting material is used.
Disadvantages This is a multi-step process, which may be more time-consuming and require the synthesis of the specific chloro-alkoxy derivative.

Comparative Summary

FeatureRoute 1: Direct AlkylationRoute 2: Multi-step Synthesis
Starting Materials 4-Hydroxyphenylacetamide, Epichlorohydrin4-Hydroxyphenylacetamide, Chloro-alkoxy derivative
Number of Steps OneMultiple
Reaction Time Shorter (2-12 hours)Longer (24-48 hours)
Typical Yield 60-80%Up to 96%
Purity Control ModerateHigh
Key Reagents Strong base (NaOH, KOH), EpichlorohydrinMild base (K₂CO₃), Specific chloro-alkoxy derivative
Safety Concerns Handling of toxic and reactive epichlorohydrinDependent on the specific chloro-alkoxy derivative used

Analytical Characterization

The identity and purity of this compound synthesized by either route should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons, a singlet for the acetamide methylene protons, and multiplets for the protons of the 3-chloro-2-hydroxypropoxy group.

    • ¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the acetamide, and the carbons of the aliphatic side chain.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (243.69 g/mol ), along with characteristic fragmentation patterns.

Conclusion

Both the direct alkylation and the multi-step synthesis routes offer viable pathways to this compound. The choice of the synthetic route will depend on the specific requirements of the researcher or manufacturer.

  • Route 1 (Direct Alkylation) is a more straightforward and quicker method, making it suitable for rapid synthesis, but may require more rigorous purification to remove byproducts.

  • Route 2 (Multi-step Synthesis) , while more time-consuming, offers the potential for higher yields and purity, which is often a critical factor in pharmaceutical applications.

For large-scale production where purity and yield are paramount, the multi-step synthesis may be the preferred option, despite its longer reaction time. For laboratory-scale synthesis or when rapid access to the compound is needed, the direct alkylation method provides a convenient alternative.

References

  • PubChem. This compound, (+-)-. National Center for Biotechnology Information. Available at: [Link].

  • Global Substance Registration System. This compound, (+/-)-. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. As a chlorinated organic compound and a known impurity of the pharmaceutical Atenolol, its handling and disposal require a rigorous, chemically-informed approach to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Core Principle: Hazard-Based Waste Segregation

The fundamental principle governing the disposal of this compound is its chemical structure. The presence of a chlorine atom classifies it as a halogenated organic compound . This classification is critical because co-mingling halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, and in some cases, is prohibited by regulatory bodies. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to safely neutralize the compound and manage hazardous byproducts like hydrogen chloride gas.[1][2][3]

Hazard Assessment and Chemical Profile

A thorough understanding of the compound's properties is the foundation of a safe disposal plan. While comprehensive toxicological data for this specific molecule is limited, its structural motifs provide a strong basis for a conservative hazard assessment.

Table 1: Chemical and Hazard Profile

Property Value / Information Source(s)
IUPAC Name 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide [4]
CAS Number 115538-83-5 [4][5]
Molecular Formula C₁₁H₁₄ClNO₃ [4][5][6]
Molecular Weight 243.68 g/mol [4]
Known Hazards GHS Classification: H302 (Harmful if swallowed) [4]

| Inferred Hazards | Halogenated Organic: Requires segregated disposal.[1][2] Combustion can produce toxic and corrosive hydrogen chloride gas and nitrogen oxides (NOx).[7][8] Acetamide Moiety: The parent compound, acetamide, is a suspected carcinogen (H351).[9][10] Related compounds like 2-chloroacetamide are acutely toxic and may cause allergic skin reactions.[11] A precautionary approach is warranted. |

Mandatory Personal Protective Equipment (PPE) and Handling

Prior to handling or preparing for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye Protection: ANSI-rated safety goggles or a face shield are mandatory to protect from splashes.[1][12]

  • Hand Protection: Nitrile gloves are required to prevent skin contact.[1][13] Always inspect gloves before use and practice proper removal technique to avoid contamination.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1][2]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[1]

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[12][13]

Safe Handling Causality: All handling of this compound, including weighing, transfers, and dissolution, should be performed within a properly functioning chemical fume hood.[1][9] This engineering control is the primary defense against the inhalation of airborne particles.

Disposal Decision Workflow

The proper disposal route depends on the form of the waste. The following diagram illustrates the decision-making process for segregating waste containing this compound.

G start_node start_node decision_node decision_node process_node process_node waste_node waste_node final_node final_node start Waste Generation: 2-(4-(...))phenyl)acetamide form Identify Waste Form start->form solid Solid / Concentrated Residue form->solid Solid liquid Dilute Solution (e.g., in organic solvent) form->liquid Liquid labware Contaminated Labware (glassware, spatulas) form->labware Contaminated   Labware solid_waste Halogenated Organic Solid Waste solid->solid_waste liquid_waste Halogenated Organic Liquid Waste liquid->liquid_waste  NEVER down drain decon Triple-Rinse with Appropriate Solvent labware->decon final Collection by EHS for High-Temperature Incineration solid_waste->final liquid_waste->final rinsate Collect Rinsate decon->rinsate rinsate->liquid_waste

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. Always consult your institution's Environmental Health & Safety (EHS) department, as local regulations may vary.

Protocol 5.1: Disposal of Solid Waste and Concentrated Residues
  • Work Area Preparation: Ensure work is performed in a chemical fume hood.

  • Container Identification: Locate the designated "Halogenated Organic Solid Waste" container. This container must be made of a compatible material, be in good condition, and clearly labeled.

  • Waste Transfer: Using a dedicated spatula, carefully transfer the solid waste directly into the waste container. Minimize the creation of dust.[12]

  • Secure Container: Tightly seal the lid on the waste container after the addition.

  • Documentation: Log the addition of the waste on the container's manifest or your laboratory's waste log, as per institutional policy.

Protocol 5.2: Disposal of Dilute Solutions
  • Work Area Preparation: Perform all transfers inside a chemical fume hood.

  • Container Identification: Locate the designated "Halogenated Organic Liquid Waste" container. Ensure it is not overfilled (typically <80% capacity).

  • Waste Transfer: Carefully pour the dilute solution into the waste container using a funnel.

  • Critical Precaution: Under no circumstances should this solution be poured down the sanitary sewer drain.[1][8][14] This action is a serious regulatory violation and poses an environmental risk.

  • Secure Container: Tightly cap the waste container.

  • Documentation: Log the addition to the waste manifest.

Protocol 5.3: Decontamination of Empty Containers and Labware
  • Initial Rinse: Rinse the empty container or contaminated labware three times with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: Each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste" as described in Protocol 5.2.

  • Final Disposal: Once triple-rinsed, the defaced container may typically be disposed of as regular solid waste. However, this must be confirmed with your institution's EHS guidelines.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

G alert_node alert_node action_node action_node final_node final_node spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert ppe Don Appropriate PPE (gloves, goggles, lab coat) alert->ppe absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->absorb collect Sweep/Scoop into Halogenated Solid Waste Container absorb->collect clean Decontaminate Area with Soap & Water collect->clean report Report Incident to Supervisor/EHS clean->report

Caption: Emergency response protocol for a small laboratory spill.

Spill Cleanup Steps:
  • Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.[15]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For a small solid spill, carefully sweep up the material.[7] For a liquid spill, cover it with a chemically inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and place it into the "Halogenated Organic Solid Waste" container for disposal.[8][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.

Regulatory Compliance

The procedures outlined in this guide are based on general best practices. However, all chemical waste disposal is governed by specific regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17] Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations for your specific location. Always defer to their guidance.

References

  • Acetamide - SAFETY DATA SHEET - Penta chemicals. (2023). Retrieved from [Link]

  • This compound, (+-). PubChem. Retrieved from [Link]

  • 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide - Advent Chembio. Retrieved from [Link]

  • ACETAMIDE FOR SYNTHESIS - Loba Chemie. (2016). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025). Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet - New Jersey Department of Health. Retrieved from [Link]

  • This compound, (+/-)-. FDA Global Substance Registration System (GSRS). Retrieved from [Link]

  • This compound, (2R)-. precisionFDA. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. Retrieved from [Link]

  • ICSC 0233 - ACETAMIDE - International Labour Organization. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1970). Environmental Science & Technology. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • This compound. PubChemLite. Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. (2019). Retrieved from [Link]

  • Atenolol Impurities - SynZeal. Retrieved from [Link]

  • ATENOLOL EP IMPURITY B | ATENOLOL USP RC A - Allmpus. Retrieved from [Link]

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Retrieved from [Link]

  • Atenolol EP Impurity D. Veeprho. Retrieved from [Link]

  • RCRA Pharmaceutical Waste Management Guide. (n.d.). Retrieved from [Link]

  • Common RCRA Pharmaceuticals. HealthWise Services. Retrieved from [Link]

  • Atenolol - Impurity B. Pharmaffiliates. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is vital for ensuring personnel safety and maintaining a secure laboratory environment. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to empower researchers in the safe and effective use of this compound.

Hazard Identification and Risk Assessment

1.1. Known Hazards

The primary known hazard associated with this compound, as indicated by the European Chemicals Agency (ECHA) C&L Inventory, is:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

1.2. Potential Hazards based on Chemical Structure

The molecule contains several functional groups that suggest additional potential hazards analogous to similar compounds:

  • Aromatic Amide: Aromatic amides can cause skin and eye irritation.[2][3]

  • Chlorinated Hydrocarbon: As a chlorinated organic compound, it may pose environmental hazards if not disposed of correctly and could produce toxic gases like hydrogen chloride upon decomposition.[4][5][6]

  • General Chemical Irritant: Like many fine chemical powders, it may cause respiratory tract irritation if inhaled.[7]

A summary of the GHS hazard classification based on available data is presented below:

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPubChem[1]
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritationAnalogy to similar compounds[7]
Serious Eye Damage/Eye IrritationCategory 2A (Assumed)H319: Causes serious eye irritationAnalogy to similar compounds[7]
Specific target organ toxicity, single exposureCategory 3 (Assumed)H335: May cause respiratory irritationAnalogy to similar compounds[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves frequently, especially if contaminated.[8][9]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.[2][6][9]
Face Protection Face shieldTo be used in conjunction with goggles when there is a risk of splashing or aerosol generation, such as when handling the powder outside of a containment system.[9][10]
Body Protection Laboratory coat or disposable gownShould be buttoned and have long sleeves to cover as much skin as possible.[8][9]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a containment system (e.g., fume hood, glove box) or when aerosol generation is possible.[8][9]

Operational Plan: Safe Handling Workflow

This section provides a step-by-step guide for the safe handling and weighing of this compound.

3.1. Preparation and Precautionary Measures

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Ventilation Check: Ensure the fume hood or other containment system is functioning correctly before beginning work.

  • Gather Materials: Have all necessary equipment (spatulas, weighing papers, containers) and a designated, sealed hazardous waste container ready within the containment area.

3.2. Weighing and Aliquoting Protocol

The following workflow diagram illustrates the key steps for safely weighing the compound.

cluster_0 Safe Weighing Workflow prep 1. Don Required PPE (Gloves, Goggles, Lab Coat) containment 2. Work Within a Certified Fume Hood prep->containment tare 3. Place Tared, Sealed Container on Balance containment->tare transfer 4. Carefully Transfer Powder Using a Spatula tare->transfer seal 5. Securely Seal Container Post-Transfer transfer->seal clean 6. Clean All Surfaces and Equipment After Use seal->clean dispose 7. Dispose of Contaminated Materials in Labeled Waste clean->dispose wash 8. Remove PPE and Wash Hands Thoroughly dispose->wash

Caption: Workflow for weighing this compound.

3.3. Dissolution Procedure

  • Add Solvent: In the containment unit, add the desired solvent to the container with the weighed powder.

  • Dissolution: Agitate the container to dissolve the powder. Sonication may be used if necessary.

  • Transfer: Once fully dissolved, the solution can be handled outside of the containment unit with appropriate PPE (gloves, lab coat, eye protection).

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][5]

5.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., weighing papers, used gloves, disposable gowns) in a dedicated, sealed, and clearly labeled hazardous waste container. This includes any surplus powder.

  • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • DO NOT dispose of this chemical down the drain.[4][5] Chlorinated hydrocarbons are forbidden from sink/sewer disposal.[4]

The following diagram outlines the decision-making process for waste disposal.

cluster_1 Disposal Decision Tree start Waste Generated is_solid Is the waste solid (powder, gloves, etc.)? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Halogenated Liquid Waste Container is_solid->liquid_waste No no_drain DO NOT Dispose Down the Sink solid_waste->no_drain liquid_waste->no_drain

Caption: Disposal workflow for this compound waste.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. ResearchGate. [Link]

  • SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific. [Link]

  • This compound, (+-). PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.